molecular formula C46H50ClN2NaO6S2 B1672171 IR-820 CAS No. 172616-80-7

IR-820

Cat. No.: B1672171
CAS No.: 172616-80-7
M. Wt: 849.5 g/mol
InChI Key: RANIQVAJHXBIAY-UHFFFAOYSA-M
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Description

New Indocyanine Green, also known as IR-820, is a near-infrared (NIR) fluorescent dye with significant research value in life sciences and biomedical studies . It appears as a green to red-brown or brown crystalline solid and features a broad absorption band at approximately 690 nm in aqueous solution . This dye serves as an excellent probe for imaging tumors and as an infrared blood pool contrast agent for detecting and quantifying diseased tissue in live animal models . Its primary research applications include image-guided photothermal therapy for cancer treatment and acting as a contrasting agent for the detection and quantification of infected tissues in animals . This compound has maximal excitation and emission wavelengths of around 710 nm and 820 nm, respectively . A key characteristic of this dye is its improved in vitro and in vivo stability compared to traditional Indocyanine Green (ICG), with degradation half-times approximately double those of ICG under various temperature and light conditions in aqueous solution . The fluorescent emission of this compound has a lower quantum yield than ICG but demonstrates less dependence of the emission peak location on concentration, and its emission is significantly enhanced in vivo upon serum binding to albumin . Elimination of this compound occurs predominantly via the gastrointestinal tract . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

172616-80-7

Molecular Formula

C46H50ClN2NaO6S2

Molecular Weight

849.5 g/mol

IUPAC Name

sodium 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1

InChI Key

RANIQVAJHXBIAY-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]

Appearance

Solid powder

Purity

Dye content 80 %

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IR-820;  IR 820;  IR820;  New Indocyanine Green

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to IR-820 Dye for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research, particularly in imaging and therapy.[1][2] Structurally similar to Indocyanine Green (ICG), this compound offers a distinct chemical composition, featuring a chloro-cyclohexenyl ring in the center of its polymethine chain, which shifts its optical properties.[3] This guide provides a comprehensive overview of this compound's properties, experimental applications, and underlying mechanisms for professionals in drug development and scientific research.

Core Properties of this compound

This compound is recognized for its strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal light absorption and scattering.[4] This characteristic allows for deeper tissue penetration of light, making it an excellent candidate for in vivo applications.[3][4] Its utility is further enhanced by its ability to convert light energy into heat, a property leveraged in photothermal therapy.[5]

Table 1: Physicochemical and Optical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₄₆H₅₀ClN₂NaO₆S₂[6][7][8]
Molecular Weight 849.47 g/mol [6][7][8]
CAS Number 172616-80-7[2][6][7]
Appearance Brown to dark brown solid[6]
Melting Point >300 °C[8]
Solubility DMSO: 5 mg/mL (5.89 mM)[2][6]
Max Excitation (λex) ~710-793 nm (Solvent dependent)[4][6][9][10]
Max Emission (λem) ~820-829 nm (in water)[4][6][9][10]
Absorption Peak (in serum) ~793 nm (red-shifted by ~143 nm vs. water)[11]
Emission Peak (in serum) ~858 nm (red-shifted by ~29 nm vs. water)[11]
Quantum Yield (QY) 0.313% (in water), 2.521% (in 10% FBS)[11]

Note: Optical properties such as excitation and emission maxima can vary depending on the solvent and local environment (e.g., binding to proteins). For instance, binding to serum albumin in vivo significantly enhances its fluorescence emission.[7][11]

Key Applications and Methodologies

This compound is a versatile agent employed in fluorescence imaging, photothermal therapy, and photoacoustic imaging. Its effectiveness is often enhanced by encapsulation in nanocarriers, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can improve stability and biocompatibility.[4][9][12]

Near-Infrared (NIR) Fluorescence Imaging

This compound's fluorescence in both the NIR-I (700-900 nm) and NIR-II (900-1700 nm) windows enables high-resolution, deep-tissue imaging.[10][11] The dye's emission spectrum extends beyond 1200 nm, making it suitable for NIR-II imaging, which offers reduced autofluorescence and light scattering.[3][11] It has been successfully used for cerebrovascular imaging and visualizing tumors.[11]

  • Animal Model: Prepare a mouse with a cranial window for brain imaging.[11]

  • Reagent Preparation: Prepare a solution of this compound at a concentration of 0.5 mg/mL in a suitable buffer like PBS.[11]

  • Administration: Anesthetize the mouse and intravenously inject 200 µL of the this compound solution.[11]

  • Imaging Setup: Use a wide-field NIR-II fluorescence microscope equipped with a 793 nm excitation laser (e.g., at 20 mW/cm²) and an appropriate objective (e.g., 25x).[11]

  • Image Acquisition: Immediately begin recording images at various time points post-injection to observe the dye's distribution and clearance through the cerebral vasculature. An exposure time of 50 ms (B15284909) is a typical starting point.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution (0.5 mg/mL in PBS) C Intravenous Injection (200 µL of this compound) A->C B Anesthetize Mouse (with cranial window) B->C D Position for Microscopy C->D E NIR-II Fluorescence Imaging (Excitation: 793 nm) D->E F Acquire Images (at various time points) E->F G Analyze Vasculature and Hemodynamics F->G

Workflow for In Vivo NIR-II Cerebrovascular Imaging.
Photothermal Therapy (PTT)

The core principle of PTT is the conversion of light into heat to induce localized hyperthermia, leading to the ablation of cancer cells. This compound is an efficient photothermal agent that, upon irradiation with an NIR laser (typically around 800 nm), generates significant heat.[9][12] This process primarily induces apoptotic cell death, which is therapeutically preferable to necrosis as it avoids triggering a significant inflammatory response.[9][12]

  • Cell Culture: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 24-well or 96-well plate at a density of 1-3 x 10⁴ cells per well and incubate overnight.[9][12]

  • Treatment: Treat cells with a specified concentration of this compound or this compound-loaded nanoparticles (e.g., 10-60 µM) for 4 hours.[9][12] Include control groups: no treatment, laser only, and dye only.

  • Irradiation: Rinse the cells with PBS and replenish with fresh media. Irradiate the designated wells with an 808 nm continuous-wave laser at a power density of 2 W/cm² for 5 minutes.[12]

  • Viability Assessment: After 24 hours of incubation post-irradiation, assess cell viability using a standard method like the MTT assay.[9][12][13]

  • Mechanism Analysis (Optional): To confirm apoptosis, stain cells with Annexin V and Propidium Iodide (PI) and analyze via flow cytometry.[12]

G cluster_pathway Photothermal Therapy (PTT) Mechanism A This compound Dye (in tumor cell) C Photon Absorption A->C B NIR Laser Irradiation (e.g., 808 nm) B->A excites D Vibrational Relaxation (Non-radiative decay) C->D E Heat Generation (Hyperthermia) D->E F Cellular Damage E->F G Apoptosis Induction F->G H Cancer Cell Death G->H

Signaling pathway for this compound mediated photothermal cell death.
Photoacoustic Imaging (PAI)

In addition to fluorescence and photothermal capabilities, this compound can serve as a contrast agent for photoacoustic imaging. PAI is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. When this compound absorbs pulsed laser light, it undergoes thermoelastic expansion, generating ultrasonic waves that can be detected to form an image. This has been demonstrated for visualizing tumor accumulation.[14][15]

Logical Framework of this compound Functionality

The utility of this compound in diverse research applications stems directly from its fundamental optical and chemical properties. The relationship between these properties and their resulting applications is crucial for designing effective experiments.

G cluster_props Core Properties cluster_apps Primary Applications A Strong Absorption in NIR Window (700-900 nm) B Fluorescence Emission in NIR-I / NIR-II Windows A->B leads to C High Photothermal Conversion Efficiency A->C enables G Photoacoustic Imaging (PAI) A->G enables E Deep-Tissue Fluorescence Imaging B->E allows for F Photothermal Therapy (PTT) C->F is the basis of D Biocompatibility (especially when encapsulated) D->E is critical for D->F is critical for H Image-Guided Surgery and Therapy E->H guides F->H enables

Logical relationship between this compound properties and applications.

References

An In-depth Technical Guide to the Near-Infrared Dye IR-820: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) dye IR-820, a versatile molecule with significant applications in biomedical research and development. This document details its chemical identity, physicochemical properties, and established experimental protocols for its use, particularly in photothermal therapy and bio-imaging.

Chemical Structure and Identity

This compound, also known as New Indocyanine Green, is a cyanine (B1664457) dye characterized by its strong absorbance and fluorescence in the near-infrared spectrum. Its chemical structure allows for efficient energy absorption and subsequent heat generation, making it a potent photothermal agent.

Synonyms: IR 820, IR820, New Indocyanine Green[1]

IUPAC Name: 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide (B78521) inner salt, sodium salt[2]

CAS Number: 172616-80-7[3][4][5]

The molecular structure of this compound is depicted in the figure below.

alt text

Physicochemical Properties

The utility of this compound in various applications is dictated by its unique physicochemical properties. A summary of these properties is presented in the table below for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂[2][3]
Molecular Weight 849.47 g/mol [3][4][5]
Appearance Solid powder[3]
Melting Point >300 °C[2]
Maximum Excitation (λex) 710 nmIn various media[3][5]
Maximum Emission (λem) 820 nmIn various media[2][3][5]
Molar Extinction Coefficient (ε) 198,181 M⁻¹cm⁻¹In methanol[6]
Quantum Yield (Φ) 0.313%In water[3][4]
2.521%In 10% Fetal Bovine Serum (FBS)[3][4]
Solubility DMSO: 5 mg/mLUltrasonic and warming to 60°C may be required[5]
MethanolSoluble[7]
WaterSoluble

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, specifically its encapsulation into nanoparticles for enhanced delivery and its application in in vitro photothermal therapy.

Preparation of this compound Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[3][4]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid-terminated, 50 kDa

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

  • 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a calculated amount of this compound in DMSO.

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Mix the this compound solution with the PLGA solution to a final volume of 1 mL.

  • Prepare a lipid solution containing 260 µg of DSPE-PEG and 200 µg of DSPG in a 4% ethanol/water solution.

  • Add the organic phase (this compound/PLGA mixture) dropwise to the aqueous lipid solution under constant stirring.

  • Allow the nanoparticles to self-assemble.

  • Purify the nanoparticles by dialysis or centrifugation to remove free this compound and organic solvents.

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

G Workflow for this compound Nanoparticle Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase IR820_DMSO Dissolve this compound in DMSO Mix_Organic Mix this compound and PLGA solutions IR820_DMSO->Mix_Organic PLGA_ACN Dissolve PLGA in Acetonitrile PLGA_ACN->Mix_Organic Nanoprecipitation Nanoprecipitation (Add Organic to Aqueous) Mix_Organic->Nanoprecipitation Lipid_Ethanol Prepare Lipid Solution (DSPE-PEG, DSPG) in 4% Ethanol Lipid_Ethanol->Nanoprecipitation Purification Purification (Dialysis/Centrifugation) Nanoprecipitation->Purification Characterization Characterization (Size, Zeta Potential, Loading) Purification->Characterization

Preparation of this compound loaded PLGA nanoparticles.
In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for evaluating the photothermal efficacy of this compound loaded nanoparticles on cancer cells in vitro.[3][4][5]

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • MTT assay kit or other viability assay

  • Near-infrared laser (808 nm)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Treat the cells with varying concentrations of this compound loaded nanoparticles and incubate for a predetermined time (e.g., 4 or 24 hours).

  • Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells with laser irradiation only.

  • After incubation, wash the cells with PBS and add fresh media.

  • Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 - 14.1 W/cm²) for a set duration (e.g., 30 seconds to 5 minutes).

  • Incubate the cells for another 24-48 hours.

  • Assess cell viability using an MTT assay according to the manufacturer's instructions.

Biological Mechanisms and Signaling

The primary mechanism of action for this compound in a therapeutic context is photothermal therapy (PTT). Upon irradiation with NIR light, this compound efficiently converts light energy into heat, leading to localized hyperthermia. This rapid increase in temperature induces cellular stress and ultimately leads to cell death, primarily through apoptosis.[3][4]

While specific intrinsic signaling pathways directly modulated by the this compound molecule have not been extensively described, the downstream effects of PTT-induced hyperthermia are known to trigger apoptotic cascades. The process involves cellular uptake of this compound (often enhanced by nanoparticle formulation), followed by laser-induced heating, which culminates in programmed cell death.

G This compound Mediated Photothermal Therapy Workflow cluster_delivery Delivery cluster_treatment Treatment cluster_response Cellular Response IR820_NP This compound Nanoparticles Cellular_Uptake Cellular Uptake (Endocytosis) IR820_NP->Cellular_Uptake NIR_Laser NIR Laser Irradiation (808 nm) Cellular_Uptake->NIR_Laser Hyperthermia Localized Hyperthermia NIR_Laser->Hyperthermia Apoptosis Apoptosis Hyperthermia->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Workflow of this compound mediated photothermal therapy.

Conclusion

This compound is a valuable tool in the field of biomedical research, offering robust photothermal and imaging capabilities. Its well-defined chemical structure and predictable physicochemical properties, combined with established protocols for its use in nanoparticle formulations, make it an attractive candidate for further development in cancer therapy and diagnostics. Future research may further elucidate its interactions with specific cellular signaling pathways, potentially unlocking new therapeutic strategies.

References

IR-820 excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of IR-820

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research, particularly in in vivo imaging and photothermal therapy (PTT).[1] As an analog of Indocyanine Green (ICG), this compound exhibits similar optical properties but with enhanced stability in aqueous solutions.[2][3] Its strong absorption and emission in the NIR window (700-1700 nm) allow for deep tissue penetration, making it an excellent candidate for imaging and therapeutic applications.[1][4] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and a summary of its behavior in biological environments.

Photophysical Properties of this compound

The optical properties of this compound are highly dependent on its solvent environment. A notable characteristic is the significant enhancement of its fluorescence quantum yield upon binding to serum proteins like albumin.[5][6] This interaction leads to a brighter signal in vivo compared to aqueous solutions. The key photophysical parameters are summarized below.

Quantitative Data Summary
PropertyValueSolvent/ConditionSource(s)
Absorption Maximum (λabs) ~820 nmMethanol[2][7]
~691 nmWater[2]
~685 nmWater[3]
Red-shifted ~143 nm from water10% Fetal Bovine Serum (FBS)[5][8]
Excitation Maximum (λex) ~710 nmGeneral[1][9]
~800 nmGeneral[10]
~820 nmMethanol[7]
Emission Maximum (λem) ~820 nmGeneral[1][9]
~829 nmWater[5][8]
~850 nmMethanol[7]
~858 nm10% Fetal Bovine Serum (FBS)[5][8]
Quantum Yield (QY) 0.313%Water[5][8]
2.521%10% Fetal Bovine Serum (FBS)[5][8]
Molar Absorptivity (ε) 72 x 104 dm3mol-1cm-1Aqueous Solution
Photothermal Conversion Efficiency 32.74%Aqueous Solution[5]

Experimental Protocols

Accurate characterization of this compound's spectral properties is crucial for its application. The following protocols are based on methodologies reported in the literature.

Measurement of Absorption and Emission Spectra

This protocol describes the standard procedure for determining the absorbance and fluorescence spectra of this compound in a specific solvent.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water, or 10% FBS).[1][5] Dilute the stock solution to the desired concentration (e.g., 0.01 mg/mL) for spectral measurements.[5][8]

  • Absorption Measurement:

    • Use a dual-beam UV-vis spectrophotometer (e.g., Shimadzu 2550).[5][8]

    • Use a quartz cuvette with a 1.0 cm path length.

    • Scan a wavelength range of 400 nm to 1100 nm, using the solvent as a blank for baseline correction.[1]

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Use a fluorescence spectrometer (e.g., Edinburgh Instruments FLS980).[8]

    • Excite the sample at its absorption maximum or with a suitable laser line (e.g., 793 nm).[5]

    • Scan the emission spectrum over a relevant range (e.g., 750 nm to 1300 nm).[5]

    • Identify the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (QY)

The quantum yield is determined relative to a standard dye with a known QY.

Methodology:

  • Reference Standard: Select a suitable reference standard with a known quantum yield in the NIR region, such as ICG in DMSO (QY ≈ 5.995% > 900 nm).[5]

  • Sample Preparation: Prepare a series of dilutions of both the this compound sample and the reference standard in their respective solvents. The concentrations should be chosen to ensure absorbance values are below 0.1 at the excitation wavelength to minimize re-absorption effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-vis spectrophotometer.[5]

    • Measure the fluorescence emission spectrum for each solution using a fluorescence spectrometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the reference.[5]

  • Calculation:

    • Integrate the area under the fluorescence emission curve for each concentration.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the reference standard.

    • The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[5]

In Vivo Imaging and Photothermal Therapy Workflow

This compound is frequently used for NIR-II fluorescence imaging and photothermal therapy in preclinical models.

Methodology:

  • Animal Model: Utilize appropriate animal models (e.g., mice with a cranial window for cerebrovascular imaging or bearing subcutaneous tumors).[5][11]

  • Agent Administration: Prepare a sterile solution of this compound in a biocompatible vehicle (e.g., PBS or serum-containing media). Administer the solution via intravenous injection (e.g., 0.5 mg/mL, 200 µL per mouse).[5][11]

  • Fluorescence Imaging:

    • At desired time points post-injection, anesthetize the animal.

    • Use a dedicated NIR-II imaging system equipped with an appropriate excitation laser (e.g., 793 nm, 20 mW/cm2) and a sensitive detector (e.g., InGaAs camera).[5][11]

    • Acquire images using a long-pass filter to isolate the NIR-II fluorescence signal (>900 nm).

  • Photothermal Therapy (PTT):

    • For therapeutic applications, use a high-power NIR laser (e.g., 793 nm or 808 nm) directed at the target tissue (e.g., tumor).[5][9]

    • Irradiate the area for a defined period (e.g., 10 minutes) at a specific power density (e.g., 0.5 W/cm2).[5]

    • Monitor the temperature change at the site using an infrared thermal imaging camera.[5]

Visualizing Key Mechanisms and Workflows

This compound Interaction with Serum Albumin

The interaction of this compound with human serum albumin (HSA) is a critical mechanism that enhances its photophysical properties for in vivo applications. This binding event leads to a significant increase in fluorescence brightness and improved stability.

IR820 This compound in Aqueous Solution Complex This compound@HSA Complex IR820->Complex Properties_Low Properties: - Low Quantum Yield (0.313%) - Aggregation Prone IR820->Properties_Low Exhibits HSA Human Serum Albumin (HSA) HSA->Complex Properties_High Enhanced Properties: - High Quantum Yield (2.521%) - Increased Photostability - Enhanced Brightness Complex->Properties_High Results in Injection Intravenous Injection Injection->IR820 Introduced into bloodstream

Caption: Logical diagram of this compound's interaction with serum albumin.

Experimental Workflow for In Vivo Imaging and PTT

This diagram outlines the typical workflow for using this compound as a theranostic agent in a preclinical setting, from preparation to dual-modality application and data analysis.

cluster_prep Preparation cluster_exp Experiment cluster_app Application & Data Acquisition cluster_analysis Analysis Prep 1. Prepare Sterile This compound Solution Admin 2. Intravenous Administration Prep->Admin Circulate 3. Circulation & Accumulation (e.g., at Tumor Site) Admin->Circulate Imaging 4a. NIR-II Fluorescence Imaging Circulate->Imaging PTT 4b. Photothermal Therapy (PTT) Circulate->PTT Imaging_Details Excitation: ~793 nm Laser Detection: >900 nm Imaging->Imaging_Details Analysis 5. Data Analysis & Therapeutic Assessment Imaging->Analysis PTT_Details Irradiation: High-Power Laser Monitor Temperature PTT->PTT_Details PTT->Analysis

Caption: Workflow for in vivo imaging and photothermal therapy using this compound.

References

Unveiling the Environmental Impact on IR-820 Fluorescence: A Technical Deep Dive into Quantum Yield in Water vs. Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the comparative analysis of the fluorescence quantum yield of the near-infrared (NIR) dye IR-820 in two distinct microenvironments: water and serum. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and therapeutic applications. A comprehensive understanding of how the local environment influences the photophysical properties of cyanine (B1664457) dyes like this compound is critical for the accurate interpretation of in vitro and in vivo studies.

Executive Summary

The fluorescence quantum yield of this compound, a widely used NIR dye, exhibits a significant enhancement in serum as compared to an aqueous environment. This guide provides a detailed examination of the quantitative differences in quantum yield, the underlying mechanisms for this phenomenon, and the experimental protocols necessary to conduct such comparative studies. The key finding is an approximate seven-fold increase in the quantum yield of this compound in serum (2.521%) versus water (0.313%), a crucial factor for applications in biological imaging and diagnostics.[1][2]

Quantitative Analysis: Quantum Yield Comparison

The photophysical properties of this compound are profoundly influenced by its immediate surroundings. In an aqueous solution, this compound molecules are prone to aggregation, which leads to self-quenching of their fluorescence. Conversely, in a complex biological medium such as serum, the dye molecules interact with and adsorb to serum proteins.[1][2][3] This interaction inhibits aggregation, leading to a marked increase in fluorescence intensity and, consequently, a higher quantum yield.

SolventQuantum Yield (%)Fold Increase (vs. Water)Reference
Water0.3131x[1][2]
Serum2.521~8x[1][2]

This dramatic enhancement in serum is attributed to the formation of protein-sized "nanoparticles" that effectively isolate individual this compound molecules, thus mitigating the aggregation-caused quenching (ACQ) effect.[1][2][3] This phenomenon underscores the importance of characterizing fluorescent probes in biologically relevant media.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a detailed methodology for the determination of the fluorescence quantum yield of this compound in different solvents, based on the comparative method using a reference standard.

1. Materials and Instrumentation:

  • Fluorophore: this compound

  • Reference Standard: Indocyanine Green (ICG) in Dimethyl Sulfoxide (DMSO) with a known quantum yield of 5.995% in the NIR-II region.[1]

  • Solvents: Deionized water, Fetal Bovine Serum (FBS) or other relevant serum.

  • Instrumentation:

    • UV-Vis-NIR Spectrophotometer for absorbance measurements.

    • NIR Fluorescence Spectrometer for emission measurements.

    • Cuvettes (1 cm path length).

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in both water and serum.

  • Prepare a stock solution of the reference standard (ICG) in DMSO.

  • Create a series of dilutions for both the sample (this compound in water and serum) and the reference standard, ensuring that the absorbance values at the excitation wavelength are within the linear range (typically below 0.1 AU) to avoid inner filter effects.

3. Measurement Procedure:

  • Absorbance Spectra: Record the absorbance spectra of all diluted solutions using the UV-Vis-NIR spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectra: Record the fluorescence emission spectra of all diluted solutions using the NIR fluorescence spectrometer. The excitation wavelength should be the same for both the sample and the reference.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the reference solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference.

    • Determine the slope of the resulting linear fits for the sample (Fslope2) and the reference (Fslope1).[1]

4. Quantum Yield Calculation:

The quantum yield of the sample (Q2) can be calculated using the following equation:[1]

Q2 = Q1 * (Fslope2 / Fslope1) * (n2^2 / n1^2)

Where:

  • Q1 is the quantum yield of the reference standard.[1]

  • Fslope1 is the slope of the integrated fluorescence intensity vs. absorbance plot for the reference.[1]

  • Fslope2 is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.[1]

  • n1 is the refractive index of the solvent used for the reference (DMSO).

  • n2 is the refractive index of the solvent used for the sample (water or serum).

(Note: For dilute solutions, the refractive indices of the solvents are often assumed to be similar and this term is sometimes omitted for simplification, but its inclusion provides higher accuracy.)

Visualizing the Process and Interactions

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of fluorescence enhancement.

G Experimental Workflow for Quantum Yield Determination cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_ir820_water Prepare this compound in Water (Dilutions) abs_spec Measure Absorbance Spectra prep_ir820_water->abs_spec prep_ir820_serum Prepare this compound in Serum (Dilutions) prep_ir820_serum->abs_spec prep_icg Prepare ICG in DMSO (Reference Dilutions) prep_icg->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes (Fslope) plot->slope calc Calculate Quantum Yield (QY) slope->calc

Caption: A flowchart illustrating the key steps in determining the fluorescence quantum yield of a sample using a reference standard.

G Mechanism of this compound Fluorescence Enhancement in Serum cluster_water In Water cluster_serum In Serum ir820_water This compound Molecules aggregation Aggregation ir820_water->aggregation quenching Fluorescence Quenching aggregation->quenching low_qy Low Quantum Yield quenching->low_qy ir820_serum This compound Molecules binding Adsorption to Proteins ir820_serum->binding serum_protein Serum Proteins (e.g., Albumin) serum_protein->binding no_aggregation Inhibition of Aggregation binding->no_aggregation high_qy High Quantum Yield no_aggregation->high_qy

Caption: A diagram illustrating the differential behavior of this compound in water versus serum, leading to varied quantum yields.

Conclusion

The quantum yield of this compound is not an intrinsic constant but is highly dependent on its molecular environment. The significant enhancement of fluorescence in serum is a critical consideration for its application in biological systems. Researchers and drug development professionals must account for these environmental effects to ensure the reliability and accuracy of their fluorescence-based assays and imaging studies. The provided experimental protocol offers a robust framework for characterizing the quantum yield of this compound and other fluorescent probes in various media, enabling more precise and meaningful data interpretation.

References

An In-depth Technical Guide to the Solubility of IR-820 in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and handling of the near-infrared (NIR) dye IR-820 in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document is intended for researchers, scientists, and drug development professionals utilizing this compound for applications such as in vivo imaging, photothermal therapy, and drug delivery.

Introduction to this compound

This compound, also known as New Indocyanine Green, is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum, typically with excitation and emission maxima around 800 nm and 820 nm, respectively[1]. Its properties make it a valuable tool for biomedical research, particularly in applications requiring deep tissue penetration of light. However, like many organic dyes, its utility is highly dependent on its solubility and stability in aqueous and organic solvents. While it exhibits good stability, its low water solubility can present challenges for biological applications[].

Solubility of this compound

The solubility of this compound differs significantly between the organic solvent DMSO and the aqueous buffer PBS. Proper dissolution is critical for achieving desired concentrations and maintaining the dye's optical properties.

2.1. Solubility in Dimethyl Sulfoxide (DMSO)

This compound is readily soluble in DMSO, which is often used to prepare concentrated stock solutions[3]. These stock solutions can then be diluted into aqueous media for final applications.

2.2. Solubility and Dispersibility in Phosphate-Buffered Saline (PBS)

This compound has limited stability in aqueous solutions like PBS and a tendency to form aggregates[4]. This aggregation can lead to self-quenching of its fluorescence. For in vivo applications, this compound is often prepared as a dispersion or suspension in PBS immediately before use[1]. The presence of serum proteins, such as albumin, can enhance the stability and fluorescence of this compound in aqueous environments by preventing aggregation[4][5][6].

Quantitative Solubility Data Summary

SolventReported Solubility/ConcentrationConditions/Notes
DMSO 5 mg/mL (5.89 mM)May require ultrasonic and warming to 60°C for complete dissolution.[1]
PBS (pH 7.4) 0.2 mMPowdered this compound was freshly mixed with PBS for in vivo injections.[1]
PBS (pH 7.4) 10 µg/mLUsed for measuring absorption spectra.[7]
Aqueous Solution 500 µg/mLUsed for photothermal effect studies.[5][6]

Experimental Protocols

3.1. Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).

  • Dissolution: To aid dissolution, the mixture can be subjected to ultrasonication and gentle warming (up to 60°C) until the dye is completely dissolved[1].

  • Storage: Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks), protected from light and moisture[1][3].

3.2. Preparation of this compound Dispersion in PBS for In Vivo Studies

This protocol describes the preparation of an this compound dispersion in PBS suitable for animal injections.

  • Weighing: Weigh the required amount of this compound powder.

  • Dispersion: Freshly mix the powdered this compound with sterile PBS to the final desired concentration (e.g., 0.2 mM or 2 mg/mL)[1][5].

  • Homogenization: Vortex or sonicate the mixture to ensure a uniform dispersion immediately before use.

  • Administration: Use the freshly prepared dispersion for intravenous or intraperitoneal injections[1].

Visualization of Experimental Workflows

4.1. Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_stock DMSO Stock Preparation cluster_working PBS Working Dispersion Preparation weigh_dmso Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso dissolve_dmso Ultrasonicate & Warm (60°C) add_dmso->dissolve_dmso store_dmso Store at -20°C (Protected from Light) dissolve_dmso->store_dmso stock_to_dilute Dilute Stock for In Vitro Assay store_dmso->stock_to_dilute weigh_pbs Weigh this compound Powder add_pbs Add Sterile PBS weigh_pbs->add_pbs disperse_pbs Vortex/Sonicate add_pbs->disperse_pbs use_now Use Immediately for Experiment disperse_pbs->use_now stock_to_dilute->use_now

Workflow for preparing this compound solutions.

4.2. Application in Photothermal Therapy

This diagram outlines the logical steps involved in using this compound for in vivo photothermal therapy (PTT).

G prep Prepare this compound Dispersion in PBS admin Systemic Administration (e.g., I.V. Injection) prep->admin accum Passive Accumulation in Tumor Tissue (EPR Effect) admin->accum irrad NIR Laser Irradiation of Tumor Site (e.g., 808 nm) accum->irrad heat This compound Mediated Hyperthermia irrad->heat ablation Tumor Cell Ablation heat->ablation monitor Monitor Tumor Regression ablation->monitor

Logical workflow for this compound in photothermal therapy.

Stability Considerations

The stability of this compound is a critical factor for reproducible experimental outcomes.

  • In DMSO: When stored properly (dry, dark, and at low temperatures), this compound in DMSO is stable for extended periods[3]. Hygroscopic DMSO can negatively affect the solubility and stability of the product[1].

  • In PBS: this compound shows limited stability in aqueous solutions due to aggregation[][4]. Studies have shown that the fluorescence intensity of this compound can decrease over time in PBS. However, complexing this compound with human serum albumin (HSA) significantly enhances its stability and fluorescence intensity in PBS over 48 hours[4]. Encapsulation within nanoparticles is another strategy to improve its stability and biocompatibility in physiological conditions[][8][9].

This guide provides essential information on the solubility and handling of this compound in DMSO and PBS. For specific experimental applications, it is recommended to perform preliminary tests to determine the optimal concentration and stability under the exact experimental conditions.

References

A Technical Guide to the Long-Term Stability of IR-820 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term stability of the near-infrared (NIR) dye IR-820. As a derivative of Indocyanine Green (ICG), this compound offers similar optical properties but with significantly improved stability, making it a valuable agent for a range of biomedical applications, including NIR-II fluorescence imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1][2][3] Understanding the factors that influence its stability and the methods to enhance it is critical for developing robust and reliable formulations for preclinical and clinical use.

Factors Influencing this compound Stability

The stability of this compound in solution is a multifactorial issue, primarily influenced by the solvent, temperature, and exposure to light. While inherently more stable than ICG due to a chlorobenzene (B131634) ring in its chemical structure, its long-term viability in aqueous solutions can be compromised.[4]

  • Aqueous Environment: this compound, like other cyanine (B1664457) dyes, is prone to aggregation and degradation in aqueous solutions, which can lead to a shift in its maximum absorption wavelength and a decrease in fluorescence intensity.[5] The stability is often lower in aqueous solutions like water or Phosphate Buffered Saline (PBS) compared to when it is bound to proteins or encapsulated.[3][6]

  • Temperature: Elevated temperatures accelerate the degradation of this compound. Studies have shown a clear temperature-dependent degradation profile, although this compound consistently demonstrates a longer half-life than ICG at equivalent temperatures.[4][7] For instance, the degradation half-time of this compound is approximately double that of ICG under various temperature conditions.[7]

  • Photostability: Exposure to light, particularly its excitation wavelength (around 800 nm), can lead to photodegradation. This process is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen, which can react with and cleave the dye molecule, forming non-fluorescent products.[8][9] The photodegradation generally follows pseudo-first-order kinetics.[4][9]

Strategies for Enhancing Long-Term Stability

To overcome the inherent instability of this compound in aqueous media, several strategies have been developed. These methods primarily focus on protecting the dye from the aqueous environment and inhibiting aggregation and degradation pathways.

Encapsulation in Nanocarriers

Encapsulating this compound within various nanoparticles is a highly effective method to improve its stability. This approach shields the dye from water and prevents aggregation.

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to create nanoparticles that encapsulate this compound. This compound-loaded PLGA nanoparticles have been shown to maintain their optical properties and size for at least 30 days when stored at 4°C.[10][11]

  • Dendrimers: Amine-terminated poly(amidoamine) (PAMAM) dendrimers can effectively load this compound. This complexation improves the dye's stability under various storage conditions, with dendrimers retaining as much as 88% of the loaded this compound after 24 hours in PBS.[2][12]

  • Micelles: Polymeric micelles, formed from block copolymers such as poly(styrene-alt-maleic anhydride)-block-poly(styrene) (PSMA-b-PSTY), can encapsulate hydrophobic this compound within their core. This strategy protects the dye from both aqueous and thermal degradation, with no significant decrease in fluorescence observed over 14 days at room temperature.[13][14]

Binding to Serum Proteins

Complexation with proteins, particularly human serum albumin (HSA), is another effective stabilization strategy.

  • Human Serum Albumin (HSA): The interaction between this compound and albumin prevents the dye molecules from forming aggregates in aqueous solution, thereby reducing aggregation-caused fluorescence quenching.[3] This binding promotes a rigid conformation of the this compound molecule, which minimizes non-radiative decay and enhances its quantum yield.[3][6] The resulting this compound–HSA complex exhibits excellent optical, colloidal, and thermal stability.[1]

The logical approach to stabilizing this compound involves identifying instability factors and applying targeted solutions.

cluster_0 Instability Factors cluster_1 Stabilization Strategies Degradation Aqueous Degradation Encapsulation Nanoparticle Encapsulation Degradation->Encapsulation Shields from Water Aggregation Aggregation & Quenching Aggregation->Encapsulation Shields from Water Binding Protein Binding (e.g., Albumin) Aggregation->Binding Prevents Self-Association Photo Photodegradation Photo->Encapsulation Limits O2 Access prep 1. Sample Preparation (e.g., Dissolve free this compound, prepare nanoformulation) storage 2. Storage (Define conditions: temperature, light/dark, solvent) prep->storage sampling 3. Time-Point Sampling (Collect aliquots at T=0, T=1, T=2...) storage->sampling analysis 4. Spectroscopic Analysis (UV-Vis, Fluorescence) sampling->analysis data 5. Data Analysis (Calculate % degradation, half-life, kinetics) analysis->data IR820_ground This compound (Ground State) IR820_excited This compound* (Excited State) IR820_ground->IR820_excited Light (hν) Degradation Degradation Products (Non-fluorescent) IR820_excited->IR820_ground Fluorescence O2_singlet ¹O₂ (Singlet Oxygen) IR820_excited->O2_singlet Energy Transfer O2_ground ³O₂ (Triplet Oxygen) O2_singlet->Degradation Reacts with

References

A Technical Guide to IR-820 and Indocyanine Green (ICG) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two pivotal near-infrared dyes, detailing their fundamental properties, experimental applications, and operational protocols.

In the landscape of near-infrared (NIR) fluorescence imaging and therapeutic applications, Indocyanine Green (ICG) has long been a benchmark dye, approved by the FDA for various clinical uses.[1] However, the emergence of alternative dyes such as IR-820 presents new opportunities and advantages for researchers and drug development professionals. This technical guide provides a comprehensive comparison of the basic differences between this compound and ICG, focusing on their core physicochemical and spectral properties, and offers detailed methodologies for their application in key experimental settings.

Core Physicochemical and Spectral Properties

ICG is a tricarbocyanine dye that has been utilized in medical diagnostics for decades to determine cardiac output, hepatic function, and for ophthalmic angiography.[1][2] this compound, a structurally similar cyanine (B1664457) dye, has been developed as an alternative with enhanced stability.[3][4][5] The key distinctions in their fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound and ICG
PropertyThis compoundIndocyanine Green (ICG)
Chemical Formula C46H50ClN2NaO6S2C43H47N2NaO6S2
Molecular Weight 849.47 g/mol [6][7]774.96 g/mol [8]
Appearance Green to red-brown powder[9]Dark green to blue-green solid[10]
Solubility Soluble in DMSO and methanol.[9] Soluble in sterile water or DMSO for stock solutions.[11]Soluble in water and methanol; practically insoluble in most other organic solvents.[10] Soluble in ethanol, DMSO, and DMF.[12]
Table 2: Spectral Properties of this compound and ICG
PropertyThis compoundIndocyanine Green (ICG)
Absorption Max (λabs) in Water/PBS ~690 nm[9]~780 nm[10]
Emission Max (λem) in Water/PBS ~820 nm[11][13]~810-820 nm[12]
Absorption Max (λabs) in Serum/Blood Red-shifted by ~143 nm compared to water[1][14]~800-805 nm[10][15]
Emission Max (λem) in Serum/Blood ~858 nm[1][14]~830 nm[8][15]
Quantum Yield Lower than ICG in aqueous solution.[3][4][5] In serum, the quantum yield is significantly higher (2.521%) compared to in water (0.313%).[1]Generally higher than this compound in aqueous solution.[3][4][5]
Photostability Demonstrates greater stability with degradation half-times approximately double those of ICG in aqueous solution under various conditions.[3][4][5] Good photostability when dissolved in serum.[1][14]Less stable in aqueous solutions compared to this compound.[3][4][5] Prone to photodegradation.[2]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound and ICG in a research setting.

In Vivo Near-Infrared Fluorescence Imaging in Mice

This protocol outlines the general procedure for performing in vivo NIR fluorescence imaging in a mouse model.

Materials:

  • This compound or Indocyanine Green (ICG) powder

  • Sterile Water for Injection or Phosphate Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR laser/excitation source and emission filters

  • Animal preparation station with a heating pad

  • Syringes and needles for injection

Protocol:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage, ensuring its body temperature is maintained with a heating pad.

  • Dye Preparation:

    • This compound: Freshly prepare a solution by dissolving the powdered this compound in sterile PBS to a final concentration of 0.2 mM.[4]

    • ICG: Prepare a fresh solution by dissolving ICG powder in Sterile Water for Injection or PBS to the desired concentration (e.g., 0.1-1.0 mg/mL).[10] Protect the solution from light.[10]

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before dye injection to account for any autofluorescence.

  • Dye Administration:

    • This compound: Inject 100 µL of the 0.2 mM solution intravenously via the tail vein.[4]

    • ICG: Inject the prepared solution intravenously via the tail vein. A typical dose ranges from 0.1 to 1.0 mg/kg.[10]

  • Image Acquisition: Immediately begin acquiring fluorescence images at various time points post-injection (e.g., 1, 6, 12, 24 hours) to determine the optimal imaging window for the target of interest.[10]

  • Image Analysis: Use appropriate software to define regions of interest (ROIs) over the target tissue and adjacent normal tissue to calculate signal-to-background ratios.

  • Ex Vivo Imaging (Optional): After the final in vivo imaging session, euthanize the mouse and excise the tumor and other organs for ex vivo imaging to confirm dye accumulation.[10]

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_exvivo Post-Imaging animal_prep Animal Preparation (Anesthesia, Heating) baseline Baseline Fluorescence Imaging animal_prep->baseline dye_prep Dye Solution Preparation injection Dye Administration (Intravenous) dye_prep->injection baseline->injection acquisition Image Acquisition (Time-course) injection->acquisition analysis Image Analysis (ROI Quantification) acquisition->analysis exvivo Ex Vivo Organ Imaging (Optional) analysis->exvivo

Workflow for in vivo NIR fluorescence imaging.
In Vitro Photothermal Therapy

This protocol describes an in vitro experiment to assess the photothermal therapy (PTT) efficacy of this compound and ICG on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, 4T1)

  • Cell culture medium and supplements

  • Multi-well plates

  • This compound or ICG

  • NIR laser (e.g., 808 nm)

  • MTT assay kit or other viability assay

Protocol:

  • Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Dye Incubation:

    • This compound: Prepare a working solution of this compound in serum-free medium. Replace the culture medium with the this compound working solution and incubate for 1-4 hours to allow for cellular uptake.[16]

    • ICG: Prepare a working solution of ICG (e.g., 10-160 µg/mL) in the appropriate medium.[12] Replace the culture medium and incubate for a designated time.

  • Washing: Remove the dye solution and wash the cells gently with PBS to remove any unbound dye.

  • Laser Irradiation: Add fresh culture medium to the cells. Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5-2 W/cm²) for a set duration (e.g., 5-10 minutes).[5][11] Include control groups: no treatment, dye only, and laser only.

  • Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using an MTT assay or another suitable method.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seeding Seed Cancer Cells incubation Incubate with This compound or ICG seeding->incubation wash Wash to Remove Unbound Dye incubation->wash irradiation NIR Laser Irradiation wash->irradiation viability Assess Cell Viability (e.g., MTT Assay) irradiation->viability

Workflow for in vitro photothermal therapy.
Flow Cytometry for Cellular Uptake

This protocol details the use of ICG for assessing cellular uptake via flow cytometry. A similar protocol can be adapted for this compound based on its spectral properties.

Materials:

  • Single-cell suspension of the target cell population

  • ICG

  • Flow cytometer with appropriate lasers and detectors

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cell population to be analyzed.

  • Staining: Add ICG to the cell suspension at a final concentration of 1-5 µg/mL.[16] Incubate for 10-15 minutes at room temperature, protected from light.[16]

  • Analysis: Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm, while not optimal, can be used) and a suitable NIR detector.[16]

  • Data Interpretation: The population of cells with high fluorescence intensity represents cells that have taken up the dye.

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_suspension Prepare Single-Cell Suspension staining Incubate Cells with ICG cell_suspension->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry data_interpretation Quantify Cellular Uptake flow_cytometry->data_interpretation

Workflow for flow cytometry analysis of cellular uptake.

Applications in Drug Development and Research

Both this compound and ICG are valuable tools in preclinical and clinical research. Their applications include:

  • Fluorescence-Guided Surgery: Real-time visualization of anatomical structures such as blood vessels, bile ducts, and lymph nodes, as well as tumor margins.

  • Vascular Imaging: Assessing blood flow and tissue perfusion in various disease models.

  • Lymphatic Imaging: Mapping lymphatic drainage pathways and identifying sentinel lymph nodes.[10]

  • Drug Delivery: As a payload in nanoparticle formulations for targeted delivery and image-guided therapy.

  • Photothermal and Photodynamic Therapy: Acting as photosensitizers to generate heat or reactive oxygen species upon laser irradiation to ablate cancer cells.[11][12]

Conclusion

This compound and ICG are both powerful NIR dyes with distinct characteristics. ICG, with its long history of clinical use, is a well-established agent. However, this compound offers significant advantages in terms of photostability and a more predictable emission peak, making it a compelling alternative for applications requiring longer imaging times or greater stability.[3][4][5][17] The choice between these two dyes will ultimately depend on the specific requirements of the experimental design, including the desired imaging duration, the need for quantitative analysis, and the formulation strategy. This guide provides the foundational knowledge and protocols to enable researchers and drug development professionals to effectively integrate these valuable tools into their workflows.

References

An In-depth Technical Guide to the Fluorescence Mechanism of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core fluorescence mechanism of the near-infrared (NIR) dye, IR-820. It delves into the photophysical properties, excited-state dynamics, and environmental factors that govern its fluorescence behavior. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits absorption and emission in the near-infrared spectrum, typically with excitation and emission maxima around 710 nm and 820 nm, respectively[1][2]. Its utility extends to various biomedical applications, including in vivo imaging and photothermal therapy[3][4]. A key characteristic of this compound is its significantly enhanced fluorescence emission in serum compared to aqueous solutions, a phenomenon critical to its application in biological systems[5][6]. This guide will explore the mechanistic basis for this behavior.

Core Fluorescence Mechanism

The fluorescence of this compound is governed by a complex interplay of its molecular structure, its immediate environment, and its tendency to aggregate. The core mechanism involves the absorption of a photon to reach an excited singlet state (S₁) followed by radiative decay back to the ground state (S₀), emitting a fluorescent photon. However, the efficiency of this process is highly dependent on several competing non-radiative decay pathways.

Jablonski Diagram of this compound

The electronic and vibrational transitions involved in the fluorescence of this compound can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a higher vibrational level of the first (S₁) or second (S₂) excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes of internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via fluorescence (radiative decay) or through non-radiative pathways such as internal conversion and intersystem crossing to a triplet state (T₁).

Jablonski Diagram for this compound cluster_0 Singlet States cluster_1 Triplet State S0_v0 S₀ (v=0) S0_v1 S₀ (v=1) S1_v2 S₁ (v=2) S0_v0->S1_v2 Absorption S0_v2 S₀ (v=2) S1_v0 S₁ (v=0) S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 S₁ (v=1) T1_v2 T₁ (v=2) S1_v0->T1_v2 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation S2_v0 S₂ (v=0) S2_v1 S₂ (v=1) S2_v2 S₂ (v=2) T1_v0 T₁ (v=0) T1_v0->S0_v2 Phosphorescence T1_v1 T₁ (v=1) T1_v2->T1_v0 Vibrational Relaxation

A simplified Jablonski diagram illustrating the photophysical processes of this compound.
Aggregation-Caused Quenching (ACQ)

In aqueous solutions, this compound molecules have a strong tendency to form non-fluorescent aggregates, a phenomenon known as Aggregation-Caused Quenching (ACQ)[5][7]. This self-quenching is a major reason for the low fluorescence quantum yield of this compound in water[6][8]. The formation of these aggregates provides efficient non-radiative decay pathways, diminishing the fluorescence output.

Interaction with Serum Albumin and Fluorescence Enhancement

The fluorescence of this compound is dramatically enhanced in the presence of serum proteins, particularly human serum albumin (HSA)[2][9][10]. This enhancement is attributed to the binding of this compound to hydrophobic pockets within the albumin molecule[10]. This interaction inhibits the formation of non-fluorescent aggregates, thereby reducing the effects of ACQ[2][9]. Furthermore, the rigid environment of the protein's binding pocket can restrict intramolecular rotations and vibrations of the this compound molecule, which in turn minimizes non-radiative decay and promotes radiative decay, leading to a significant increase in fluorescence quantum yield[9][10]. Molecular modeling studies suggest that this compound interacts with various subdomains of HSA, with both hydrophobic and electrostatic interactions playing a role[11].

This compound Fluorescence Modulation by Albumin cluster_0 In Aqueous Solution cluster_1 In Serum (with Albumin) IR820_aq This compound Monomers Aggregates Non-fluorescent Aggregates IR820_aq->Aggregates Aggregation Quenching Quenching Aggregates->Quenching Fluorescence Quenching IR820_serum This compound Monomers Complex This compound-Albumin Complex IR820_serum->Complex Binding Albumin Serum Albumin Albumin->Complex Enhancement Enhancement Complex->Enhancement Fluorescence Enhancement

Schematic of this compound's aggregation in water versus albumin binding in serum.
J-Aggregates

Under specific conditions, such as in the presence of high salt concentrations, this compound can form ordered structures known as J-aggregates[12]. These aggregates exhibit a sharp, red-shifted absorption band (J-band) compared to the monomeric form[12]. The formation of J-aggregates is dependent on aqueous conditions and solute concentration[13][14].

Role of Twisted Intramolecular Charge Transfer (TICT)

The potential involvement of a Twisted Intramolecular Charge Transfer (TICT) state in the fluorescence mechanism of cyanine dyes like this compound is a subject of ongoing research. In a TICT model, upon photoexcitation, the molecule can undergo a conformational change (twisting) to a highly polar excited state. This twisted state can then relax non-radiatively to the ground state, providing a pathway for fluorescence quenching. The restriction of this twisting motion, for instance by binding to a protein or in a viscous solvent, can block this non-radiative channel and enhance fluorescence. While the binding of this compound to albumin leads to a more rigid conformation which minimizes torsional rotations, direct experimental or computational evidence specifically detailing the role of a TICT state in this compound's photophysics is not yet extensively documented in the literature[10][15].

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data for this compound in different solvents.

PropertyIn WaterIn 10% Fetal Bovine Serum (FBS)In MethanolIn DMSOReference(s)
Absorption Max (λabs) ~691 nm, 812 nm~793 nm~820 nm-[9][16][17][18]
Emission Max (λem) ~829 nm~858 nm~850 nm-[9][19]
Quantum Yield (Φf) 0.313%2.521%--[6][9]
Molar Extinction Coefficient (ε) --198,181 M-1cm-1-[19]
Photothermal Conversion Efficiency 32.74%---[9]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard of known quantum yield.

Materials:

  • This compound solution of unknown quantum yield

  • Standard dye solution with a known quantum yield in the NIR region (e.g., IR-125 in ethanol, Φf = 0.132)[5]

  • Solvent (e.g., water, 10% FBS, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength to be used for fluorescence measurements.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the this compound sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'sample' refers to the this compound solution and 'std' refers to the standard solution.

Quantum Yield Measurement Workflow Start Start Prepare Prepare Dilute Solutions (Sample & Standard) Start->Prepare Measure_Abs Measure Absorbance (A) (UV-Vis Spectrophotometer) Prepare->Measure_Abs Measure_Fluo Measure Fluorescence (I) (Fluorometer) Prepare->Measure_Fluo Calculate Calculate Quantum Yield (Φ) using comparative formula Measure_Abs->Calculate Measure_Fluo->Calculate End End Calculate->End

Workflow for relative fluorescence quantum yield determination.
Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Apparatus:

  • Pulsed laser source (e.g., picosecond or femtosecond laser) with an appropriate excitation wavelength for this compound.

  • Sample holder.

  • Collection optics (lenses, filters).

  • Monochromator.

  • Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT or a streak camera).

  • Time-correlated single-photon counting (TCSPC) electronics or a fast oscilloscope.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest.

  • Excitation: The sample is excited by a short pulse of light from the laser.

  • Fluorescence Collection: The emitted fluorescence is collected, passed through a monochromator to select the emission wavelength, and directed to the fast photodetector.

  • Data Acquisition:

    • TCSPC: This method measures the time difference between the excitation pulse and the arrival of the first fluorescence photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

    • Streak Camera: The fluorescence light is spread out in time and imaged onto a 2D detector, providing a direct measurement of the fluorescence decay.

  • Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Transient Absorption Spectroscopy

Objective: To study the excited-state dynamics of this compound, including the identification of transient species and the kinetics of their decay.

Apparatus:

  • Femtosecond or picosecond laser system providing both a "pump" and a "probe" pulse.

  • Optical delay line to control the time delay between the pump and probe pulses.

  • Sample holder.

  • Spectrometer/detector to measure the absorption of the probe pulse.

Procedure:

  • Excitation (Pump): A strong "pump" pulse excites a significant portion of the this compound molecules to an excited state.

  • Probing: A weaker, broadband "probe" pulse, delayed in time with respect to the pump pulse, passes through the sample.

  • Measurement: The absorption spectrum of the probe pulse is measured. The difference in the absorption spectrum with and without the pump pulse gives the transient absorption spectrum.

  • Time-Resolved Measurement: By varying the delay time between the pump and probe pulses, a series of transient absorption spectra are recorded, providing a "movie" of the excited-state dynamics.

  • Data Analysis: The data is analyzed to identify the spectral signatures of different excited states and to determine the time constants for their formation and decay.

Conclusion

The fluorescence of this compound is a complex process significantly influenced by its environment. In aqueous solutions, its fluorescence is largely quenched due to aggregation. However, upon binding to serum albumin, its fluorescence is dramatically enhanced due to the inhibition of aggregation and restriction of intramolecular motion. While the fundamental photophysical processes can be described by the Jablonski diagram, further research is needed to fully elucidate the role of specific non-radiative decay pathways, such as those potentially involving a TICT state, and to obtain a complete set of photophysical parameters, including fluorescence lifetimes in various environments. The experimental protocols provided in this guide offer a framework for researchers to further characterize this compound and similar NIR dyes for their expanding roles in biomedical research and clinical applications.

References

An In-depth Technical Guide to the Photophysical Properties of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-820. This document consolidates key quantitative data, details the experimental methodologies for their determination, and visualizes associated processes, serving as a vital resource for researchers leveraging this compound in imaging, diagnostics, and therapeutic applications such as photothermal and photodynamic therapy.

Core Photophysical Properties of this compound

This compound is a versatile NIR dye with photophysical characteristics that are highly sensitive to its environment. Its strong absorption and emission in the NIR window (700-900 nm) make it an excellent candidate for deep-tissue bioimaging and therapy, minimizing interference from biological autofluorescence.[1][2]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of this compound in various solvents. These values are crucial for optimizing experimental conditions and interpreting results in diverse research applications.

Table 1: Absorption and Emission Maxima of this compound in Different Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)
Water~685, 812[3]~829[4]
10% Fetal Bovine Serum (FBS)~835[3]~858[4]
Methanol820[5]850[6]
Dimethyl Sulfoxide (DMSO)Not specified820[7]

Table 2: Molar Extinction Coefficient and Quantum Yield of this compound

SolventMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F) (%)Photothermal Conversion Efficiency (η) (%)
WaterNot specified0.313[4][8]Not specified
10% Fetal Bovine Serum (FBS)Not specified2.521[4][8]Not specified
Methanol198,181[6]Not specifiedNot specified
Aqueous Solution~30 L/(g·cm) (absorptivity)[4]Not specified32.74[4]

Key Applications in Drug Development

This compound's ability to generate both heat and reactive oxygen species (ROS) upon NIR light irradiation makes it a potent agent for photothermal therapy (PTT) and photodynamic therapy (PDT).[9] In PTT, the dye absorbs light and converts it into localized hyperthermia to ablate tumor cells.[1] In PDT, the excited dye transfers energy to molecular oxygen, generating cytotoxic ROS that induce cell death.[9] Studies have shown that this compound-mediated cell death in cancer therapy primarily occurs through apoptosis.[1]

Signaling Pathway for this compound Mediated Apoptosis

The following diagram illustrates a generalized apoptotic pathway initiated by this compound in PTT and PDT.

G cluster_stimulus External Stimulus cluster_IR820 Photosensitizer cluster_cellular_response Cellular Response NIR_Light NIR Light (793-808 nm) IR820 This compound NIR_Light->IR820 Excitation Heat Hyperthermia (PTT) IR820->Heat Non-radiative decay ROS Reactive Oxygen Species (PDT) IR820->ROS Energy transfer to O₂ Mitochondria Mitochondrial Dysfunction Heat->Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution phase

This compound Mediated Apoptotic Pathway

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible characterization of this compound's photophysical properties.

UV-Vis-NIR Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound to determine its maximum absorption wavelength (λ_abs) and molar extinction coefficient (ε).

G Start Start Prepare_Stock Prepare a stock solution of this compound in the desired solvent (e.g., Methanol). Start->Prepare_Stock Prepare_Dilutions Create a series of dilutions with known concentrations from the stock solution. Prepare_Stock->Prepare_Dilutions Calibrate_Spectrophotometer Calibrate the UV-Vis-NIR spectrophotometer using the pure solvent as a blank. Prepare_Dilutions->Calibrate_Spectrophotometer Measure_Absorbance Measure the absorbance spectra of each dilution across the NIR range (e.g., 600-900 nm). Calibrate_Spectrophotometer->Measure_Absorbance Determine_Lambda_Max Identify the wavelength of maximum absorbance (λ_abs) from the spectra. Measure_Absorbance->Determine_Lambda_Max Plot_Beer_Lambert Plot absorbance at λ_abs vs. concentration. Determine_Lambda_Max->Plot_Beer_Lambert Calculate_Epsilon Calculate the molar extinction coefficient (ε) from the slope of the Beer-Lambert plot. Plot_Beer_Lambert->Calculate_Epsilon End End Calculate_Epsilon->End

UV-Vis-NIR Absorption Spectroscopy Workflow
Fluorescence Quantum Yield Measurement (Relative Method)

The fluorescence quantum yield (Φ_F) is determined by comparing the fluorescence intensity of this compound to a standard with a known quantum yield.

G Start Start Select_Standard Choose a suitable fluorescence standard with a known quantum yield in the NIR range. Start->Select_Standard Prepare_Solutions Prepare dilute solutions of both this compound and the standard in the same solvent (Absorbance < 0.1 at excitation λ). Select_Standard->Prepare_Solutions Measure_Absorption Measure the absorbance of all solutions at the excitation wavelength. Prepare_Solutions->Measure_Absorption Measure_Emission Record the fluorescence emission spectra of all solutions using the same excitation wavelength and settings. Measure_Absorption->Measure_Emission Integrate_Intensity Integrate the area under the emission spectra for both this compound and the standard. Measure_Emission->Integrate_Intensity Calculate_QY Calculate the quantum yield of this compound using the comparative method equation. Integrate_Intensity->Calculate_QY End End Calculate_QY->End

Fluorescence Quantum Yield Measurement Workflow
Photothermal Conversion Efficiency Measurement

This protocol determines the efficiency (η) of this compound in converting absorbed light into heat, a critical parameter for PTT applications.

G Start Start Prepare_Sample Prepare an aqueous solution of this compound at a known concentration in a cuvette. Start->Prepare_Sample Irradiate_Sample Irradiate the solution with a NIR laser (e.g., 793 nm) at a constant power density. Prepare_Sample->Irradiate_Sample Record_Temperature_Rise Record the temperature of the solution over time until a steady state is reached. Irradiate_Sample->Record_Temperature_Rise Turn_Off_Laser Turn off the laser and continue to record the temperature as the solution cools down. Record_Temperature_Rise->Turn_Off_Laser Plot_Data Plot temperature vs. time for both the heating and cooling phases. Turn_Off_Laser->Plot_Data Calculate_Efficiency Calculate the photothermal conversion efficiency (η) using the temperature change and cooling time constant. Plot_Data->Calculate_Efficiency End End Calculate_Efficiency->End

Photothermal Conversion Efficiency Measurement Workflow

References

A Technical Guide to Commercial IR-820 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key characteristics, and experimental applications of IR-820, a near-infrared (NIR) cyanine (B1664457) dye increasingly utilized in biomedical research. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development, offering detailed information to facilitate the procurement and application of this compound in preclinical studies.

Commercial Sources and Physicochemical Properties

This compound is available from several commercial suppliers, catering to the research community. While often referred to as "New Indocyanine Green," it is a distinct chemical entity with its own specific properties. The quality and purity of the dye can vary between suppliers, which may impact experimental outcomes. Therefore, careful consideration of the technical specifications from each vendor is crucial.

Below is a summary of key quantitative data for this compound sourced from various commercial suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to consult the certificate of analysis provided with the purchased product.

Table 1: Physicochemical and Spectral Properties of Commercial this compound

PropertyMedchemExpressSigma-AldrichMedKooTargetMol
Purity/Dye Content 96.36%[1]80% Dye Content[2][3][4]>98.0% (HPLC)[5]98.64%[6]
CAS Number 172616-80-7[1]172616-80-7[3][4]172616-80-7[7]172616-80-7[6]
Molecular Weight 849.47 g/mol [1]849.47 g/mol [4]849.47 g/mol [7]849.47 g/mol [6]
Excitation Max (λex) ~710 nm (in vivo)[1], 800 nm[1]Not specified~710 nm[7]~710 nm[6]
Emission Max (λem) 820 nm[1]820 nm[3][4]820 nm[7]820 nm[6]
Solubility DMSO: 5 mg/mL[1]Not specifiedSoluble in DMSO[5]DMSO: 4.5 mg/mL[6]

Note: The absorption and emission maxima of this compound can be influenced by the solvent and its binding to proteins such as albumin. For instance, in serum, the absorption peak of this compound can red-shift significantly.[8][9] While this compound has poor solubility in water, its stability and fluorescence intensity are enhanced in aqueous solutions when bound to albumin or encapsulated in nanoparticles.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments using commercially sourced this compound, synthesized from published research.

In Vivo Near-Infrared Fluorescence Imaging

This compound is widely used as a contrast agent for in vivo imaging of vasculature, tumors, and inflammation due to its favorable optical properties in the NIR window, which allows for deeper tissue penetration of light.

Protocol for In Vivo Imaging of Tumors:

  • Preparation of this compound Solution: Freshly prepare a 0.2 mM solution of this compound in phosphate-buffered saline (PBS).[1] For enhanced in vivo stability and fluorescence, this compound can be pre-incubated with serum albumin.[11]

  • Animal Model: Utilize an appropriate tumor-bearing animal model (e.g., subcutaneous xenograft in mice).

  • Administration: Inject 100 µL of the this compound solution into the experimental animal via intravenous (tail vein) or intraperitoneal injection.[1]

  • Imaging: Serially image the animal using a near-infrared fluorescence imaging system at various time points post-injection (e.g., 15 minutes, 4 hours, 24 hours, and up to 8 days) to observe the biodistribution and tumor accumulation of the dye.[1][11]

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) to assess the accumulation of this compound.

experimental_workflow_imaging cluster_prep Preparation cluster_admin Administration cluster_acq Data Acquisition cluster_analysis Analysis prep Prepare 0.2 mM this compound in PBS admin Inject 100 µL into Tumor-Bearing Mouse prep->admin acq NIR Fluorescence Imaging (Serial Time Points) admin->acq analysis Quantify Fluorescence in Region of Interest acq->analysis

General workflow for in vivo NIR fluorescence imaging with this compound.
Photothermal Therapy (PTT)

This compound can convert near-infrared light into heat, making it an effective photothermal agent for cancer therapy. This property allows for the targeted ablation of tumor cells upon laser irradiation.

Protocol for In Vitro Photothermal Therapy:

  • Cell Culture: Culture cancer cells (e.g., breast cancer cell line) in appropriate media and conditions.

  • Incubation with this compound: Treat the cells with a working concentration of this compound (e.g., 5-20 µM) and incubate for a defined period (e.g., 30-60 minutes) to allow for cellular uptake.[6]

  • Laser Irradiation: Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).[6]

  • Viability Assay: Assess cell viability post-irradiation using a standard assay such as MTT or trypan blue exclusion to determine the efficacy of the photothermal treatment.

photothermal_therapy_workflow cluster_treatment Cellular Treatment cluster_irradiation Photothermal Activation cluster_outcome Therapeutic Outcome start Cancer Cells in Culture incubate Incubate with this compound start->incubate irradiate Irradiate with 808 nm Laser incubate->irradiate heat Localized Hyperthermia irradiate->heat apoptosis Tumor Cell Apoptosis heat->apoptosis

Workflow for in vitro photothermal therapy using this compound.
Drug Delivery Vehicle Formulation

This compound can be encapsulated within nanoparticles to improve its stability, circulation time, and tumor-targeting capabilities. These nanoparticles can also be co-loaded with chemotherapeutic drugs for combination therapy.

Protocol for this compound Nanoparticle Formulation:

  • Polymer and Drug Preparation: Dissolve a biodegradable polymer (e.g., PLGA) in an organic solvent (e.g., acetone). If co-loading a drug, dissolve it in a suitable solvent.

  • This compound Addition: Add a defined amount of this compound to the polymer solution.

  • Emulsification: Add the polymer/IR-820 solution dropwise to an aqueous solution containing a surfactant (e.g., glycol chitosan) under continuous stirring or sonication to form an oil-in-water emulsion.[10]

  • Solvent Evaporation: Evaporate the organic solvent by stirring the emulsion for several hours at room temperature.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove unencapsulated this compound and surfactant.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.

drug_delivery_formulation cluster_components Components cluster_process Formulation Process cluster_product Final Product polymer Biodegradable Polymer (e.g., PLGA) emulsification Emulsification polymer->emulsification ir820 This compound Dye ir820->emulsification drug Chemotherapeutic Drug (Optional) drug->emulsification evaporation Solvent Evaporation emulsification->evaporation purification Purification evaporation->purification nanoparticle This compound Loaded Nanoparticle purification->nanoparticle

Logical flow for the formulation of this compound-loaded nanoparticles.

Conclusion

This compound is a versatile and valuable tool for a range of preclinical research applications, from in vivo imaging to photothermal therapy and drug delivery. The selection of a reliable commercial source and a thorough understanding of its physicochemical properties are paramount for reproducible and meaningful experimental results. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively incorporate this compound into their studies. As with any experimental work, optimization of protocols for specific applications and cell or animal models is highly recommended.

References

Technical Guide: IR-820 Absorbance Spectrum in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance properties of the near-infrared (NIR) dye IR-820 when dissolved in methanol (B129727). The information is curated for professionals in research and development who utilize NIR dyes for applications such as in vivo imaging, photothermal therapy, and as contrast agents.

Core Photophysical Properties

This compound, an indocyanine dye, exhibits a strong and distinct absorbance profile in the near-infrared spectrum when dissolved in methanol. This characteristic makes it a valuable tool for a variety of biomedical applications. The key quantitative data regarding its absorbance in methanol are summarized below.

ParameterValueUnitReference
Peak Absorbance (λmax)820nm[1][2][3][4][5][6]
Molar Extinction Coefficient (ε)198,181M⁻¹cm⁻¹[2]
Molar Extinction Coefficient (ε)184,000M⁻¹cm⁻¹[7]

Note: Minor variations in the molar extinction coefficient can arise from differences in experimental conditions and the purity of the dye.

Experimental Protocol for Absorbance Measurement

The following protocol outlines a standard procedure for determining the absorbance spectrum of this compound in methanol, based on established methodologies.[8]

1. Materials and Equipment:

  • This compound dye

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Polystyrene or quartz cuvettes (1.5 mL)

  • UV-Vis Spectrophotometer (e.g., CaryWinUV)

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in a known volume of spectroscopic grade methanol to create a concentrated stock solution.

  • Ensure complete dissolution by gentle vortexing or sonication.

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working solutions with concentrations in the linear absorbance range (typically 0.5 - 5 µM).[2] It is crucial that the maximum absorbance remains below 3 AU to ensure adherence to the Beer-Lambert law.[8]

4. Spectrophotometric Measurement:

  • Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.[8]

  • Use a cuvette containing only methanol as a blank to perform an automatic baseline correction.[8]

  • Measure the absorbance spectrum of each working solution from 200 to 900 nm.[8]

  • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

5. Data Analysis:

  • Plot a calibration curve of absorbance at λmax versus the concentration of the this compound solutions.

  • The molar extinction coefficient (ε) can be calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the absorbance spectrum of this compound in methanol.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in Methanol) dilute Perform Serial Dilutions (0.5 - 5 µM) stock->dilute Dilute blank Measure Blank (Methanol) dilute->blank measure Record Absorbance Spectra (200-900 nm) blank->measure Baseline Correction plot Plot Calibration Curve (Absorbance vs. Concentration) calculate Calculate Molar Extinction Coefficient plot->calculate Determine Slope

Caption: Workflow for UV-Vis absorbance analysis of this compound in methanol.

Signaling Pathways

Currently, the primary application of this compound described in the scientific literature is as a photophysical agent for imaging and photothermal therapy rather than as a modulator of specific signaling pathways. Its utility in drug development is largely associated with its physical properties for targeted delivery and therapy rather than direct interaction with signaling cascades. Further research may elucidate any potential interactions with cellular signaling pathways.

References

In-Depth Technical Guide: The Interaction of IR-820 with Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the near-infrared (NIR) fluorescent dye IR-820 and serum albumin. Understanding this interaction is critical for the development of NIR-II fluorescence imaging agents, targeted drug delivery systems, and photothermal therapy applications. This document summarizes key quantitative binding data, details experimental protocols for characterization, and visualizes the experimental workflows.

Quantitative Binding Data

The interaction between this compound and serum albumin, particularly human serum albumin (HSA), is characterized by a strong binding affinity. This interaction leads to a significant enhancement of the dye's fluorescence properties in the NIR-II window (1000-1700 nm), which is highly advantageous for in vivo imaging due to reduced light scattering and tissue autofluorescence.[1]

ParameterValueSpeciesMethodConditionsReference
Binding Constant (K) > 1 x 10⁵ L·mol⁻¹Human Serum Albumin (HSA)Fluorescence Titration (Stern-Volmer)pH 7.4 (physiological) and pH 2.4 (acidic), 298 K[1]
Stoichiometry (n) (this compound:HSA) ~3:2 (approaching 1:1)Human Serum Albumin (HSA)Job's Plot (Continuous Variation)pH 7.4 (physiological) and pH 2.4 (acidic)[1]

Experimental Protocols

Determination of Binding Constant via Fluorescence Titration

This method relies on the quenching of the intrinsic fluorescence of serum albumin (primarily from tryptophan residues) upon the binding of a ligand (this compound).

Materials:

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • This compound dye

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (for pH adjustment if necessary)

  • High-purity water

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of HSA (e.g., 1 mM) in PBS buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water) and then dilute it in PBS to the desired working concentration.

  • Titration:

    • Place a fixed concentration of HSA solution (e.g., 3 µM) in a quartz cuvette.

    • Record the fluorescence emission spectrum of the HSA solution. The excitation wavelength is typically set at 280 nm or 295 nm to selectively excite tryptophan residues, and the emission is recorded in the range of 300-450 nm.

    • Incrementally add small aliquots of the this compound working solution to the HSA solution in the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition of this compound.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • The quenching of fluorescence is analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where:

      • F₀ and F are the fluorescence intensities of HSA in the absence and presence of the quencher (this compound), respectively.

      • Ksv is the Stern-Volmer quenching constant.

      • [Q] is the concentration of the quencher (this compound).

      • Kq is the bimolecular quenching rate constant.

      • τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm regression curve equation: log[(F₀ - F) / F] = log(Ka) + n log[Q]

    • A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line with the slope equal to n and the intercept equal to log(Ka).

Determination of Stoichiometry via Job's Plot (Method of Continuous Variation)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a binding interaction.

Materials:

  • HSA or BSA

  • This compound dye

  • PBS buffer, pH 7.4

  • UV-Vis-NIR Spectrophotometer

  • Cuvettes

Procedure:

  • Solution Preparation:

    • Prepare equimolar stock solutions of this compound and HSA in PBS buffer.

    • Prepare a series of solutions with varying mole fractions of this compound and HSA, while keeping the total molar concentration constant. For example, if the total concentration is 10 µM, the mole fractions of this compound can range from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0), with the corresponding mole fraction of HSA being 1 minus the mole fraction of this compound.

  • Spectrophotometric Measurement:

    • For each solution, record the absorbance spectrum over a relevant wavelength range. The formation of the this compound-albumin complex is often accompanied by a change in the absorbance spectrum of this compound.

    • Identify a wavelength where the absorbance change upon complex formation is maximal.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) for each solution by subtracting the sum of the absorbances of the individual components (assuming no interaction) from the measured absorbance of the mixture.

    • Plot ΔA as a function of the mole fraction of this compound.

    • The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Determination of Thermodynamic Parameters via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials:

  • HSA or BSA

  • This compound dye

  • PBS buffer, pH 7.4

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of HSA in PBS buffer to be placed in the sample cell of the calorimeter.

    • Prepare a solution of this compound in the same PBS buffer at a concentration typically 10-20 times higher than the HSA concentration. This solution will be in the injection syringe.

    • Thoroughly degas both solutions to avoid air bubbles.

  • Titration:

    • Set the desired temperature for the experiment.

    • Inject small aliquots of the this compound solution into the HSA solution in the sample cell at regular intervals.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to HSA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or multi-site binding model) to determine the binding constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n).

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations: ΔG = -RT ln(Ka) ΔG = ΔH - TΔS where:

      • R is the ideal gas constant.

      • T is the absolute temperature in Kelvin.

Visualizations

Experimental Workflow Diagrams

Fluorescence_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_HSA Prepare HSA Solution (Fixed Concentration) Measure_F0 Measure Initial Fluorescence (F₀) of HSA Prep_HSA->Measure_F0 Prep_IR820 Prepare this compound Solution (Titrant) Titrate Add Aliquot of This compound Prep_IR820->Titrate Measure_F0->Titrate Equilibrate Equilibrate Titrate->Equilibrate Measure_F Measure Fluorescence (F) Equilibrate->Measure_F Repeat More Titrant? Measure_F->Repeat Repeat->Titrate Yes Plot_SV Plot Stern-Volmer (F₀/F vs [Q]) Repeat->Plot_SV No Plot_Log Plot Double Logarithm (log[(F₀-F)/F] vs log[Q]) Plot_SV->Plot_Log Calculate Calculate Kₐ and n Plot_Log->Calculate

Caption: Workflow for determining the binding constant of this compound to serum albumin using fluorescence titration.

Jobs_Plot_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Equimolar This compound and HSA Stocks Mix_Solutions Create Series of Solutions (Varying Mole Fractions, Constant Total Concentration) Prep_Solutions->Mix_Solutions Measure_Abs Measure Absorbance of Each Solution Mix_Solutions->Measure_Abs Calculate_dA Calculate ΔAbsorbance Measure_Abs->Calculate_dA Plot_Job Plot ΔAbsorbance vs Mole Fraction of this compound Calculate_dA->Plot_Job Determine_Stoichiometry Identify Mole Fraction at Maximum ΔAbsorbance Plot_Job->Determine_Stoichiometry

Caption: Workflow for determining the stoichiometry of the this compound-albumin complex using Job's plot.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_HSA Prepare HSA Solution (in Sample Cell) Degas Degas Both Solutions Prep_HSA->Degas Prep_IR820 Prepare this compound Solution (in Syringe) Prep_IR820->Degas Titrate Inject this compound into HSA Degas->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Repeat More Injections? Measure_Heat->Repeat Repeat->Titrate Yes Integrate_Peaks Integrate Heat Peaks Repeat->Integrate_Peaks No Plot_Isotherm Plot Heat Change vs Molar Ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Calculate_Params Determine Kₐ, ΔH, n, ΔG, and ΔS Fit_Model->Calculate_Params

Caption: Workflow for determining the thermodynamic parameters of this compound binding to serum albumin using ITC.

References

A Technical Guide to the Fundamental Applications of IR-820 in Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention within the scientific community for its versatile applications in biology and medicine.[1][2][3] Structurally similar to the FDA-approved indocyanine green (ICG), this compound exhibits superior stability, making it a promising candidate for a range of biomedical applications.[4][5] Its strong absorption and emission in the NIR window (700-1700 nm) allows for deep tissue penetration, a critical feature for in vivo studies.[2][3][] This guide provides an in-depth overview of the core applications of this compound, focusing on photothermal therapy, photodynamic therapy, bioimaging, and its role as a component in advanced drug delivery systems.

Core Applications of this compound

Photothermal Therapy (PTT)

Photothermal therapy is a non-invasive cancer treatment modality that utilizes photothermal agents to convert light energy into heat, inducing hyperthermia and subsequent tumor cell ablation.[7] this compound is an excellent photothermal agent due to its high absorption in the NIR region and efficient conversion of light to heat.[8]

  • Mechanism: When irradiated with an NIR laser (typically around 808 nm), this compound molecules absorb the photon energy, enter an excited state, and then release this energy non-radiatively as heat.[8][9] This localized temperature increase (hyperthermia) to levels above 49°C can effectively destroy cancer cells.[8] Studies have shown that aqueous solutions of this compound can reach temperatures of 55°C within minutes of laser irradiation.[8]

  • Efficacy: The photothermal conversion efficiency of this compound has been reported to be as high as 32.74%.[8] When encapsulated in nanoparticles, this efficiency can be further enhanced. For instance, liposome-encapsulated this compound has demonstrated a photothermal conversion efficiency of 25.23%.[7] This treatment has been shown to inhibit or completely eradicate subcutaneous tumors in mouse models.[10][11]

Photodynamic Therapy (PDT)

In addition to its photothermal properties, this compound can also function as a photosensitizer for photodynamic therapy. PDT is a treatment that involves a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), which are highly toxic to cells.[12]

  • Mechanism: Upon excitation by NIR light, this compound can transfer its energy to molecular oxygen, generating singlet oxygen and other ROS.[12][13] These ROS induce oxidative stress within cancer cells, leading to apoptosis (programmed cell death) or necrosis.[12] The apoptotic pathway is often mediated by caspases and poly ADP-ribose polymerase (PARP).[13]

  • Synergistic Therapy: The dual capability of this compound for both PTT and PDT makes it a powerful agent for synergistic cancer therapy.[7] Combining these two modalities can lead to enhanced therapeutic efficacy compared to either treatment alone.[7]

Bioimaging

This compound is a potent fluorescent probe, particularly in the second near-infrared window (NIR-II, 900-1700 nm).[10][11] Bioimaging in the NIR-II region offers significant advantages, including deeper tissue penetration and higher spatial resolution due to reduced light scattering and absorption by biological tissues.[][10][11]

  • Enhanced Fluorescence: Interestingly, the fluorescence brightness of this compound is significantly enhanced when it is in serum compared to water.[8][10][11] This is attributed to its tendency to bind with serum proteins like albumin, which prevents aggregation and self-quenching.[14][15][16] The quantum yield of this compound in serum can be about seven times higher than in water.[8][15]

  • Applications: This property makes this compound an excellent contrast agent for in vivo imaging. It has been successfully used for real-time cerebrovascular functional imaging (angiography) and for NIR-II fluorescence-guided tumor resection surgery.[10][11][14]

Drug Delivery Systems

A significant challenge with small-molecule dyes like this compound is their low water stability, nonspecific distribution, and short circulation half-life.[2][][9] To overcome these limitations, this compound is often encapsulated within nanoparticles, transforming it into a versatile theranostic agent.

  • Nanocarriers: Various biocompatible and biodegradable nanocarriers have been employed, including poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, and dendrimers.[][9][12][17][18] Encapsulation improves the stability and biocompatibility of this compound and allows for controlled release.[9][18] For example, this compound loaded PLGA nanoparticles show excellent biocompatibility, with over 80% cell viability in the dark, whereas free this compound can be more toxic at equivalent concentrations.[2][9]

  • Targeted Delivery: These nanoparticles can be further modified with targeting ligands (e.g., transferrin) to specifically bind to receptors overexpressed on cancer cells, enhancing drug accumulation at the tumor site and minimizing off-target effects.[12] This targeted approach, combined with the imaging and therapeutic properties of this compound, provides a powerful platform for cancer theranostics.[]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound from various studies.

ParameterValueSolvent/ConditionSource
Excitation Wavelength (Max) ~710 nm - 793 nmVaries (Water, Serum)[2][][8][9]
Emission Wavelength (Max) ~820 nm - 858 nmVaries (Water, Serum)[2][][9][15]
Quantum Yield (QY) 0.313%Water[8][15]
2.521%10% Fetal Bovine Serum (FBS)[8][15]
Photothermal Conversion Efficiency (η) 32.74%Free this compound[8]
25.23%Liposome-encapsulated this compound[7]
In Vitro Concentration (PTT/PDT) 1.5 µM - 65 µMCell Culture Media[2][4][9]
In Vitro Concentration (Imaging) 10 µM - 35 µMCell Culture Media[4][17]
In Vivo Administration Dose (Imaging) 0.5 mg/mL, 200 µL injectionIntravenous[8]
In Vivo Administration Dose (PTT) 2 mg/mL, 100 µL injectionIntramuscular[8]
Laser Power Density (In Vitro PTT) 1.5 W/cm² - 21.2 W/cm²808 nm laser[2][9][17]
Laser Power Density (In Vivo PTT) 2 W/cm²793 nm laser[8]

Experimental Protocols

Protocol for In Vitro Photothermal Cytotoxicity (MTT Assay)

This protocol assesses the viability of cancer cells after treatment with this compound and NIR laser irradiation.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[19][20]

  • NIR laser (e.g., 808 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 7,500-10,000 cells per well in 100 µL of complete medium.[19] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[21][22]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM). Incubate for 3-4 hours to allow for cellular uptake.[2][9][17]

  • Laser Irradiation: For the experimental groups, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 14.1 W/cm²) for a short duration (e.g., 30 seconds to 2 minutes).[2][9] Include control groups: cells only, laser only, and this compound only (no laser).

  • Incubation: Return the plate to the incubator and incubate for another 24 to 48 hours.[2][9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19][21]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at 570-590 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with no cells.

Protocol for Fabrication of this compound Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound encapsulated PLGA nanoparticles (IR820-PLGA NPs) using a single emulsion method.[17]

Materials:

Procedure:

  • PLGA Solution: Dissolve PLGA in acetone to a concentration of 1 mg/mL.[17]

  • This compound Addition: Prepare a stock solution of this compound in methanol (e.g., 0.5 g/mL). Add the required amount of the this compound stock to the PLGA/acetone solution to achieve a final this compound concentration of 0.5 mg/mL.[17]

  • Emulsification: While stirring the distilled water, add the this compound/PLGA/acetone mixture dropwise into the water. A typical volume ratio is 1:3 (organic phase to aqueous phase).[17]

  • Solvent Evaporation: Continue stirring the emulsion for at least 2 hours to allow the acetone to fully evaporate, leading to the formation of solid nanoparticles.[17]

  • Purification: Purify the resulting IR820-PLGA NPs. This can be done by centrifugation followed by washing with distilled water or by using a centrifugal filter device (e.g., 10 kDa Amicon) to remove free, unencapsulated this compound dye.[9]

  • Storage: Resuspend the purified nanoparticles in PBS or distilled water and store at 4°C for future use.[9]

Protocol for In Vivo NIR-II Fluorescence Imaging

This protocol provides a general workflow for imaging tumors in a mouse model using this compound.

Materials:

  • Tumor-bearing mouse model (e.g., 4T1 breast cancer)

  • This compound solution (e.g., 0.5 mg/mL in PBS)

  • In vivo imaging system capable of NIR-II detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

  • Dye Administration: Inject approximately 100-200 µL of the this compound solution intravenously via the tail vein.[1][8][23]

  • Image Acquisition: Place the mouse in the imaging chamber of the NIR-II imaging system. Acquire fluorescence images at various time points post-injection (e.g., 15 minutes, 3h, 6h, 12h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the dye.[16][23][24] The strongest tumor signal is often observed between 12 and 24 hours.[24]

  • Ex Vivo Imaging (Optional): After the final in vivo imaging time point, the mouse can be euthanized. Major organs (liver, kidney, spleen, heart, lung) and the tumor can be harvested for ex vivo imaging to confirm the biodistribution of this compound.[8][24]

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs over time to assess the targeting efficiency and clearance of this compound.[24]

Visualizations: Pathways and Workflows

PTT_PDT_Pathway NIR_Light NIR Light (793-808 nm) IR820 This compound NIR_Light->IR820 Excitation Hyperthermia Hyperthermia (Heat Generation) IR820->Hyperthermia Non-radiative Relaxation ROS Reactive Oxygen Species (ROS) IR820->ROS Energy Transfer to O₂ PTT Photothermal Therapy (PTT) Apoptosis Apoptosis PTT->Apoptosis PDT Photodynamic Therapy (PDT) PDT->Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: Signaling pathway for this compound mediated PTT and PDT.

In_Vitro_PTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Treat with this compound (Incubate 3-4h) B->C D 4. NIR Laser Irradiation (808 nm) C->D E 5. Incubate (24-48h) D->E F 6. Add MTT Reagent (Incubate 4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate Cell Viability) H->I

Caption: Experimental workflow for in vitro photothermal therapy.

Nanoparticle_Delivery cluster_synthesis Fabrication cluster_delivery In Vivo Application cluster_action Theranostic Action IR820 This compound Dye NP This compound-PLGA Nanoparticle IR820->NP PLGA PLGA Polymer PLGA->NP Injection Systemic Administration (IV Injection) NP->Injection Circulation Blood Circulation Injection->Circulation Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor Imaging NIR-II Fluorescence Imaging Tumor->Imaging Therapy PTT / PDT Tumor->Therapy NIR_Light External NIR Light NIR_Light->Tumor Activation

Caption: Logic of this compound nanoparticle for targeted theranostics.

References

Methodological & Application

Application Notes: Preparation of IR-820 for Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye utilized in preclinical research as a fluorescent imaging agent.[1][2] Structurally similar to the clinically approved Indocyanine Green (ICG), this compound exhibits improved stability and is employed for applications such as a blood pool contrast agent and for imaging diseased tissues like tumors.[2][3][4] Its optical properties, with excitation and emission in the NIR-I and NIR-II windows, allow for deeper tissue penetration compared to visible light, making it suitable for in vivo imaging.[5][6][7] Upon intravenous administration, this compound binds to serum albumin, which significantly enhances its fluorescence emission.[3][8] Proper preparation of this compound for intravenous injection is critical to ensure its solubility, stability, and biocompatibility for successful experimental outcomes.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use.[3] All handling and preparation should be conducted by trained personnel in a laboratory setting, adhering to appropriate safety protocols.

Data Presentation

Table 1: Physicochemical and Optical Properties of this compound
PropertyValueSource(s)
Synonyms New Indocyanine Green[1]
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂[1][3]
Molecular Weight 849.47 g/mol [1][3]
Appearance Brown to dark brown solid[1]
Purity (Dye Content) Typically ~80%[3]
Max Excitation (Ex) ~710 nm[1][3]
Max Emission (Em) ~820 nm[1][3]
Storage (Solid) 4°C, sealed, away from moisture[1]
Table 2: Solubility and Stock Solution Stability
SolventConcentrationNotesSource(s)
DMSO 5 mg/mLRequires sonication and warming to 60°C.[1]
Storage (Stock in Solvent) -80°C for 6 months; -20°C for 1 monthSealed storage, away from moisture.[1]
Table 3: Example Formulations for In Vivo Intravenous Injection
Final ConcentrationVehicleInjection Volume (Mouse)ApplicationSource(s)
0.2 mMPhosphate-Buffered Saline (PBS)100 µLGeneral in vivo imaging[1]
0.5 mg/mLPBS200 µLNIR-II fluorescence imaging[5]
2 mg/mLPBS100 µLPhotothermal therapy[5]
75 µMPBS150 µLNIR-II tumor imaging[9]

Experimental Protocols

Protocol: Preparation of this compound Solution for Intravenous Injection

This protocol provides a general method for preparing an this compound solution suitable for intravenous injection in small animal models, based on common practices reported in the literature.[1][5]

1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, N95 dust mask

2. Safety Precautions

  • Handle this compound powder in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[10]

  • Wear appropriate PPE, including eye shields, gloves, and a dust mask, during handling.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

3. Preparation of this compound Stock Solution (e.g., 5 mg/mL in DMSO)

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 5 mg/mL.

  • Warm the mixture to 60°C and vortex or sonicate until the this compound is completely dissolved.[1] The solution should be clear with no visible particulates.

  • Store the stock solution in a tightly sealed container, protected from light. For long-term storage, aliquot and keep at -80°C for up to 6 months.[1]

4. Preparation of Working Solution for Injection (Example: 0.5 mg/mL in PBS)

  • Thaw the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the final desired concentration. For example, to prepare 1 mL of a 0.5 mg/mL working solution, you will need 100 µL of the 5 mg/mL stock solution.

  • In a sterile tube, add 900 µL of sterile PBS.

  • While vortexing the PBS, slowly add the 100 µL of this compound stock solution. This gradual addition helps prevent precipitation of the dye.

  • The final solution should be freshly prepared before each experiment.[1]

  • Visually inspect the solution for any precipitation. If precipitation occurs, formulation may need to be optimized (e.g., by adjusting the final concentration or the percentage of DMSO).

5. Final Sterilization

  • Draw the final working solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile tube or directly into the injection syringe. This step removes any potential microbial contaminants or small aggregates.

  • The solution is now ready for intravenous administration.

Mandatory Visualization

IR820_Preparation_Workflow Workflow for Preparing this compound for Intravenous Injection cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Working Solution Preparation cluster_final Step 3: Final Sterilization weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm (60°C) & Sonicate to Dissolve add_dmso->dissolve stock 5 mg/mL Stock Solution dissolve->stock dilute Dilute Stock with Sterile PBS stock->dilute vortex Vortex During Dilution dilute->vortex filter Sterile Filter (0.22 µm) vortex->filter ready Injectable Solution Ready for Use filter->ready safety Safety First! Wear PPE (Gloves, Goggles, Mask)

Caption: A diagram illustrating the key steps for preparing an this compound solution for intravenous injection.

References

Application Notes and Protocols: IR-820 Nanoparticle Formulation for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is a promising cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing tumor cell death. The organic dye IR-820 has emerged as a potent photosensitizer for PTT due to its strong NIR absorbance. However, its clinical translation is hampered by poor water solubility, rapid clearance, and non-specific biodistribution. Encapsulation of this compound into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can overcome these limitations. This document provides detailed protocols for the formulation, characterization, and in vitro application of this compound loaded PLGA nanoparticles for photothermal therapy.

Data Summary

The following tables summarize key quantitative data for this compound loaded PLGA nanoparticles based on typical formulation and experimental parameters.

Table 1: Physicochemical Properties of this compound PLGA Nanoparticles

ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mVElectrophoretic Light Scattering
Encapsulation Efficiency> 80%UV-Vis Spectroscopy
Drug Loading Capacity1 - 5%UV-Vis Spectroscopy

Table 2: In Vitro Photothermal Therapy Parameters

ParameterTypical Value/Range
Cell LineBreast Cancer (e.g., MCF-7, MDA-MB-231)
Nanoparticle Concentration10 - 100 µg/mL (this compound equivalent)
Incubation Time4 - 24 hours
Laser Wavelength808 nm
Laser Power Density1.0 - 2.0 W/cm²
Irradiation Time5 - 10 minutes
Cell Viability AssayMTT Assay

Experimental Protocols

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol describes the synthesis of this compound loaded PLGA nanoparticles using the single emulsion-solvent evaporation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, acid-terminated)

  • This compound dye

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA in 2 mL of acetone in a glass vial.

    • Add 5 mg of this compound dye to the PLGA solution.

    • Vortex or sonicate briefly to ensure the dye is fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of DI water. Heat gently on a hot plate with stirring to aid dissolution. Allow the solution to cool to room temperature.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.

    • Immediately after the addition is complete, sonicate the mixture using a probe sonicator on ice. Sonicate for 3 minutes at 40% amplitude with a 30-second on/off cycle to prevent overheating.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a round-bottom flask.

    • Evaporate the acetone under reduced pressure using a rotary evaporator at 35°C for 1-2 hours, or until all the acetone has been removed.

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in DI water by vortexing or brief sonication.

    • Repeat the washing step two more times to remove residual PVA and unencapsulated this compound.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% w/v sucrose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours.

    • Store the lyophilized powder at -20°C.

Protocol 2: Characterization of this compound PLGA Nanoparticles

2.1 Size and Zeta Potential Measurement (Dynamic Light Scattering)

Materials:

  • Lyophilized or freshly prepared this compound PLGA nanoparticles

  • Deionized (DI) water

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Resuspend a small amount of nanoparticles in DI water to a concentration of approximately 0.1 mg/mL.

  • Sonicate the suspension for 1 minute to ensure it is well-dispersed.

  • Transfer the suspension to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.

  • Perform the measurements according to the instrument's operating instructions.

  • For size, record the Z-average diameter and the Polydispersity Index (PDI).

  • For zeta potential, record the average value and standard deviation.[1][2][3][4][5]

2.2 Encapsulation Efficiency and Drug Loading Capacity (UV-Vis Spectroscopy)

Materials:

  • Lyophilized this compound PLGA nanoparticles

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Standard Curve of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Measure the absorbance of each dilution at the maximum absorbance wavelength of this compound (around 820 nm).

    • Plot a standard curve of absorbance versus concentration.

  • Measurement:

    • Accurately weigh a known amount of lyophilized this compound PLGA nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a known volume of DMSO (e.g., 2 mL) to disrupt the nanoparticles and release the encapsulated dye.

    • Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble polymer.

    • Measure the absorbance of the supernatant at the maximum absorbance wavelength of this compound.[6][7][8][9]

  • Calculations:

    • Encapsulation Efficiency (EE %):

    • Drug Loading Capacity (LC %):

    • The mass of this compound in the nanoparticles is determined from the standard curve.

Protocol 3: In Vitro Photothermal Therapy and Cell Viability Assay

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound PLGA nanoparticles

  • Phosphate-buffered saline (PBS)

  • NIR laser (808 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Nanoparticle Treatment:

    • Prepare different concentrations of this compound PLGA nanoparticles in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle-containing medium to the respective wells.

    • Include control wells with medium only (no nanoparticles).

    • Incubate for 4 hours at 37°C.

  • Laser Irradiation:

    • After incubation, remove the medium and wash the cells twice with PBS.

    • Add 100 µL of fresh, pre-warmed complete culture medium to each well.

    • Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.

    • Include control groups: cells only, cells + laser, and cells + nanoparticles (no laser).

  • MTT Assay for Cell Viability:

    • After laser irradiation, return the plate to the incubator for another 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan (B1609692) crystals will form in viable cells.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10][11][12][13]

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells:

Visualizations

Synthesis_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase PLGA PLGA Mix1 Dissolve PLGA & this compound in Acetone PLGA->Mix1 IR820 This compound Dye IR820->Mix1 Acetone Acetone Acetone->Mix1 Emulsification Emulsification (Probe Sonication) Mix1->Emulsification PVA PVA Mix2 Prepare PVA Solution PVA->Mix2 Water DI Water Water->Mix2 Mix2->Emulsification Evaporation Solvent Evaporation (Rotary Evaporator) Emulsification->Evaporation Purification Purification (Centrifugation) Evaporation->Purification Lyophilization Lyophilization (Optional) Purification->Lyophilization FinalProduct This compound PLGA Nanoparticles Lyophilization->FinalProduct

Caption: Workflow for the synthesis of this compound loaded PLGA nanoparticles.

PTT_Workflow CellSeeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h CellSeeding->Incubation1 NP_Treatment Treat with this compound PLGA Nanoparticles Incubation1->NP_Treatment Incubation2 Incubate for 4h NP_Treatment->Incubation2 Wash Wash with PBS Incubation2->Wash Irradiation Irradiate with 808 nm Laser Wash->Irradiation Incubation3 Incubate for 24h Irradiation->Incubation3 MTT_Assay Perform MTT Assay for Cell Viability Incubation3->MTT_Assay Analysis Data Analysis MTT_Assay->Analysis

Caption: Experimental workflow for in vitro photothermal therapy.

Apoptosis_Pathway cluster_stimulus Photothermal Therapy cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway PTT This compound NPs + NIR Light (Hyperthermia) Mitochondria Mitochondria PTT->Mitochondria Cellular Stress BaxBak Pro-apoptotic Bax, Bak PTT->BaxBak Activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Bcl2->BaxBak BaxBak->Mitochondria Permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway induced by photothermal therapy.[14][15][16][17][18][19][20][21][22][23][24][25][26]

References

Application Notes: Conjugating IR-820 to Antibodies for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorophores have become invaluable tools in flow cytometry, enabling the expansion of multicolor panels by minimizing spectral overlap with traditional visible-light fluorophores. IR-820, a cyanine (B1664457) dye with emission in the NIR spectrum (~820 nm), offers distinct advantages, including reduced cellular autofluorescence and deeper tissue penetration for potential in vivo applications. This document provides detailed protocols for the covalent conjugation of this compound to antibodies, characterization of the conjugate, and its application in flow cytometry.

The primary method for conjugation involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound with primary amines (e.g., lysine (B10760008) residues) on the antibody surface. This reaction forms a stable amide bond, permanently linking the fluorophore to the antibody.

Materials and Reagents

  • Purified antibody (1-5 mg/mL, free of amine-containing buffers like Tris or stabilizers like BSA)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0

  • Purification/Desalting Column (e.g., Sephadex G-25 or equivalent spin columns)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • UV-Vis Spectrophotometer

  • Flow Cytometer with a red laser (e.g., 633/640 nm) and appropriate NIR detectors (>750 nm)

Experimental Protocols

Protocol 1: Antibody Preparation
  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris, glycine, or ammonium (B1175870) salts, the antibody must be dialyzed against PBS.[1]

  • If carrier proteins like BSA are present, they must be removed. This can be achieved using an appropriate molecular weight cut-off centrifugal filter (e.g., 100 kDa for IgG).[2]

  • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[1]

Protocol 2: this compound NHS Ester Stock Solution Preparation
  • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. This should be done immediately before use, as NHS esters are moisture-sensitive.[][4]

Protocol 3: Conjugation Reaction
  • Transfer the desired amount of antibody into a reaction tube.

  • Add 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution to constitute about 10% of the final reaction volume. This raises the pH to optimize the amine-reactive chemistry.[5][6]

  • Calculate the required volume of this compound stock solution. A molar excess of dye to antibody is required. The optimal ratio, or Degree of Labeling (DOL), typically falls between 2 and 10 for antibodies and must be determined empirically.[7][8] Start with a 10-fold molar excess.

  • Slowly add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.[9]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[][10]

Protocol 4: Purification of the Conjugate
  • Quench the Reaction (Optional but Recommended): Add quenching buffer (e.g., 1 M Tris or 1.5 M hydroxylamine) to the reaction mixture and incubate for 15-30 minutes to stop the reaction by consuming any unreacted NHS ester.[4][9]

  • Remove Unconjugated Dye: It is critical to remove all free dye before characterization and use.[8][11] Use a size-exclusion chromatography method, such as a pre-packed desalting column (e.g., Sephadex G-25).[1][][10]

    • Equilibrate the column with PBS according to the manufacturer's instructions.

    • Apply the conjugate mixture to the column.

    • Elute with PBS. The first colored fraction to elute is the high-molecular-weight antibody-dye conjugate. The free dye will elute later.

Protocol 5: Characterization of the Conjugate (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each antibody molecule.[7][12] It is calculated using absorbance spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for this compound (~780-820 nm, check supplier data sheet for Aₘₐₓ).

  • Calculate the DOL using the following formula:

    DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]

    • Aₘₐₓ: Absorbance of the conjugate at the dye's λₘₐₓ.

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[8]

    • ε_dye: Molar extinction coefficient of this compound at its λₘₐₓ.

    • CF₂₈₀: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This accounts for the dye's absorbance at 280 nm.[8][12]

Protocol 6: Flow Cytometry Staining
  • Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes.[13]

  • Add the optimal, pre-titrated concentration of the this compound conjugated antibody to the cells.

  • Incubate for 30 minutes at 4°C, protected from light.[13]

  • Wash the cells twice with staining buffer to remove unbound antibody.

  • Resuspend the cells in a suitable buffer for analysis (e.g., PBS).

  • Acquire data on a flow cytometer equipped with the appropriate laser for excitation and an emission filter for this compound detection (e.g., 780/60 nm bandpass filter).

Data Presentation

Table 1: Key Parameters for this compound Conjugation and Characterization

Parameter Typical Value/Range Purpose
Antibody Concentration 2-10 mg/mL Ensures efficient conjugation reaction.[1]
Reaction pH 8.3 - 8.5 Optimizes the reaction between NHS ester and primary amines.[5]
Target DOL 2 - 10 Balances signal strength with risk of quenching or loss of function.[7][8]
Molar Extinction Coefficient (IgG) ~210,000 M⁻¹cm⁻¹ Used for calculating protein concentration and DOL.[8]

| Molar Extinction Coefficient (this compound) | ~250,000 M⁻¹cm⁻¹ | Used for calculating dye concentration and DOL.[5] |

Table 2: Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Low DOL Inefficient reaction; hydrolyzed dye; amine-containing buffers. Check pH of reaction buffer. Use fresh, anhydrous DMSO for dye stock. Ensure antibody buffer is amine-free.[]
High Background Staining Unconjugated free dye remains; conjugate aggregation. Ensure thorough purification post-conjugation. Centrifuge conjugate before use (14,000 x g, 10 min). Titrate antibody to find optimal concentration.
Low Signal Intensity Low DOL; over-labeling causing quenching (DOL > 10). Optimize the dye-to-antibody molar ratio in the conjugation step.[11]

| Poor Cell Viability | Contaminants in conjugate (e.g., DMSO, free dye). | Ensure complete removal of reaction components during purification. |

Visualization of Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Processing & Application ab_prep 1. Antibody Purification (Buffer Exchange, BSA Removal) conjugation 3. Conjugation Reaction (pH 8.3-8.5, 1-2h RT) ab_prep->conjugation dye_prep 2. Prepare this compound NHS Ester Stock dye_prep->conjugation purification 4. Purification (Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterization (DOL Calculation via Absorbance) purification->characterization staining 6. Cell Staining for Flow Cytometry characterization->staining analysis 7. Data Acquisition & Analysis staining->analysis

Caption: Workflow for the conjugation of this compound to antibodies for flow cytometry.

Caption: Key relationships in the antibody conjugation and characterization process.

References

Application Notes and Protocols for IR-820 Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with applications in live-cell and in vivo imaging.[1][2] Its fluorescence in the NIR spectrum allows for deeper tissue penetration and reduced autofluorescence compared to traditional visible light fluorophores.[3] This document provides a detailed protocol for staining live cells with this compound, including recommendations for concentration, incubation time, and fluorescence microscopy settings. It also summarizes the cytotoxic profile of the dye and offers troubleshooting guidance for common staining issues.

Quantitative Data Summary

Spectral Properties of this compound

The spectral characteristics of this compound are influenced by its environment. A notable red-shift in both absorption and emission peaks is observed in the presence of serum.[3]

PropertyIn WaterIn 10% Fetal Bovine Serum (FBS)
Excitation Maximum ~710 nm[4]~793 nm[3]
Emission Maximum ~820 nm[1][4]~858 nm[3]
Staining and Imaging Parameters

Successful staining of live cells with this compound requires optimization of several parameters. The following table provides a starting point for developing a cell-type-specific protocol.

ParameterRecommendation / ExampleNotes
Staining Concentration 1-10 µg/mLA concentration of 10 µg/mL was effective for staining UMUC3 cells.[3] Optimization is recommended for each cell type.
Incubation Time 30 minutes - 2 hoursAn incubation of 2 hours at 37°C was used for UMUC3 cells.[3] Shorter times may be sufficient and can reduce potential cytotoxicity.
Excitation Laser/Filter 710-793 nmA 793 nm laser is suitable for imaging in the presence of serum.[3]
Emission Filter Long-pass > 830 nm or Band-pass centered around 850 nmA long-pass filter allows for the collection of the broad emission spectrum.
Cytotoxicity of this compound

The cytotoxicity of this compound varies between cell lines and is dependent on concentration and incubation time.

Cell LineConcentrationIncubation TimeCell Viability
MCF-7 (Human breast cancer)65 µM (~55 µg/mL)48 hours42%[5][6]
3T3-L1 (Mouse embryonic fibroblasts)9 µM (~7.6 µg/mL)24 hours>80%[7]
4T1 (Mouse breast cancer)9 µM (~7.6 µg/mL)24 hours>80%[7]
TT (Human thyroid cancer)0-100 µg/mLNot SpecifiedDose-dependent decrease[8]
L02 (Human normal liver)0-100 µg/mLNot SpecifiedDose-dependent decrease[8]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for consistent results.

Materials:

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 1 mg/mL stock solution by dissolving the this compound powder in high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Live-Cell Staining with this compound

This protocol provides a general guideline for staining adherent cells. It should be optimized for your specific cell type and experimental conditions.

Materials:

  • Live cells cultured in an appropriate vessel (e.g., chambered coverglass, 96-well plate)

  • Complete cell culture medium

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

Protocol:

  • Culture cells to the desired confluency.

  • Prepare the staining solution by diluting the this compound stock solution in complete cell culture medium to the desired final concentration (start with a range of 1-10 µg/mL).

  • Remove the existing culture medium from the cells.

  • Add the this compound staining solution to the cells.

  • Incubate the cells for 30 minutes to 2 hours at 37°C and 5% CO2, protected from light.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound dye.[3]

  • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

  • Proceed with fluorescence imaging.

Fluorescence Microscopy

Recommended Settings:

  • Microscope: An inverted fluorescence microscope equipped for near-infrared imaging.

  • Excitation: A laser line or filtered lamp centered around 710-793 nm.

  • Dichroic Mirror: A long-pass dichroic mirror with a cut-on wavelength around 800 nm.

  • Emission Filter: A long-pass filter with a cut-on wavelength of ~830 nm or a bandpass filter centered around 850 nm.

  • Objective: Use a high numerical aperture objective suitable for live-cell imaging.

  • Detector: A camera sensitive to the NIR region.

Image Acquisition:

  • Minimize the exposure time and excitation light intensity to reduce phototoxicity and photobleaching.

  • Use an unstained control sample to assess the level of autofluorescence.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging prep_stock Prepare 1 mg/mL this compound stock in DMSO prep_stain Dilute stock to 1-10 µg/mL in culture medium prep_stock->prep_stain add_stain Add staining solution to live cells incubate Incubate 30-120 min at 37°C add_stain->incubate wash Wash 2-3x with pre-warmed PBS incubate->wash image Image using NIR fluorescence microscope wash->image

Caption: Experimental workflow for this compound live-cell staining.

troubleshooting_workflow cluster_issue Observed Issue cluster_solutions_weak Solutions for Weak Signal cluster_solutions_high Solutions for High Background weak_signal Weak or No Signal? increase_conc Increase this compound concentration weak_signal->increase_conc increase_inc Increase incubation time weak_signal->increase_inc check_filters Check filter compatibility (Ex/Em spectra) weak_signal->check_filters check_lamp Check lamp/laser power weak_signal->check_lamp high_background High Background? decrease_conc Decrease this compound concentration high_background->decrease_conc decrease_inc Decrease incubation time high_background->decrease_inc increase_wash Increase number/duration of washes high_background->increase_wash check_medium Image in buffer instead of phenol (B47542) red medium high_background->check_medium

Caption: Troubleshooting common issues in this compound staining.

References

Application Notes and Protocols for NIR-II Fluorescence Imaging Using IR-820

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence imaging in the second near-infrared window (NIR-II, 900-1700 nm) provides significant advantages for in vivo studies, including deeper tissue penetration, higher spatial resolution, and reduced autofluorescence compared to traditional visible and NIR-I imaging.[1][2][3][4][5][6] IR-820, a commercially available cyanine (B1664457) dye, has emerged as a promising contrast agent for NIR-II imaging.[7] Although its peak emission is in the NIR-I region, this compound has a broad emission spectrum that extends into the NIR-II range.[1][8][9] Its fluorescence is notably enhanced in the presence of serum albumin, making it particularly effective for in vivo applications.[1][8][9][10][11] This document provides a comprehensive overview of this compound's properties and detailed protocols for its use in NIR-II fluorescence imaging.

Properties of this compound

This compound is a small organic dye with favorable characteristics for in vivo imaging. Its interaction with serum proteins, such as albumin, is crucial for its enhanced brightness and stability in biological environments.[1][8][9][10][11][12] This interaction helps to reduce the aggregation-caused quenching (ACQ) effect often seen with cyanine dyes in aqueous solutions.[8][12]

The optical and physical properties of this compound are summarized in the table below. Note that the fluorescence properties are significantly improved when this compound is in a serum-containing environment or complexed with albumin.

PropertyValue (in Water/PBS)Value (in Serum/BSA/HSA)References
Molecular Weight 849.47 g/mol 849.47 g/mol [13]
Absorption Max (λabs) ~685 nm, 812 nmRed-shifted; ~810 nm[8][9]
Excitation Wavelength ~710 nm793 nm - 808 nm (typical laser lines used)[1][7][8][14]
Emission Max (λem) ~820-829 nm~850-858 nm (tail extends >1200 nm)[1][7][14][15][16]
Quantum Yield (QY) 0.313%2.521% (in 10% FBS)[1][15][16]
Molar Extinction Coeff. Not specified198,181 M⁻¹cm⁻¹ (in Methanol)[17]
Photostability LowerGood; stable for at least 60 min of laser irradiation[1]
Biocompatibility Good; low cytotoxicity at typical imaging concentrationsNegligible in vivo toxicity observed[1][10][18]

Experimental Protocols

This protocol describes the preparation of a simple this compound solution for direct intravenous injection. Post-injection, the dye will bind to endogenous albumin in the bloodstream.

Materials:

  • This compound dye powder (e.g., Sigma-Aldrich Cat. No. 543365)

  • Phosphate-buffered saline (PBS), sterile, 1x

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of sterile 1x PBS to the tube to achieve the desired final concentration. A commonly used concentration for injection is 0.5 mg/mL.[1][12]

  • Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be required but avoid excessive heat.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Prepare the solution fresh before each experiment for optimal performance. Store protected from light.

This protocol outlines the general steps for performing NIR-II fluorescence imaging in a mouse model following this compound administration.

Materials:

  • Prepared sterile this compound solution (from Protocol 3.1)

  • Animal model (e.g., tumor-bearing mouse)

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes

  • NIR-II imaging system equipped with:

    • Excitation laser (e.g., 793 nm or 808 nm)

    • Long-pass emission filter (e.g., 900 nm, 1000 nm, or 1100 nm)

    • InGaAs camera or other NIR-II sensitive detector

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance). Remove fur from the imaging area if necessary to reduce signal scattering.

  • Baseline Imaging: Acquire a pre-injection (baseline) image of the animal to account for any background signal.

  • Administration: Administer the this compound solution via intravenous (tail vein) injection. A typical dose is 200 µL of a 0.5 mg/mL solution.[1][12]

  • Image Acquisition:

    • Immediately begin acquiring images to visualize vascular perfusion.

    • Continue imaging at various time points post-injection (e.g., 4, 24, 48, 72 hours) to monitor biodistribution and accumulation at the site of interest (e.g., tumor).[8]

    • Set the imaging parameters:

      • Excitation Power: Use a power density of ~20 mW/cm² to minimize phototoxicity while ensuring sufficient signal.[1][12]

      • Exposure Time: Adjust the exposure time (e.g., 50 ms) to achieve a good signal-to-noise ratio without saturating the detector.[12]

      • Filter Selection: Use a long-pass filter (e.g., 1000 nm) to specifically collect the NIR-II fluorescence signal.[4][11]

  • Ex Vivo Analysis (Optional): After the final in vivo imaging session, euthanize the mouse and harvest major organs (liver, kidneys, spleen, heart, lungs) and the tumor for ex vivo imaging to confirm biodistribution.[1][12]

For applications requiring a pre-formed, bright complex, this compound can be incubated with Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) prior to use.[8] This is particularly useful for oral administration or when immediate high fluorescence is desired.[10]

Materials:

  • This compound stock solution (e.g., 500 µM in water)

  • Human Serum Albumin (HSA) stock solution (e.g., 500 µM in water)

  • Sterile deionized water

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Mixing: In a sterile tube, combine the reagents in the appropriate ratio. For example, to prepare a 1 mL solution, mix:

    • 15 µL of 500 µM this compound solution

    • 30 µL of 500 µM HSA solution (achieving a 2:1 molar ratio of HSA to this compound)

    • 955 µL of sterile deionized water[8]

  • Incubation: Gently stir the mixture at room temperature for 1 hour, protected from light, to allow for complex formation.[8]

  • Storage: The resulting this compound-HSA complex is ready for use. Store at 4°C, protected from light, until administration.[8]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_prep Preparation cluster_animal In Vivo Procedure cluster_imaging Imaging & Analysis cluster_exvivo Optional Validation start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Prepare this compound Solution (Protocol 3.1 or 3.3) B Anesthetize Animal A->B C Acquire Baseline Image B->C D Administer this compound (e.g., IV Injection) C->D E Set Imaging Parameters (Laser, Filter, Exposure) D->E F Acquire NIR-II Images (Dynamic & Static) E->F G Monitor Biodistribution Over Time F->G H Analyze Data (Signal-to-Background) G->H I Euthanize Animal G->I Endpoint J Harvest & Image Organs I->J

Caption: Experimental workflow for in vivo NIR-II imaging with this compound.

G cluster_properties_before cluster_properties_after node_dye node_dye node_protein node_protein node_complex node_complex node_property node_property node_application node_application IR820 Free this compound in Aqueous Solution Complex This compound-Albumin Complex IR820->Complex Binding in vivo or pre-incubation Prop1 Aggregation-Caused Quenching (ACQ) IR820->Prop1 Prop2 Low Quantum Yield (0.313%) IR820->Prop2 Albumin Serum Albumin (in bloodstream) Albumin->Complex Binding in vivo or pre-incubation Prop3 Reduced ACQ Complex->Prop3 Prop4 Enhanced Quantum Yield (2.521%) Complex->Prop4 Prop5 Improved Photostability Complex->Prop5 App Bright NIR-II Bioimaging (e.g., Angiography, Tumor Imaging) Complex->App

Caption: Mechanism of fluorescence enhancement via this compound-albumin binding.

G cluster_dist Biodistribution cluster_clear Excretion Pathway node_admin node_admin node_circ node_circ node_organ node_organ node_target node_target node_excrete node_excrete Admin IV Administration of this compound Circulation Blood Circulation (Binds to Albumin) Admin->Circulation Liver Liver Circulation->Liver Kidneys Kidneys Circulation->Kidneys Tumor Tumor Site (via EPR effect) Circulation->Tumor Feces Feces Liver->Feces Biliary Clearance Urine Urine Kidneys->Urine Renal Clearance

Caption: In vivo biodistribution and excretion pathways of this compound.

Key Applications

The enhanced brightness and favorable biocompatibility of this compound make it suitable for a range of preclinical NIR-II imaging applications:

  • Vascular Imaging (Angiography): Due to its strong fluorescence enhancement upon binding to serum albumin, this compound serves as an excellent blood pool contrast agent, enabling real-time, high-resolution imaging of blood vessels, including those in the brain.[1][2]

  • Tumor Imaging: this compound can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, allowing for clear visualization of tumor boundaries.[8][10][19] This is critical for surgical guidance and monitoring tumor progression.[10]

  • Image-Guided Photothermal Therapy (PTT): this compound possesses a strong photothermal effect, absorbing NIR light and converting it into heat.[1] This property allows it to be used as a theranostic agent, where NIR-II fluorescence imaging guides the precise application of a laser to ablate tumor tissue.[1][2][7]

  • Biodistribution and Pharmacokinetics: As a fluorescent tracer, this compound can be used to study the in vivo biodistribution and clearance of drug delivery systems or other nanoparticles.[1][12][20]

References

Application Notes and Protocols for Calculating IR-820 Concentration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and preparing IR-820 concentrations for various preclinical applications, including near-infrared (NIR) fluorescence imaging and photothermal therapy (PTT) in animal models.

Properties and Considerations of this compound

This compound is a cyanine (B1664457) dye with strong absorbance and fluorescence in the near-infrared spectrum, making it a valuable tool for in vivo imaging due to the deep tissue penetration of NIR light.[1][2][3] It is often considered an alternative to Indocyanine Green (ICG) due to its improved stability.[4][5][6]

Key Properties:

  • Molecular Weight: Approximately 849.47 g/mol .[7]

  • Excitation and Emission: While it has a peak excitation around 710 nm and emission around 820 nm (NIR-I), it exhibits a long emission tail into the NIR-II window (900-1700 nm), which allows for imaging with higher signal-to-background ratios.[7][8][9][10]

  • Serum Interaction: The fluorescence intensity of this compound is significantly enhanced in the presence of serum, primarily due to its binding with albumin.[11][12][13] This interaction also influences its pharmacokinetic profile.[14]

  • Biocompatibility: Studies have shown that this compound has good biocompatibility and can be excreted from the body, primarily through the hepatobiliary and renal systems.[11][12][15]

Experimental Applications and Recommended Concentrations

The optimal concentration of this compound is application-dependent. Below is a summary of concentrations used in various published animal studies.

ApplicationAnimal ModelAdministration RouteConcentrationInjection VolumeDosageCitation
NIR-II Fluorescence Cerebrovascular ImagingMouseIntravenous (IV)0.5 mg/mL in PBS200 µL~5 mg/kg (for a 20g mouse)[11][12]
Pharmacokinetic StudiesMouseIV or Intraperitoneal (IP)0.2 mM in PBS100 µL~1.7 mg/kg (for a 20g mouse)[7]
Photothermal Therapy (Tumor)MouseIntramuscular (IM)2 mg/mL in PBS100 µL~10 mg/kg (for a 20g mouse)[11][16]
NIR-II Tumor ImagingMouseIntravenous (IV)75 µM150 µL~0.95 mg/kg (for a 20g mouse)[15][17]
Hindlimb Vasculature ImagingMouseIntravenous (IV)N/A100 µL1.0 mg/kg[18]
General In Vivo ImagingRatIntravenous (IV)N/AN/A0.24 mg/kg[4][19]

Protocol for Calculating this compound Concentration

This protocol provides a step-by-step guide to determine the appropriate concentration of this compound for your specific animal study.

Step 1: Determine the Desired Dosage

The first step is to decide on the dosage of this compound to be administered, typically expressed in milligrams per kilogram (mg/kg) of the animal's body weight. This can be determined from literature reporting similar applications (see table above) or through a pilot dose-response study.[20]

Step 2: Weigh the Animal

Accurately weigh the animal to determine its body weight in kilograms (kg).

Step 3: Calculate the Total Mass of this compound to Inject

Use the following formula:

Total Mass of this compound (mg) = Dosage (mg/kg) x Animal Weight (kg)

Example: For a 1.0 mg/kg dosage in a 25g (0.025 kg) mouse: Total Mass of this compound = 1.0 mg/kg * 0.025 kg = 0.025 mg

Step 4: Determine the Injection Volume

The injection volume is dependent on the administration route and animal size. For mice, intravenous injections via the tail vein are typically limited to 100-200 µL.[7][11]

Step 5: Calculate the Required Concentration of the Stock Solution

Use the following formula:

Concentration (mg/mL) = Total Mass of this compound (mg) / Injection Volume (mL)

Example (continued): For an injection volume of 100 µL (0.1 mL): Concentration = 0.025 mg / 0.1 mL = 0.25 mg/mL

Step 6: Preparation of this compound Solution
  • Weigh the required amount of powdered this compound.

  • Dissolve it in a suitable solvent. Phosphate-buffered saline (PBS) is commonly used for in vivo applications.[7] For compounds with limited aqueous solubility, a small amount of DMSO may be used initially, followed by dilution with PBS, though this should be tested for precipitation and potential toxicity.[7]

  • Ensure the solution is well-mixed, for example, by vortexing.

  • It is recommended to freshly prepare the this compound solution before injection.[7]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase calc Calculate this compound Concentration prep Prepare this compound Solution calc->prep inject Administer this compound (e.g., IV, IP) prep->inject animal_prep Prepare Animal (e.g., anesthesia) animal_prep->inject image Perform NIR Imaging inject->image data Data Acquisition image->data analysis Image and Quantitative Analysis data->analysis G cluster_body In Vivo Environment cluster_application Application ir820 This compound Administration circulate Systemic Circulation (Albumin Binding) ir820->circulate tumor Tumor Accumulation (EPR Effect) circulate->tumor laser NIR Laser Excitation (e.g., 793 nm) tumor->laser imaging NIR Fluorescence Imaging fluorescence NIR-II Fluorescence (>900 nm) imaging->fluorescence results in ptt Photothermal Therapy heat Heat Generation ptt->heat results in laser->imaging excites laser->ptt excites ablation Tumor Ablation heat->ablation

References

Application Notes and Protocols for IR-820 Administration in Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of the near-infrared (NIR) fluorescent dye IR-820 for in vivo tumor imaging. This document outlines various administration routes, detailed experimental protocols, and comparative data to assist in the selection of the most appropriate method for specific research needs.

Introduction to this compound for Tumor Imaging

This compound is a versatile and cost-effective heptamethine cyanine (B1664457) dye with strong absorbance and fluorescence in the near-infrared (NIR) window (approximately 700-900 nm). This spectral range is optimal for in vivo imaging due to the reduced scattering and absorption of light by biological tissues, allowing for deeper tissue penetration and improved signal-to-background ratios. When administered systemically, this compound can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This phenomenon is attributed to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. The accumulation of this compound in the tumor allows for non-invasive visualization and monitoring of tumor growth and response to therapy.

Administration Routes

The choice of administration route for this compound is critical and depends on the specific research question, the tumor model, and the desired pharmacokinetic profile. The most common administration routes for preclinical tumor imaging are:

  • Intravenous (IV) Injection: This is the most frequently used method for systemic delivery, allowing for rapid distribution of the dye throughout the body and subsequent accumulation in the tumor via the EPR effect.

  • Oral (PO) Administration: While less common for small molecule dyes, oral delivery of this compound, particularly when complexed with proteins like albumin, has been explored for gastrointestinal tract imaging and has potential for systemic absorption.

  • Intratumoral (IT) and Intramuscular (IM) Injection: These local administration routes are primarily used for photothermal therapy applications where high local concentrations of the dye are required. However, they can also be used to study local dye retention and lymphatic drainage.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different this compound administration routes based on preclinical studies in mouse models.

Administration RouteFormulationDosageConcentrationAnimal ModelTumor TypeOptimal Imaging Time (post-administration)Peak Tumor-to-Background (T/B) RatioCitations
Intravenous (IV) Free this compound150 µL75 µM4T1 tumor-bearing Balb/c miceBreast Cancer48 - 72 hours5.5[1][2]
Free this compound200 µL0.5 mg/mLSubcutaneous tumor-bearing miceBladder Tumor48 hoursNot explicitly stated, but significant tumor accumulation shown.[3][4][5][6]
This compound-HSA150 µL75 µM4T1 tumor-bearing Balb/c miceBreast Cancer48 hours5[1][2]
Oral (PO) This compound-HSA Complex400 µL7.5 µMKunming miceNot applicable (GI tract imaging)1 minute (stomach), 6 hours (small intestine)Not applicable[1][2]
Intramuscular (IM) Free this compound in PBS100 µL2 mg/mLSubcutaneous tumor-bearing miceBladder Tumor48 hoursNot explicitly stated, used for photothermal therapy guidance.[3]
Intratumoral (IT) Free this compound100 µLNot SpecifiedTransgenic mouse modelRhabdomyosarcoma24 hoursNot explicitly stated, used for lymph node mapping.[7][8]

Experimental Protocols

Intravenous (IV) Administration Protocol for Tumor Imaging

This protocol is designed for systemic delivery of this compound to visualize solid tumors.

Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS), sterile

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Insulin syringes (or similar) with a 27-30 gauge needle

  • In vivo imaging system capable of NIR fluorescence detection (e.g., IVIS, Pearl)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound powder in sterile PBS to the desired concentration (e.g., 75 µM or 0.5 mg/mL).

    • Ensure the solution is well-mixed and protected from light. Prepare fresh for each experiment.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse in a supine position to access the tail vein.

  • Injection:

    • Carefully inject the prepared this compound solution (e.g., 150-200 µL) into the lateral tail vein.

    • Monitor the animal for any immediate adverse reactions.

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 0, 4, 24, 48, 72, 96 hours) to monitor biodistribution and tumor accumulation.[1][2]

    • Position the anesthetized mouse in the imaging system.

    • Set the excitation and emission filters appropriate for this compound (Excitation: ~785 nm, Emission: >820 nm).

    • Acquire both brightfield and fluorescence images.

  • Data Analysis:

    • Use the imaging software to quantify the fluorescence intensity in the tumor and a contralateral background region.

    • Calculate the tumor-to-background ratio (T/B) at each time point to determine the optimal imaging window.

Oral (PO) Administration Protocol for Gastrointestinal Imaging

This protocol is for the delivery of an this compound-albumin complex to visualize the gastrointestinal tract.

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Sterile water or PBS

  • Mice

  • Oral gavage needles

  • In vivo imaging system

Procedure:

  • Preparation of this compound-HSA Complex:

    • Prepare solutions of this compound and HSA separately in sterile water or PBS.

    • Mix the solutions to allow for the formation of the this compound-HSA complex. A typical concentration is 7.5 µM for the final complex.[1][2]

  • Animal Preparation:

    • Fast the mice for a few hours prior to administration to ensure an empty stomach.

    • Anesthetize the mouse if necessary, although oral gavage can often be performed in conscious animals with proper handling.

  • Administration:

    • Draw the this compound-HSA solution (e.g., 400 µL) into a syringe fitted with an oral gavage needle.

    • Gently insert the gavage needle into the esophagus and deliver the solution into the stomach.

  • Imaging:

    • Acquire fluorescence images at various time points post-administration (e.g., 1 min, 10 min, 30 min, 1 hr, 6 hr, 24 hr) to track the passage of the complex through the GI tract.[1]

    • Use appropriate NIR imaging settings as described in the IV protocol.

  • Data Analysis:

    • Observe and quantify the fluorescence signal in different parts of the GI tract over time.

Intratumoral (IT) / Intramuscular (IM) Administration Protocol

This protocol is for local delivery of this compound, often for photothermal therapy guidance or lymph node mapping.

Materials:

  • This compound dye

  • Sterile PBS

  • Tumor-bearing mice

  • Insulin syringes with a 27-30 gauge needle

  • In vivo imaging system

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile PBS to a relatively high concentration (e.g., 2 mg/mL for IM injection for PTT).[3]

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse.

  • Injection:

    • For IT injection, carefully inject the this compound solution (e.g., 100 µL) directly into the center of the tumor.

    • For IM injection, inject the solution into a muscle near the tumor.

  • Imaging:

    • Acquire fluorescence images at desired time points (e.g., 24 or 48 hours) to assess dye retention and local distribution.[3][7][8]

  • Data Analysis:

    • Analyze the fluorescence signal at the injection site and in surrounding tissues, including draining lymph nodes.

Visualizations

experimental_workflow_IV Experimental Workflow for Intravenous Administration prep Prepare this compound Solution (e.g., 75 µM) anesthetize Anesthetize Tumor-Bearing Mouse prep->anesthetize 1. inject Inject via Tail Vein (150 µL) anesthetize->inject 2. image Acquire NIR Images (0, 4, 24, 48, 72, 96h) inject->image 3. analyze Analyze Tumor-to-Background Ratio image->analyze 4.

Caption: Workflow for intravenous administration of this compound.

experimental_workflow_PO Experimental Workflow for Oral Administration prep Prepare this compound-HSA Complex (7.5 µM) fast Fast Mouse prep->fast 1. administer Administer via Oral Gavage (400 µL) fast->administer 2. image Acquire NIR Images (1min - 24h) administer->image 3. analyze Analyze GI Tract Signal image->analyze 4.

Caption: Workflow for oral administration of this compound-HSA.

epr_effect_pathway Mechanism of this compound Tumor Accumulation (EPR Effect) cluster_blood Bloodstream cluster_tumor Tumor Microenvironment ir820_blood This compound in Circulation leaky_vasculature Leaky Tumor Vasculature ir820_blood->leaky_vasculature Extravasation ir820_tumor This compound Accumulation in Tumor Interstitium leaky_vasculature->ir820_tumor poor_drainage Poor Lymphatic Drainage ir820_tumor->poor_drainage Retention

Caption: The Enhanced Permeability and Retention (EPR) effect.

References

Application Notes and Protocols: Encapsulation of IR-820 in PLGA Nanoparticles for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) absorbing agents have garnered significant attention in biomedical research, particularly for photothermal therapy (PTT) in cancer treatment. PTT utilizes agents that can convert NIR light, which has deep tissue penetration, into localized heat to ablate cancer cells.[1] IR-820, a cyanine (B1664457) dye with strong absorption in the NIR region, is a promising candidate for PTT. However, its application is often limited by poor stability in aqueous environments, short circulation half-life, and nonspecific distribution.[2][3]

To overcome these limitations, encapsulating this compound into biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) has emerged as an effective strategy.[1][2] PLGA nanoparticles protect the this compound dye from degradation, enhance its stability, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1] These this compound-loaded PLGA nanoparticles have demonstrated significant potential as potent mediators of PTT, inducing apoptotic cell death in cancer cells upon NIR irradiation.[1][4] This document provides detailed application notes and protocols for the synthesis, characterization, and application of this compound-loaded PLGA nanoparticles for photothermal therapy research.

Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

The characteristics of this compound-loaded PLGA nanoparticles can vary depending on the synthesis method and parameters. Below is a summary of reported quantitative data from different studies.

ParameterMethod 1: Single EmulsionMethod 2: Nanoprecipitation (Core-Shell)Method 3: Nanoprecipitation
Hydrodynamic Diameter (nm) 60 ± 10103 ± 8261.8 ± 3.2
Polydispersity Index (PDI) Monodisperse0.163 ± 0.031Not Reported
Zeta Potential (mV) -40 ± 6-28 ± 7-27.4 ± 0.7
Encapsulation Efficiency (%) 90Not ReportedNot Reported
Loading Capacity (%) 18Not ReportedNot Reported

Experimental Protocols

Protocol 1: Synthesis of this compound-PLGA Nanoparticles via Single Emulsion Method[1]

This protocol is adapted from a study demonstrating the use of these nanoparticles in treating triple-negative breast cancer.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50, carboxylic acid terminated

  • This compound dye

  • Acetone

  • Methanol

  • Distilled water

Procedure:

  • Prepare a 1 mg/mL solution of PLGA in acetone.

  • Prepare a 0.5 g/mL stock solution of this compound in methanol.

  • Add the this compound stock solution to the PLGA solution to achieve a final this compound concentration of 0.5 mg/mL.

  • While stirring, add the PLGA/IR-820 organic mixture dropwise to distilled water at a volume ratio of 1:3 (organic:aqueous).

  • Continue stirring the resulting emulsion for 2 hours to allow for the evaporation of acetone.

  • The nanoparticles can be purified and concentrated for further use.

Protocol 2: Synthesis of this compound-PLGA Nanoparticles via Nanoprecipitation (Lipid-Polymer Hybrid)[2][4]

This method creates a core-shell structure with a PLGA core and a lipid shell, which can improve stability.[2]

Materials:

Procedure:

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Dissolve the desired amount of this compound (e.g., 150-400 µg) in DMSO and add it to the PLGA solution, making the final volume of the mixture 1 mL with acetonitrile.

  • In a separate vial, prepare a lipid mixture of DSPE-PEG (260 µg) and DSPG (200 µg) in 4% ethanol.

  • Stir the lipid mixture at 60°C for 30 minutes.

  • Add the this compound/PLGA solution dropwise to the heated lipid suspension while stirring.

  • Add 1 mL of deionized water (maintaining an acetonitrile to water ratio of 1:3).

  • Continue stirring at room temperature for 1 hour to facilitate nanoparticle formation.

  • Purify the nanoparticles using a 10 kDa Amicon filter via centrifugation at 3500 rpm for 10 minutes.

Protocol 3: Characterization of this compound-PLGA Nanoparticles

1. Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in distilled water. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Image the nanoparticles using a TEM to observe their size and shape.

3. Encapsulation Efficiency and Drug Loading:

  • Procedure:

    • Separate the nanoparticles from the aqueous solution containing unencapsulated this compound by centrifugation.

    • Measure the concentration of free this compound in the supernatant using a UV-vis spectrophotometer (absorbance at ~710 nm).[2]

    • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • LC (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

4. In Vitro Drug Release:

  • Procedure:

    • Dialyze a known amount of this compound-PLGA nanoparticles against a release buffer (e.g., PBS, pH 7.4) at 37°C.

    • At predetermined time intervals, collect aliquots of the release medium and replace with fresh buffer.

    • Quantify the amount of released this compound in the aliquots using a UV-vis spectrophotometer.

    • Plot the cumulative release of this compound as a function of time.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_application In Vitro/In Vivo Application s1 Dissolve PLGA and this compound in Organic Solvent s3 Mix Organic and Aqueous Phases (Emulsification/Nanoprecipitation) s1->s3 s2 Prepare Aqueous Phase (with or without lipids) s2->s3 s4 Solvent Evaporation s3->s4 s5 Purification and Collection (Centrifugation/Filtration) s4->s5 c1 Size and Zeta Potential (DLS) s5->c1 c2 Morphology (TEM) s5->c2 c3 Encapsulation Efficiency and Drug Loading (UV-vis) s5->c3 c4 In Vitro Release Study s5->c4 a1 Cellular Uptake Studies s5->a1 a2 In Vitro Photothermal Therapy s5->a2 a3 In Vivo Biodistribution and Tumor Accumulation s5->a3 a4 In Vivo Photothermal Therapy s5->a4

Caption: Experimental workflow for the synthesis, characterization, and application of this compound-PLGA nanoparticles.

ptt_apoptosis_pathway cluster_trigger External Trigger and Nanoparticle Action cluster_cellular_response Cellular Response np This compound-PLGA Nanoparticles in Tumor Microenvironment heat Localized Hyperthermia np->heat Photothermal Conversion light NIR Laser Irradiation (e.g., 808 nm) light->np stress Cellular Stress (Protein Denaturation, Membrane Damage) heat->stress caspase Caspase Cascade Activation stress->caspase apoptosis Apoptosis caspase->apoptosis death Tumor Cell Death apoptosis->death

Caption: Proposed signaling pathway for photothermal therapy-induced apoptosis using this compound-PLGA nanoparticles.

Concluding Remarks

The encapsulation of this compound in PLGA nanoparticles presents a robust platform for advancing photothermal therapy. These nanoparticles demonstrate enhanced stability and are effective mediators of light-induced cell death, primarily through apoptosis.[1][5] The protocols and data presented here offer a comprehensive guide for researchers to develop and characterize this compound-PLGA nanoparticles for various biomedical applications, particularly in cancer nanomedicine. Future research may focus on optimizing nanoparticle design for active targeting and combination therapies to further enhance therapeutic efficacy.

References

Application Notes: IR-820 for Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sentinel lymph node (SLN) mapping is a critical procedure in surgical oncology for staging the spread of cancer. The identification of the first lymph node(s) to receive lymphatic drainage from a primary tumor can predict the metastatic status of the entire lymph node basin. Near-infrared (NIR) fluorescence imaging offers a real-time, non-radioactive method for lymphatic mapping. IR-820, a cyanine (B1664457) dye and an analog of the FDA-approved Indocyanine Green (ICG), has emerged as a promising agent for this application.[1] Its favorable optical properties, including fluorescence emission in the NIR-I and NIR-II windows, good biocompatibility, and enhanced fluorescence upon binding to serum albumin, make it a valuable tool for preclinical and potentially clinical research.[1][2]

This compound's stability and predictable spectral properties offer potential advantages for applications requiring longer imaging times or consistent emission peaks.[3][4] These notes provide an overview of the quantitative data, experimental protocols, and workflows for utilizing this compound in sentinel lymph node mapping.

Quantitative Data Presentation

For effective experimental design, understanding the optical properties and comparative performance of this compound is essential.

Table 1: Spectral Properties of this compound

The fluorescence characteristics of this compound are highly dependent on its solvent environment. A notable red shift in both absorption and emission is observed when this compound is in serum compared to water, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration at longer wavelengths.[2]

PropertyIn WaterIn Serum
Peak Absorption ~691 nmRed-shifted by ~143 nm
Peak Emission ~829 nm (NIR-I)~858 nm (NIR-I)
NIR-II Emission N/ASpectrum extends >1200 nm

Data compiled from references[2][4].

Table 2: Comparative Performance of NIR Dyes (ICG) vs. Standard Tracers for SLN Mapping

As an analog of ICG, the performance of this compound is expected to be similar. Clinical data for ICG demonstrates superior or comparable detection rates to traditional methods like blue dye and radiocolloids.

Tracer(s)Cancer TypeOverall Detection RateBilateral Detection RateNotes
ICG Uterine95%85%Significantly higher than blue dye.[5]
Blue Dye Uterine81%54%Lower detection rates compared to ICG.[5]
ICG Breast95.4% - 97.8%N/ANon-inferior to 99mTc.[6]
99mTc Breast96.4% - 98.3%N/AGold standard; involves radiation.[6]

Data for ICG is used as a proxy for this compound. Compiled from references[5][6].

Table 3: Recommended Dosage and Imaging Parameters for Preclinical SLN Mapping

The optimal dosage and imaging settings can vary based on the animal model and imaging system. The following parameters are derived from preclinical studies.

ParameterRecommended ValueSource
Concentration 0.5 mg/mL[2][7]
Injection Volume 100 - 200 µL[2][7]
Administration Local (submucosal, peritumoral) or Intravenous[2][8]
Excitation Wavelength 793 nm[2]
Laser Power Density 20 mW/cm²[2]
Camera Exposure Time 50 - 500 ms[2][9]

Experimental Protocols

Protocol 1: In Vivo Sentinel Lymph Node Mapping in a Rodent Model

This protocol provides a detailed methodology for performing SLN mapping in a mouse or rat model using this compound.

1. Materials and Reagents:

  • This compound dye

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Animal model (e.g., mouse or rat with a tumor)

  • Anesthesia (e.g., isoflurane)

  • NIR fluorescence imaging system with appropriate laser source and filters

  • Syringes and needles (e.g., 30-gauge)

2. Preparation of this compound Solution:

  • Allow the lyophilized this compound powder to equilibrate to room temperature.

  • Reconstitute the this compound in sterile PBS or water to a stock concentration (e.g., 1 mg/mL). Vortex briefly to ensure complete dissolution.

  • Dilute the stock solution to the final working concentration (e.g., 0.5 mg/mL) using sterile PBS.[2][7]

  • Protect the solution from light to prevent photobleaching. Prepare fresh on the day of the experiment.

3. Animal Preparation and Injection:

  • Anesthetize the animal using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by pedal withdrawal reflex.

  • Place the animal on the imaging stage and acquire a baseline pre-injection fluorescence image.

  • For local SLN mapping, inject 100-200 µL of the this compound solution into the tissue surrounding the primary tumor or into the desired lymphatic drainage basin (e.g., lingual submucosa for oral mapping).[2][7][8]

  • Inject slowly and steadily to avoid leakage and tissue damage.

4. NIR Fluorescence Imaging:

  • Immediately after injection, begin acquiring fluorescence images using the NIR imaging system.

  • Set the excitation laser to ~793 nm and the emission filter to capture the NIR-I (~850-900 nm) and/or NIR-II (>1000 nm) signal.[2]

  • Adjust the laser power (e.g., 20 mW/cm²) and camera exposure time (e.g., 50-100 ms) to achieve a good signal-to-background ratio (SBR) without saturating the detector.[2]

  • Continuously or sequentially image the animal to visualize the lymphatic channels and the accumulation of this compound in the sentinel lymph node(s). The time to identification is typically within minutes.[9]

5. Data Acquisition and Analysis:

  • Record the time to visualization of the lymphatic channels and the SLN.

  • Using the system's software, draw regions of interest (ROIs) around the identified SLN and an adjacent background tissue area.

  • Calculate the Signal-to-Background Ratio (SBR) by dividing the mean fluorescence intensity of the SLN ROI by the mean fluorescence intensity of the background ROI.

  • After in vivo imaging, the animal can be euthanized, and the SLN can be excised for ex vivo imaging and subsequent histological confirmation.

Visualizations

Diagram 1: Conceptual Workflow of Sentinel Lymph Node Mapping

SLN_Mapping_Concept cluster_injection Tracer Administration cluster_drainage Lymphatic System Injection Local Injection of this compound Tumor Primary Tumor Site SLN Sentinel Lymph Node (SLN) Tumor->SLN Lymphatic Drainage DSLN Downstream Lymph Node SLN->DSLN

Caption: Conceptual flow of this compound from injection site to the sentinel lymph node.

Diagram 2: Experimental Protocol for In Vivo SLN Mapping

Experimental_Workflow A 1. Prepare this compound Solution (0.5 mg/mL) B 2. Anesthetize Animal & Acquire Baseline Image C 3. Inject this compound (100-200 µL) Locally B->C D 4. Real-time NIR Fluorescence Imaging C->D E 5. Identify SLN & Lymphatic Channels D->E F 6. Quantify SBR (Signal-to-Background) E->F G 7. Ex Vivo Imaging & Histology (Optional) F->G

Caption: Step-by-step experimental workflow for preclinical SLN mapping.

References

Application Notes and Protocols for Photothermal Therapy using IR-820 and an 808 nm Laser

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting photothermal therapy (PTT) experiments using the near-infrared (NIR) dye IR-820 in conjunction with an 808 nm laser. These guidelines are intended for researchers in academia and industry developing novel cancer therapeutics and drug delivery systems.

Introduction

Photothermal therapy is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert light energy into heat, thereby inducing localized hyperthermia and subsequent ablation of cancer cells.[1] The near-infrared region of the electromagnetic spectrum (700-900 nm) is often referred to as the "biological window" due to the minimal absorption of light by endogenous chromophores such as hemoglobin and water, allowing for deeper tissue penetration.[2][3]

This compound is a small organic dye with strong absorption in the NIR range, making it an excellent candidate as a photothermal agent.[2] When excited by an 808 nm laser, this compound efficiently converts the absorbed light energy into heat, leading to a rapid increase in local temperature.[4] To enhance its stability, biocompatibility, and tumor accumulation, this compound is often encapsulated within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[5][6] This encapsulation can improve the dye's performance and reduce potential side effects associated with the free dye.[5][6]

These application notes will cover the preparation of this compound formulations, in vitro and in vivo experimental setups, and methods for assessing therapeutic efficacy.

Physicochemical and Photothermal Properties of this compound

The successful application of this compound in PTT is dependent on its inherent properties. Encapsulation within nanoparticles can further modulate these characteristics.

PropertyFree this compoundThis compound PLGA NanoparticlesReference
Excitation Wavelength (max) ~710 nm~710 nm[2]
Emission Wavelength (max) ~820 nm~820 nm[2]
Photothermal Conversion Efficiency (η) ~17.10%Up to 36.56%[7][8][9]
Hydrodynamic Diameter N/A60 ± 10 nm to 103 ± 8 nm[5][6]
Polydispersity Index (PDI) N/A0.163 ± 0.031[3][5]
Zeta Potential Negative-40 ± 6 mV[5][6]

Experimental Protocols

Preparation of this compound Loaded PLGA Nanoparticles

This protocol describes a common nanoprecipitation method for encapsulating this compound into PLGA nanoparticles.[2][5]

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • DSPE-PEG and DSPG (for lipid coating, optional)

  • Deionized water

  • Amicon ultrafiltration units (10 kDa MWCO)

Procedure:

  • Dissolve a calculated amount of this compound in DMSO.

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Mix the this compound solution with the PLGA solution to a final volume of 1 mL.

  • For lipid-polymer hybrid nanoparticles, prepare a lipid mixture of DSPE-PEG and DSPG in 4% ethanol (B145695) and stir at 60°C for 30 minutes.

  • Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.

  • Add 1 mL of deionized water and continue stirring at room temperature for 1 hour.

  • Purify the nanoparticles by washing with deionized water using a 10 kDa Amicon ultrafiltration unit at 3500 rpm for 10 minutes. Repeat the washing step three times.

  • Resuspend the final nanoparticle pellet in phosphate-buffered saline (PBS) or cell culture medium for further experiments.

Diagram of the Nanoparticle Preparation Workflow:

G cluster_solution_prep Solution Preparation cluster_nanoprecipitation Nanoprecipitation cluster_purification Purification IR820_DMSO This compound in DMSO Mixing Mix this compound and PLGA solutions IR820_DMSO->Mixing PLGA_ACN PLGA in Acetonitrile PLGA_ACN->Mixing Dropwise_Addition Add dropwise to aqueous phase Mixing->Dropwise_Addition Centrifugation Ultrafiltration/Washing Dropwise_Addition->Centrifugation Resuspension Resuspend in PBS/Medium Centrifugation->Resuspension

Caption: Workflow for preparing this compound loaded nanoparticles.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for evaluating the photothermal efficacy of this compound formulations in a cell culture model.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound formulation (free dye or nanoparticles)

  • Phosphate-buffered saline (PBS)

  • 96-well or 24-well plates

  • 808 nm continuous wave diode laser

  • Cell viability assay kit (e.g., MTT, AlamarBlue)

Procedure:

  • Seed cells in a 96-well or 24-well plate at a density of 3 x 104 to 1 x 105 cells per well and incubate overnight.[6][7]

  • Treat the cells with varying concentrations of the this compound formulation (e.g., 10-60 µM) and incubate for 3-4 hours.[5][6] Include control groups: no treatment, laser only, and this compound formulation only (no laser).

  • After incubation, wash the cells twice with PBS and add fresh culture medium.

  • Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 - 14.1 W/cm²) for a defined duration (e.g., 30 seconds to 5 minutes).[5][6]

  • Return the plates to the incubator for 24 hours.

  • Assess cell viability using a standard assay such as MTT or AlamarBlue, following the manufacturer's instructions.

Diagram of the In Vitro PTT Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_irradiation Irradiation cluster_analysis Analysis Seeding Seed cells in plate Incubation1 Incubate overnight Seeding->Incubation1 Add_IR820 Add this compound formulation Incubation1->Add_IR820 Incubation2 Incubate for 3-4 hours Add_IR820->Incubation2 Wash Wash cells with PBS Incubation2->Wash Laser Irradiate with 808 nm laser Wash->Laser Incubation3 Incubate for 24 hours Laser->Incubation3 Viability_Assay Perform cell viability assay Incubation3->Viability_Assay

Caption: Step-by-step workflow for in vitro photothermal therapy.

In Vivo Photothermal Therapy Protocol

This protocol provides a general framework for conducting PTT studies in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound formulation

  • Saline or PBS (for control group)

  • 808 nm laser with a fiber optic cable

  • Thermal imaging camera

  • Anesthesia

Procedure:

  • When tumors reach a volume of approximately 100-120 mm³, divide the mice into treatment groups (e.g., saline + laser, this compound only, this compound + laser).[10]

  • Administer the this compound formulation (e.g., 2 mg/mL, 100 µL) via intravenous or intramuscular injection.[10]

  • Allow the formulation to accumulate at the tumor site for a predetermined time (e.g., 24-48 hours).[6][10]

  • Anesthetize the mice.

  • Irradiate the tumor region with the 808 nm laser at a specified power density (e.g., 1.5 - 2 W/cm²) for a set duration (e.g., 5-10 minutes).[6][10]

  • Monitor the temperature at the tumor surface using a thermal imaging camera. A temperature of 42°C or higher is generally considered sufficient for PTT.[6]

  • Monitor tumor growth and body weight of the mice over a period of time (e.g., 16 days).[10]

  • At the end of the study, tumors and major organs can be harvested for histological analysis (e.g., H&E and TUNEL staining) to assess tissue damage and apoptosis.[10]

Data Presentation

In Vitro Photothermal Efficacy

The following table summarizes typical experimental parameters and results from in vitro PTT studies.

Cell LineThis compound Concentration (µM)Laser Power Density (W/cm²)Irradiation TimeCell Viability ReductionReference
MCF-760 (PLGA NPs)5.330 s~30%[5]
MCF-760 (PLGA NPs)14.130 s~58%[5]
MDA-MB-23135 (PLGA NPs)1.55 minSignificant reduction[6]
In Vivo Photothermal Efficacy

This table presents representative parameters and outcomes from in vivo PTT experiments.

Animal ModelThis compound Formulation & DoseLaser Power Density (W/cm²)Irradiation TimeOutcomeReference
Subcutaneous tumor-bearing mice2 mg/mL, 100 µL (intramuscular)210 minSignificant tumor growth inhibition[10]
TNBC tumor-bearing mice350 µM (intravenous, PLGA NPs)1.55 minSustained tumor heating above 42°C, reduced tumor growth[6]

Mechanism of Cell Death

Photothermal therapy primarily induces cell death through apoptosis and necrosis. The specific pathway can be influenced by the intensity of the heat generated.[6] It is often desirable to induce apoptosis, as necrosis can lead to inflammation and potentially promote tumor recurrence.[5]

Assessment of Cell Death Mechanism:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • TUNEL Assay: This histological staining method detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]

Signaling Pathway for Apoptosis Induction:

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptotic_pathway Apoptotic Pathway PTT Photothermal Therapy (this compound + 808 nm Laser) Hyperthermia Localized Hyperthermia PTT->Hyperthermia Cell_Stress Cellular Stress Hyperthermia->Cell_Stress Mitochondria Mitochondrial Disruption Cell_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induced by PTT.

Conclusion

The combination of this compound and an 808 nm laser provides a robust platform for photothermal therapy research. The protocols and data presented herein offer a comprehensive guide for designing and executing both in vitro and in vivo experiments. Encapsulation of this compound in biodegradable nanoparticles like PLGA can enhance its therapeutic potential by improving stability and biocompatibility. Careful optimization of experimental parameters, including dye concentration, laser power density, and irradiation time, is crucial for achieving effective and reproducible results. Further investigations into the long-term safety and efficacy of these formulations are warranted to facilitate their clinical translation.

References

Application Notes and Protocols: IR-820 in Combination with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) dye IR-820 is a versatile theranostic agent with applications in both biomedical imaging and photothermal therapy (PTT). When combined with traditional chemotherapy drugs, this compound-mediated PTT can exhibit significant synergistic effects, leading to enhanced cancer cell death and improved therapeutic outcomes. This document provides detailed application notes and experimental protocols for utilizing this compound in combination with various chemotherapy agents, supported by quantitative data and visualizations of the underlying molecular mechanisms and experimental workflows.

The primary mechanism of action for this combination therapy is the induction of apoptosis, or programmed cell death, through a multi-pronged attack on cancer cells. This compound, upon excitation with an NIR laser (typically around 808 nm), generates localized hyperthermia, which not only directly kills cancer cells but also sensitizes them to the cytotoxic effects of chemotherapy.[1][2][3] This synergy is often mediated by an increase in intracellular reactive oxygen species (ROS), enhanced DNA damage, and the induction of endoplasmic reticulum (ER) stress.[4][5]

Synergistic Effects with Common Chemotherapy Drugs

The combination of this compound-mediated PTT with various chemotherapy drugs has been shown to be more effective than either treatment alone. This has been demonstrated with taxanes like paclitaxel , anthracyclines such as doxorubicin , platinum-based drugs including cisplatin (B142131) , and topoisomerase inhibitors like irinotecan .[6][7][8][9] Often, these combinations are facilitated by co-encapsulating this compound and the chemotherapeutic agent in nanocarriers to ensure simultaneous delivery to the tumor site.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the enhanced efficacy of the combination therapy.

Table 1: In Vitro Cytotoxicity of this compound Combination Therapy

Cancer Cell LineChemotherapy DrugThis compound PTT ConditionsCombination Effect (Compared to Drug Alone)Reference
MDA-MB-231 (Breast)Doxorubicin808 nm laserUp to 34% more effective at destroying cancer cells.[10]
4T1 (Breast)Cisplatin808 nm laserSignificant increase in apoptosis.[11]
HepG2 (Liver)Doxorubicin660 nm laser (with LA-IR-820)Enhanced antitumor activity.[6]
EMT-6 (Breast)Irinotecan808 nm laserHigher therapeutic efficacy.

Table 2: In Vivo Tumor Growth Inhibition with this compound Combination Therapy

Tumor ModelChemotherapy DrugThis compound PTT ConditionsCombination Effect (Compared to Drug Alone)Reference
4T1 Tumor-bearing MiceCamptothecinNot specifiedHigher fluorescence intensity in tumors.
EMT-6-bearing MiceIrinotecan808 nm laserHigher therapeutic efficacy.
Subcutaneous Tumor-bearing Mice-793 nm laser, 2 W/cm², 10 minSignificant reduction in tumor weight.[12]
MDA-MB-231 Xenograft-808 nm laserSignificant reduction in metabolic activity.[13]

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound in combination with chemotherapy drugs.

In Vitro Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is for assessing the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cells of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound solution

    • Chemotherapy drug solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • NIR laser system (e.g., 808 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the chemotherapy drug, this compound, or a combination of both. Include untreated and vehicle-treated controls.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

    • For the PTT groups, irradiate the designated wells with the NIR laser for a specified duration and power density.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat them as described in the MTT assay protocol.

    • After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[14] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in the apoptotic signaling pathway.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[16]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[17]

    • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

In Vivo Protocol

1. Xenograft Tumor Model and Treatment

This protocol describes the establishment of a tumor model in mice and the subsequent combination therapy.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cells for injection

    • Matrigel (optional)

    • This compound formulation (e.g., encapsulated in nanoparticles)

    • Chemotherapy drug

    • NIR laser system

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS or a Matrigel mixture) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly divide the mice into treatment groups (e.g., Saline, this compound + Laser, Chemotherapy drug, this compound + Chemotherapy drug + Laser).

    • Administer the treatments via an appropriate route (e.g., intravenous injection).

    • At a predetermined time post-injection (to allow for tumor accumulation), irradiate the tumors of the designated groups with the NIR laser.

    • Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly throughout the experiment.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).[12]

Signaling Pathways and Visualizations

The synergistic effect of this compound PTT and chemotherapy is primarily driven by the induction of apoptosis through multiple interconnected signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Experimental Workflow

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Seeding & Culture treatment Treatment: - this compound - Chemotherapy Drug - Combination cell_culture->treatment laser NIR Laser Irradiation (PTT Groups) treatment->laser incubation Incubation laser->incubation analysis Analysis: - MTT Assay (Viability) - Flow Cytometry (Apoptosis) - Western Blot (Proteins) incubation->analysis tumor_model Tumor Xenograft Model Establishment treatment_iv Treatment Administration (e.g., Intravenous) tumor_model->treatment_iv laser_iv NIR Laser Irradiation of Tumor treatment_iv->laser_iv monitoring Tumor Growth & Body Weight Monitoring laser_iv->monitoring endpoint Endpoint Analysis: - Tumor Excision - Histology monitoring->endpoint

Caption: Experimental workflow for in vitro and in vivo evaluation.

Synergistic Apoptosis Signaling Pathway

G IR820 This compound + NIR Laser PTT Photothermal Therapy (Hyperthermia) IR820->PTT Chemo Chemotherapy Drug (e.g., Doxorubicin, Cisplatin) ROS Increased ROS Production Chemo->ROS DNA_damage DNA Damage Chemo->DNA_damage PTT->ROS HSP_inhibition Heat Shock Protein Inhibition PTT->HSP_inhibition Potential Target Drug_uptake Increased Drug Uptake & Efficacy PTT->Drug_uptake ER_stress Endoplasmic Reticulum Stress ROS->ER_stress Mitochondria Mitochondrial Pathway (Intrinsic) ROS->Mitochondria DNA_damage->Mitochondria ER_stress->Mitochondria Death_receptor Death Receptor Pathway (Extrinsic) ER_stress->Death_receptor Drug_uptake->Chemo Bcl2_family Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio ↑) Mitochondria->Bcl2_family Cyto_c Cytochrome c Release Bcl2_family->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_receptor->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Combined this compound PTT and chemotherapy-induced apoptosis.

Heat Shock Protein Inhibition Pathway

G PTT Photothermal Therapy (Hyperthermia) HSPs Heat Shock Proteins (e.g., HSP70, HSP90) Upregulation PTT->HSPs Synergy Synergistic Cell Death with Chemotherapy PTT->Synergy Resistance Thermoresistance & Anti-Apoptotic Signaling HSPs->Resistance Apoptosis_pathway Pro-Apoptotic Signaling Resistance->Apoptosis_pathway Inhibits HSP_inhibitor HSP Inhibitor HSP_inhibitor->HSPs Inhibits HSP_inhibitor->Apoptosis_pathway Promotes Apoptosis_pathway->Synergy

Caption: Role of HSP inhibition in enhancing chemo-photothermal therapy.

Conclusion

The combination of this compound-mediated photothermal therapy with conventional chemotherapy presents a promising strategy for enhancing anticancer efficacy. The synergistic mechanisms, primarily centered around the amplified induction of apoptosis, offer a multi-faceted approach to overcoming tumor resistance and improving therapeutic outcomes. The protocols and data presented herein provide a foundational framework for researchers to explore and optimize this combination therapy for various cancer types. Further research into novel delivery systems and the elucidation of specific molecular interactions will continue to advance this exciting field of cancer treatment.

References

Application Notes and Protocols for Creating Stable IR-820 Albumin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of stable IR-820 albumin complexes. These complexes are valuable tools for near-infrared (NIR) fluorescence imaging, particularly in the second NIR window (NIR-II), and have shown promise in image-guided surgery and photothermal therapy.

Introduction

This compound is a cyanine (B1664457) dye with strong absorption in the near-infrared spectrum. When complexed with albumin, its fluorescence properties are significantly enhanced, and its stability is improved, making it an excellent candidate for various biomedical applications. The formation of the this compound albumin complex can be achieved either through in vitro synthesis or in vivo self-assembly after intravenous administration of free this compound.[1][2] This document outlines the procedures to create and validate these complexes for research and pre-clinical development.

Key Characteristics and Advantages

The interaction between this compound and albumin leads to several beneficial changes in the dye's properties:

  • Enhanced Fluorescence: A significant increase in fluorescence intensity is observed upon complexation, with reports of up to a 21-fold increase.[3]

  • Improved Stability: The albumin complex protects the this compound dye from photobleaching and aggregation-caused quenching, leading to greater optical and colloidal stability.[1]

  • Red-Shifted Absorption: The maximum absorption peak of the complex is red-shifted compared to the free dye, which can be advantageous for tissue penetration of excitation light.[1]

  • Biocompatibility: Utilizing endogenous or exogenous albumin, a natural and abundant protein, ensures good biocompatibility and biosafety.[1]

  • Tumor Targeting: The complex can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound albumin complexes based on published data.

Table 1: Optical and Binding Properties of this compound Albumin Complex

ParameterValueReference
Optimal Molar Ratio (this compound:HSA)1:2[1]
Fluorescence Enhancement (at 1000 nm)13.2-fold[1]
Stoichiometric Ratio (this compound:HSA)~3:2 (approaching 1:1)[1]
Binding Constant> 1 x 10⁵ L/mol[1]
Absorption Peak (Free this compound)685 nm, 812 nm[1]
Absorption Peak (this compound-HSA)835 nm[1]
Fluorescence Emission Peak (Free this compound)~829 nm[6]
Fluorescence Emission Peak (this compound in serum)~858 nm[6]
Photothermal Conversion Efficiency32.74%[7]

Table 2: Stability of this compound-HSA Complex

ConditionObservationDurationReference
In WaterStable NIR-II fluorescence, no visible aggregates48 hours[1]
In PBSStable NIR-II fluorescence, no visible aggregates48 hours[1]
In Fetal Bovine Serum (FBS)Stable NIR-II fluorescence, no visible aggregates48 hours[1]
Continuous 808 nm Laser IrradiationMore photostable than free this compound and ICG-HSA16 minutes[1]
Thermal (25°C - 80°C)Stable10 minutes[1]

Table 3: In Vivo Performance of this compound Albumin Complex

ApplicationAnimal ModelAdministrationKey FindingReference
Tumor Imaging4T1 tumor-bearing Balb/c miceIntravenous injection of free this compoundTumor-to-background ratio of 5 at 48 hours[1]
Gastrointestinal ImagingMiceOral administration of pre-synthesized this compound-HSAClear visualization of the gastrointestinal tract[1]

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound-HSA Complex

This protocol describes the preparation of a stable this compound-Human Serum Albumin (HSA) complex for applications such as oral administration for gastrointestinal imaging.

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Ultrapure water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 500 µM stock solution of this compound in ultrapure water.

  • Prepare a 500 µM stock solution of HSA in ultrapure water.

  • In a suitable container, mix 15 µL of the 500 µM this compound stock solution with 30 µL of the 500 µM HSA stock solution (this corresponds to a 1:2 molar ratio).

  • Add 955 µL of ultrapure water to the mixture to achieve a final volume of 1 mL.

  • Gently stir the mixture at room temperature for 1 hour to allow for complex formation.

  • The resulting this compound-HSA complex solution is ready for use or can be stored at 4°C.

Protocol 2: Characterization of this compound Albumin Complex

Objective: To confirm the formation of the this compound-albumin complex by observing the shift in the maximum absorption wavelength.

Procedure:

  • Prepare solutions of free this compound and the this compound-albumin complex at the same this compound concentration in the desired buffer (e.g., PBS).

  • Use the buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance spectra of the free this compound and the complex from 600 nm to 900 nm.

  • A red-shift in the maximum absorption peak for the complex compared to the free dye indicates successful complexation.

Objective: To measure the fluorescence emission spectrum and quantify the fluorescence enhancement upon complexation.

Procedure:

  • Prepare solutions of free this compound and the this compound-albumin complex at the same this compound concentration.

  • Use an excitation wavelength of 808 nm.

  • Record the fluorescence emission spectra in the NIR-II window (e.g., 900 nm to 1300 nm).

  • Compare the fluorescence intensity of the complex to that of the free dye to determine the enhancement factor.

Objective: To determine the binding stoichiometry of the this compound-albumin complex.

Procedure:

  • Prepare a series of solutions with varying molar ratios of this compound and HSA, keeping the total molar concentration constant (e.g., 8 µM).

  • Measure the UV-Vis-NIR absorption spectra for each solution.

  • Plot the absorbance at the new maximum absorption wavelength of the complex (e.g., 835 nm) against the mole fraction of this compound.

  • The mole fraction at which the maximum absorbance is observed indicates the stoichiometric ratio of the complex.

Objective: To determine the hydrodynamic size and size distribution of the this compound albumin complexes, confirming their formation and assessing their monodispersity.

Procedure:

  • Sample Preparation:

    • Filter the this compound albumin complex solution through a 0.2 µm syringe filter to remove any large particles or dust.

    • Ensure the sample concentration is appropriate for DLS measurements (typically 0.1-1.0 mg/mL).

  • Cuvette Preparation:

    • Thoroughly clean the DLS cuvette with filtered, distilled water, followed by ethanol, and then a final rinse with filtered, distilled water.

    • Dry the cuvette completely using filtered, compressed air.

  • Measurement:

    • Pipette the filtered sample into the clean, dry cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, z-average diameter, and polydispersity index (PDI). A monodisperse sample will have a low PDI value.

Protocol 3: In Vivo Tumor Imaging

This protocol describes the use of this compound for in vivo tumor imaging, leveraging the in vivo formation of the albumin complex.

Materials:

  • Tumor-bearing mouse model (e.g., 4T1 tumor-bearing Balb/c mice)

  • Sterile solution of free this compound (e.g., 75 µM in PBS)

  • NIR-II fluorescence imaging system

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Inject 150 µL of the 75 µM this compound solution via the tail vein.

  • Acquire NIR-II fluorescence images at various time points post-injection (e.g., 0, 4, 24, 48, 72, 96 hours).

  • Monitor the biodistribution of the fluorescent signal and the accumulation at the tumor site. The signal in the tumor is expected to become clearer over time due to the EPR effect.

Visualizations

experimental_workflow cluster_invitro In Vitro Synthesis cluster_invivo In Vivo Formation cluster_application Application prep_ir820 Prepare this compound Solution mix Mix this compound and HSA (1:2 molar ratio) prep_ir820->mix prep_hsa Prepare HSA Solution prep_hsa->mix incubate Incubate 1h at RT mix->incubate complex_invitro Stable this compound-HSA Complex incubate->complex_invitro imaging NIR-II Fluorescence Imaging complex_invitro->imaging e.g., Oral Administration inject Inject Free this compound Intravenously bind Binding to Blood Albumin inject->bind complex_invivo This compound-Albumin Complex (in circulation) bind->complex_invivo complex_invivo->imaging Tumor Targeting (EPR Effect)

Caption: Workflow for the formation of this compound albumin complexes.

EPR_pathway cluster_tumor_microenvironment Tumor Microenvironment start This compound-Albumin Complex in Bloodstream leaky_vasculature Leaky Tumor Vasculature start->leaky_vasculature EPR Effect extravasation Extravasation into Tumor Interstitium leaky_vasculature->extravasation accumulation Accumulation in Tumor extravasation->accumulation poor_drainage Poor Lymphatic Drainage poor_drainage->accumulation imaging imaging accumulation->imaging Enhanced NIR-II Signal

Caption: Enhanced Permeability and Retention (EPR) effect pathway.

References

Application Notes and Protocols for IR-820 in Cerebrovascular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has demonstrated significant potential as a contrast agent for in vivo cerebrovascular imaging.[1][2][3] Its favorable optical properties, including fluorescence emission in the second near-infrared (NIR-II) window (900-1700 nm), allow for deep tissue penetration and high-resolution imaging of cerebral vasculature.[1][2][3] Notably, the fluorescence intensity of this compound is enhanced in serum compared to water, making it particularly well-suited for angiography.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cerebrovascular imaging studies.

Optical Properties of this compound

This compound, a cyanine dye, exhibits distinct optical characteristics that are crucial for its application in biological imaging.[1] When dissolved in water, its peak absorption is at approximately 829 nm. However, in a serum environment, such as 10% fetal bovine serum (FBS), a significant red shift of about 143 nm occurs in its peak absorption wavelength.[1] The fluorescence emission peak of this compound also experiences a red shift from ~829 nm in water to ~858 nm in serum.[1] This shift is advantageous as the emission spectrum in serum extends beyond 1200 nm, falling within the NIR-II window, which is beneficial for deep tissue imaging.[1] Furthermore, the quantum yield of this compound in serum is approximately seven times higher than in water, and it demonstrates good photostability under continuous laser irradiation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for cerebrovascular imaging applications.

Table 1: Optical Properties of this compound

PropertyValue in WaterValue in 10% FBSCitation
Peak Absorption Wavelength~691 nm, 812 nmRed-shifted by ~143 nm from water[1][4][5]
Peak Emission Wavelength~829 nm~858 nm[1]
Quantum Yield (NIR-II)0.313%2.521%[1]
Fluorescence Intensity Ratio (NIR-II)Not Reported30.17%[1]

Table 2: In Vivo Cerebrovascular Imaging Parameters

ParameterValueCitation
Animal ModelICR Mouse with cranial window[1]
This compound Concentration0.5 mg/mL[1]
Injection Volume200 µL[1]
Administration RouteIntravenous[1]
Excitation Wavelength793 nm[1]
Imaging DepthUp to 800 µm[1][6]
Smallest Distinguishable Vessel Diameter6.061 µm (at 800 µm depth)[1][6][7]
Imaging Speed9.09 frames/s[1]
Blood Flow Velocity Measured725.98 µm/s (in a capillary at ~150 µm depth)[1]

Experimental Protocols

This section provides detailed protocols for the preparation of this compound solution and its application in in vivo cerebrovascular imaging in a mouse model.

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS), 1x

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile syringe

Procedure:

  • Weigh the desired amount of this compound powder to prepare a 0.5 mg/mL solution.

  • Dissolve the this compound powder in 1x PBS in a sterile microcentrifuge tube.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential aggregates.

  • The sterile this compound solution is now ready for intravenous injection.

Protocol 2: In Vivo Cerebrovascular Imaging in a Mouse Model

Animal Model:

  • ICR mice are a suitable model.[1]

  • A cranial window must be surgically prepared to provide optical access to the brain.

Materials:

  • Prepared sterile this compound solution (0.5 mg/mL)

  • Mouse with a surgically implanted cranial window

  • Anesthesia system

  • NIR-II fluorescence microscopy system equipped with:

    • A 793 nm laser for excitation[1]

    • A high numerical aperture objective (e.g., 25x, NA = 1.05)[1][6]

    • An InGaAs camera or other suitable NIR-II detector

  • Animal handling and monitoring equipment

Procedure:

  • Anesthetize the mouse with the cranial window.

  • Position the mouse on the microscope stage and ensure the cranial window is aligned with the objective.

  • Acquire baseline fluorescence images of the cerebrovasculature before injecting the contrast agent.

  • Administer 200 µL of the 0.5 mg/mL this compound solution intravenously.[1]

  • Immediately after injection, begin acquiring real-time NIR-II fluorescence images of the brain vasculature.

  • Adjust the focus of the microscope to visualize vessels at different cortical depths (from 0 to 800 µm).[1][6]

  • Record image sequences for subsequent analysis of vascular morphology and blood flow dynamics.

  • For hemodynamics studies, track the movement of individual fluorescent points within capillaries to calculate blood flow velocity.[1]

  • After the imaging session, monitor the animal until it has fully recovered from anesthesia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for cerebrovascular imaging using this compound.

G Experimental Workflow for In Vivo Cerebrovascular Imaging cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_dye Prepare 0.5 mg/mL This compound Solution in PBS inject Intravenously Inject 200 µL of this compound Solution prep_dye->inject prep_animal Surgically Prepare Cranial Window on Mouse anesthetize Anesthetize Mouse prep_animal->anesthetize position Position Mouse on Microscope Stage anesthetize->position baseline Acquire Baseline Fluorescence Images position->baseline baseline->inject acquire Real-time NIR-II Fluorescence Imaging inject->acquire adjust Adjust Imaging Depth (0-800 µm) acquire->adjust record Record Image Sequences adjust->record morphology Analyze Vascular Morphology record->morphology hemodynamics Calculate Blood Flow Velocity record->hemodynamics G This compound In Vivo Interaction and Clearance IV_Injection Intravenous Injection of this compound Bloodstream This compound in Bloodstream IV_Injection->Bloodstream Serum_Binding Binding to Serum Proteins Bloodstream->Serum_Binding Enhances Fluorescence Cerebrovascular_Imaging Cerebrovascular Imaging (NIR-II) Bloodstream->Cerebrovascular_Imaging Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Hepatobiliary_Excretion Hepatobiliary Excretion Liver->Hepatobiliary_Excretion Renal_Excretion Renal Excretion Kidneys->Renal_Excretion Body_Clearance Complete Body Clearance (~5 weeks) Hepatobiliary_Excretion->Body_Clearance Renal_Excretion->Body_Clearance

References

Application Notes and Protocols for IR-820 in Deep Tissue Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in preclinical research for its utility as a fluorescent contrast agent for in vivo imaging.[1][2] Its fluorescence emission in the NIR-I and extending into the NIR-II window (900-1700 nm) allows for deeper tissue penetration compared to traditional visible light fluorophores.[3][4] This is attributed to reduced light scattering and absorption by biological tissues at these longer wavelengths.[4][5][6] Notably, the fluorescence of this compound is significantly enhanced upon binding to serum albumin, which occurs in vivo, making it an effective blood pool contrast agent.[1][2] These properties make this compound a valuable tool for a variety of applications, including angiography, tumor imaging, and mapping of lymph nodes.[1][2][7]

This document provides a comprehensive overview of the tissue penetration depth of this compound fluorescence, detailed experimental protocols for its use in deep tissue imaging, and visualizations of the experimental workflow.

Quantitative Data on Tissue Penetration Depth

The ability of this compound fluorescence to penetrate biological tissues is a key advantage for in vivo imaging. The following table summarizes the reported penetration depths from various studies. It is important to note that the penetration depth can be influenced by factors such as tissue type, laser power, and the sensitivity of the imaging system.

Tissue TypeMaximum Imaging DepthAnimal ModelImaging ModalityKey Findings
Brain Vasculature (through cranial window)800 µmMouseNIR-II Fluorescence MicroscopyHigh-resolution imaging of fine capillary structures was achieved at this depth.[3][8]
General In Vivo ImagingUp to 50 mm (in water phantom)-NIR-Ib (900-1000 nm) Fluorescence ImagingSimulated experiments suggest the potential for deep penetration in a low-scattering medium.[9]
General In Vivo ImagingSeveral centimeters-NIR Imaging (General)NIR light, in general, has the potential to penetrate several centimeters depending on tissue composition.[10]

Experimental Protocols

Protocol 1: In Vivo NIR-II Fluorescence Imaging of Cerebrovascular Structures

This protocol is adapted from studies performing high-resolution imaging of the brain vasculature in mice.[3]

1. Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS), 1x solution

  • Anesthetic agent (e.g., isoflurane)

  • Mouse model with a cranial window installed

2. Equipment:

  • NIR-II fluorescence microscopy system

  • 793 nm laser for excitation[3]

  • A high numerical aperture objective lens (e.g., 25x, NA = 1.05)[3]

  • NIR-II detector (e.g., InGaAs camera)

  • Animal anesthesia system

3. Procedure:

  • Preparation of this compound Solution: Prepare a 0.5 mg/mL solution of this compound in 1x PBS.[3]

  • Animal Preparation: Anesthetize the mouse with the cranial window using a suitable anesthetic agent.

  • Intravenous Injection: Intravenously inject 200 µL of the this compound solution into the mouse.[3]

  • Imaging:

    • Immediately after injection, place the mouse on the microscope stage.

    • Use the 793 nm laser to excite the this compound.[3]

    • Collect the fluorescence emission in the NIR-II range (typically >900 nm).

    • Acquire images at various depths within the brain tissue by adjusting the focal plane of the objective. Images of cerebral vessels have been successfully captured at depths ranging from 0 to 800 µm.[3][8]

Protocol 2: Whole-Body and Ex Vivo Organ Imaging

This protocol is suitable for assessing the biodistribution of this compound and imaging tumors or other tissues of interest.[3][11]

1. Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS), 1x solution

  • Anesthetic agent (e.g., isoflurane)

  • Tumor-bearing mouse model (or other model of interest)

2. Equipment:

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Excitation filter around 710 nm or 793 nm[1][2][11]

  • Emission filter for NIR range (e.g., >820 nm)[1][2]

  • Animal anesthesia system

3. Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in 1x PBS at a concentration of 0.5 mg/mL.[3][11]

  • Animal Preparation: Anesthetize the mouse.

  • Intravenous Injection: Inject 100-200 µL of the this compound solution intravenously via the tail vein.[1][2][11]

  • Whole-Body In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 15 minutes, 4 hours, 24 hours, 48 hours) to monitor the biodistribution and accumulation of the dye.[12]

  • Ex Vivo Organ Imaging:

    • At a terminal time point, euthanize the mouse.

    • Dissect the major organs (liver, kidneys, spleen, lungs, heart) and the tumor, if applicable.

    • Image the excised organs using the fluorescence imaging system to determine the final distribution of this compound.

Visualizations

Experimental Workflow for In Vivo Imaging

The following diagram illustrates the general workflow for an in vivo fluorescence imaging experiment using this compound.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Solution (e.g., 0.5 mg/mL in PBS) C Intravenous Injection of this compound Solution A->C B Anesthetize Animal (e.g., mouse) B->C D In Vivo Fluorescence Imaging (Whole-body or specific tissue) C->D E Image Acquisition at various time points D->E F Ex Vivo Organ Imaging (Optional, for biodistribution) E->F G Data Analysis (Quantification of fluorescence) E->G F->G

Caption: General workflow for in vivo fluorescence imaging with this compound.

Factors Influencing Tissue Penetration Depth

The penetration depth of this compound fluorescence is not solely dependent on the dye itself but is influenced by a combination of physical and biological factors.

G cluster_factors Influencing Factors A Tissue Penetration Depth of this compound Fluorescence B Wavelength (NIR-II > NIR-I) B->A C Tissue Type (Scattering & Absorption) C->A D Laser Power Density D->A E Detector Sensitivity E->A

Caption: Key factors that influence the tissue penetration depth of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Preventing IR-820 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with IR-820 aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound dye aggregate in aqueous solutions?

A1: this compound is a cyanine (B1664457) dye with a hydrophobic molecular structure. In aqueous environments, these hydrophobic molecules tend to associate with each other to minimize contact with water, leading to the formation of aggregates. This phenomenon is driven by the hydrophobic effect and can be exacerbated by factors such as high concentration, ionic strength of the solution, and temperature. Aggregation can lead to a decrease in fluorescence, a phenomenon known as aggregation-caused quenching (ACQ), and can affect the dye's performance in imaging and therapeutic applications.[1][2]

Q2: What are the common consequences of this compound aggregation in my experiments?

A2: this compound aggregation can lead to several undesirable outcomes in your experiments, including:

  • Reduced Fluorescence Intensity: Aggregation often leads to self-quenching of the fluorescent signal, reducing the brightness and sensitivity of your imaging modality.[1]

  • Altered Optical Properties: The absorption and emission spectra of this compound can shift or broaden upon aggregation, which can interfere with accurate quantification and spectral unmixing.[1][3]

  • Decreased Photostability: Aggregated dye molecules may be more susceptible to photobleaching.

  • Poor Bioavailability and Non-specific Distribution: In biological systems, aggregates can be rapidly cleared by the reticuloendothelial system (RES) or exhibit altered biodistribution, leading to non-specific accumulation and potential toxicity.[]

  • Reduced Therapeutic Efficacy: For photothermal or photodynamic therapy applications, aggregation can affect the efficiency of heat generation or reactive oxygen species (ROS) production.

Q3: What are the primary methods to prevent this compound aggregation?

A3: Several strategies can be employed to prevent the aggregation of this compound in aqueous solutions. The main approaches are:

  • Complexation with Serum Albumin: Binding this compound to proteins like human serum albumin (HSA) or bovine serum albumin (BSA) can prevent aggregation.[2][5][6]

  • Encapsulation in Nanoparticles: Encapsulating this compound within biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can shield the dye from the aqueous environment.[][7][8][9]

  • Covalent Conjugation: Covalently attaching hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or biopolymers like chitosan (B1678972) to the this compound molecule can improve its water solubility and provide steric hindrance to prevent aggregation.[10][11][12]

  • Use of Excipients: Although less specific to this compound in the literature, the use of surfactants or cyclodextrins are common formulation strategies to prevent the aggregation of hydrophobic molecules.[13][14][15][16]

Troubleshooting Guides

Issue 1: Low Fluorescence Signal from this compound in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
Aggregation-Caused Quenching (ACQ) Prepare a fresh dilution of this compound in a solution containing serum albumin (e.g., 10% FBS or a specific concentration of HSA).A significant increase in fluorescence intensity and a red-shift in the emission peak should be observed.[1]
Photobleaching Minimize exposure of the this compound solution to light during preparation and storage. Use fresh solutions for experiments.[17]The fluorescence signal of a freshly prepared and properly stored solution should be more stable over time.
Incorrect Solvent While this compound can be dissolved in water, its stability is poor. For stock solutions, consider using DMSO and then diluting into the final aqueous buffer immediately before use.[17]Improved initial fluorescence intensity and reduced immediate aggregation upon dilution.
Issue 2: Poor Stability of this compound Nanoparticle Formulation
Potential Cause Troubleshooting Step Expected Outcome
High Dye Loading Reduce the initial amount of this compound used during nanoparticle formulation. High loading can lead to dye aggregation within the nanoparticles.[8][9]Nanoparticles with a more uniform size distribution and improved stability over time.
Suboptimal Formulation Parameters Optimize the nanoprecipitation process, including the solvent/anti-solvent ratio, stirring speed, and temperature.[8][9]Formation of monodisperse nanoparticles with consistent size and polydispersity index (PDI).
Insufficient Purification Ensure thorough purification of the nanoparticles after synthesis to remove unencapsulated this compound and residual organic solvents.A stable nanoparticle suspension with minimal free dye, which could otherwise lead to aggregation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on preventing this compound aggregation.

Table 1: Optical Properties of this compound in Different Media

Medium Peak Absorption Wavelength (nm) Peak Emission Wavelength (nm) Quantum Yield (%) Reference
Water~678~8290.313[1]
10% Fetal Bovine Serum (FBS)~793 (red-shifted by ~143 nm)~858 (red-shifted by ~29 nm)2.521[1][3]

Table 2: Physicochemical Properties of this compound Loaded PLGA Nanoparticles

Parameter Value Reference
Hydrodynamic Diameter60 ± 10 nm[7]
103 ± 8 nm[][8][9]
Surface Charge (Zeta Potential)-40 ± 6 mV[7]
-28 ± 7 mV[8][9]
Encapsulation Efficiency90%[7]
84% - 96%[8][9]
Loading Capacity18%[7]
1.37% (wt)[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound-Human Serum Albumin (HSA) Complex

This protocol is adapted from a method for preparing this compound-HSA complexes for in vitro and in vivo applications.[2]

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 500 µM stock solution of this compound in deionized water.

  • Prepare a 500 µM stock solution of HSA in deionized water.

  • In a suitable container, mix 15 µL of the this compound stock solution, 30 µL of the HSA stock solution, and 955 µL of deionized water. This will result in a final volume of 1 mL with a specific molar ratio of this compound to HSA.

  • Gently stir the mixture at room temperature for 1 hour to facilitate the formation of the this compound-HSA complex.

  • Store the resulting this compound-HSA complex at 4°C for subsequent use.

Note: The optimal molar ratio of this compound to HSA can be determined using methods like the Job's plot analysis by measuring the absorbance at 835 nm for different molar ratios while keeping the total concentration constant.[2]

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles by Nanoprecipitation

This protocol describes a general method for encapsulating this compound in PLGA nanoparticles.[8][9]

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • Deionized water

  • Magnetic stirrer and stir bar

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Dissolve a calculated amount of this compound in DMSO.

  • Dissolve 1 mg of PLGA in 1 mL of acetonitrile.

  • Add the this compound solution in DMSO to the PLGA solution in acetonitrile.

  • Add this organic phase dropwise to a larger volume of deionized water while stirring vigorously. The ratio of the organic to the aqueous phase can be optimized (e.g., 1:3 acetonitrile/water).

  • Continue stirring at room temperature for at least 1 hour to allow for the formation of nanoparticles and the evaporation of the organic solvent.

  • Purify the this compound-loaded PLGA nanoparticles by dialysis against deionized water for 24-48 hours to remove unencapsulated dye and organic solvents. Alternatively, centrifugal filter units can be used for purification.[8]

  • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency and loading capacity can be determined using UV-Vis spectroscopy by measuring the amount of encapsulated this compound relative to the initial amount used.

Visualization of Method Selection

The choice of method to prevent this compound aggregation often depends on the specific experimental requirements. The following workflow diagram can guide the decision-making process.

G Workflow for Selecting a Method to Prevent this compound Aggregation start Start: this compound Aggregation Issue application What is the primary application? start->application in_vivo_imaging In Vivo Imaging application->in_vivo_imaging Imaging in_vitro_assay In Vitro Assay application->in_vitro_assay Assay drug_delivery Drug Delivery / Theranostics application->drug_delivery Theranostics long_circulation Is long circulation time required? in_vivo_imaging->long_circulation serum_present Is serum present in the system? in_vitro_assay->serum_present nanoparticles Encapsulate in nanoparticles (e.g., PLGA) drug_delivery->nanoparticles conjugation Covalent conjugation (e.g., with PEG) drug_delivery->conjugation use_serum Utilize endogenous albumin binding or pre-formulate with albumin serum_present->use_serum Yes excipients Use excipients (e.g., surfactants, cyclodextrins) serum_present->excipients No long_circulation->use_serum No long_circulation->nanoparticles Yes long_circulation->conjugation Yes end_solution Solution Implemented use_serum->end_solution nanoparticles->end_solution conjugation->end_solution excipients->end_solution

Caption: A decision-making workflow to select an appropriate strategy for preventing this compound aggregation based on the experimental application.

References

Technical Support Center: Enhancing the In Vivo Stability of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of the near-infrared (NIR) dye IR-820 in in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments using this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My in vivo fluorescence signal is weak and fades quickly after injecting free this compound. What could be the problem and how can I fix it?

Possible Causes:

  • Rapid Clearance: Free this compound, like its analog indocyanine green (ICG), is susceptible to rapid clearance from the bloodstream and nonspecific binding to plasma proteins, leading to a short circulation half-life.[1]

  • Aggregation in Aqueous Solutions: In aqueous environments, this compound molecules can aggregate, which leads to fluorescence self-quenching and reduced signal intensity.[2]

  • Photobleaching: Upon exposure to excitation light, this compound can undergo photodegradation, resulting in a loss of fluorescence.[3]

  • Thermal Degradation: The local temperature in the in vivo environment can affect the stability of the dye, leading to its degradation.[4][5]

Solutions:

  • Encapsulation: Incorporating this compound into nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers can protect the dye from the aqueous environment, prevent aggregation, and prolong its circulation time.[6][7][8][9]

  • Covalent Conjugation: Covalently conjugating this compound to polymers like polyethylene (B3416737) glycol (PEG) can enhance its stability and improve its pharmacokinetic profile.[3][10]

  • Complex Formation: Forming a complex of this compound with albumin, either in vitro before injection or in vivo through interaction with endogenous albumin, can significantly enhance its fluorescence and stability.[11][12]

Q2: I've encapsulated this compound in nanoparticles, but I'm still observing a burst release and a decrease in signal over time. Why is this happening?

Possible Causes:

  • Inefficient Encapsulation: A low encapsulation efficiency can result in a significant amount of free or loosely bound this compound, leading to an initial burst release and rapid clearance.

  • Nanoparticle Instability: The nanoparticle formulation itself might not be stable in the physiological environment, leading to premature degradation and release of the dye.

  • Surface-Adsorbed Dye: Some this compound molecules may be adsorbed to the surface of the nanoparticles rather than being fully encapsulated within the core, making them prone to rapid release.

Solutions:

  • Optimize Encapsulation Protocol: Adjust the parameters of your nanoparticle formulation protocol, such as the solvent, polymer/lipid concentration, and purification method, to maximize encapsulation efficiency.

  • Characterize Nanoparticle Stability: Assess the stability of your nanoparticles in physiological buffers (e.g., PBS with serum) over time by monitoring their size, polydispersity index (PDI), and dye leakage.

  • Thorough Purification: Employ rigorous purification techniques like dialysis or size exclusion chromatography to remove any unencapsulated or surface-adsorbed this compound.[8]

Q3: My this compound formulation appears to have good stability in vitro, but the in vivo performance is inconsistent. What factors could be contributing to this discrepancy?

Possible Causes:

  • Opsonization and Macrophage Uptake: Nanoparticles can be recognized by the mononuclear phagocyte system (MPS) in vivo, leading to their rapid clearance from circulation by macrophages in the liver and spleen.

  • Protein Corona Formation: The adsorption of plasma proteins onto the surface of nanoparticles (protein corona) can alter their physicochemical properties, biodistribution, and stability.

  • In Vivo Degradation of the Carrier: The material used for encapsulation may be biodegradable, and its degradation rate in vivo could be faster than anticipated, leading to the premature release of this compound.

Solutions:

  • Surface Modification: Modify the surface of your nanoparticles with stealth agents like PEG to reduce opsonization and prolong circulation time.[3][13]

  • Pre-coating with Albumin: Pre-forming a complex of this compound with albumin can create a "natural" protein corona that may improve its in vivo behavior.[11]

  • Use of Biocompatible and Stable Materials: Select carrier materials with well-characterized in vivo degradation profiles that match the desired duration of your imaging study.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound for in vivo applications.

Q1: What is the fundamental reason for the instability of this compound in aqueous solutions? this compound is a cyanine (B1664457) dye with a flexible polymethine chain. In aqueous solutions, these molecules tend to form aggregates due to hydrophobic interactions, which leads to fluorescence quenching. The dye is also susceptible to chemical degradation, photobleaching, and thermal degradation.[2][3][4][5]

Q2: How does encapsulation improve the stability of this compound? Encapsulation within a nanocarrier protects the this compound molecule from the surrounding aqueous environment. This steric hindrance prevents aggregation and subsequent fluorescence quenching.[3] The carrier can also shield the dye from enzymatic degradation and reduce photobleaching.

Q3: What are the advantages of using this compound over the clinically approved ICG? this compound is structurally similar to ICG but exhibits improved in vitro and in vivo stability.[3][7] This allows for longer imaging times and more predictable fluorescence signals.

Q4: Can I simply mix this compound with serum or albumin before injection to improve its stability? Yes, studies have shown that the interaction of this compound with serum proteins, particularly albumin, can lead to the formation of a complex that enhances its fluorescence and stability.[2][11][14] This can be a simple and effective method for improving its performance in vivo.

Q5: How should I store my this compound solutions to maximize their stability? For short-term storage, it is recommended to keep this compound solutions in the dark and at low temperatures (e.g., 4°C) to minimize degradation.[3] For long-term storage, lyophilized powder stored at -20°C is preferable.[6] When preparing solutions, using a buffer that maintains a stable pH is also important.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of this compound in various formulations.

Table 1: Fluorescence Stability of this compound Formulations Over Time

FormulationTimeRemaining Fluorescence Intensity (%)Reference
Free this compound in PBS72 hours20%[3]
Covalent this compound-PEG-diamine (IRPDcov) in PBS72 hours60.1%[3]
Free ICG in de-ionized water100 hours20%[15]
Free ICG in PBS (pH 7.4)100 hours15%[15]
ICG with 0.1% Tween 204 months>95%[15]
ICG in PSMA-b-PSTY micelles (room temp)14 daysNo significant decrease[1]
ICG in PSMA-b-PSTY micelles (37°C)14 days63%[1]

Table 2: Plasma Concentration of Different Dye Formulations Over Time

Formulation30 min (µg/mL)60 min (µg/mL)24 hours (µg/mL)Reference
ICG~2~1~0.1[3]
Free this compound~20~15~1[3]
IRPDcov~25~20~2[3]

Table 3: Physicochemical Properties of this compound Loaded Nanoparticles

Nanoparticle FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
IR820@Lipo84.30 ± 15.66-8.21 ± 2.0686.38 ± 0.99[7]
Tf-IR820@Lipo116.20 ± 14.68-5.23 ± 1.1993.81 ± 1.06[7]
Ac-PR/IR820 dendrimers337.1 ± 41.410.0 ± 0.6Not specified[6]
This compound PLGA NPs103 ± 8Not specifiedNot specified[9]

Experimental Protocols

Protocol 1: Preparation of Covalent this compound-PEG-diamine (IRPDcov) Nanoconjugates

Materials:

  • This compound dye

  • 6 kDa polyethylene glycol (PEG)-diamine

  • Phosphate-buffered saline (PBS)

Methodology:

  • Prepare solutions of this compound and PEG-diamine in PBS.

  • Mix the this compound and PEG-diamine solutions. The exact ratio will depend on the desired degree of conjugation and should be optimized.

  • Allow the reaction to proceed. The original study does not specify the reaction time and temperature, so these parameters would need to be determined empirically, for example, by incubating at room temperature for several hours.

  • Characterize the resulting IRPDcov nanoconjugates for size, zeta potential, and fluorescence properties.

  • Purify the nanoconjugates to remove any unreacted free dye, for instance, through dialysis.

(Based on the description in[3])

Protocol 2: Preparation of this compound Loaded Liposomes (IR820@Lipo)

Materials:

  • This compound dye

  • Lipid mixture (e.g., DSPC, cholesterol, DSPE-PEG2k)

  • Phosphate (B84403) buffer

Methodology:

  • Thin-film hydration: Dissolve the lipids in an organic solvent in a round-bottom flask. Evaporate the solvent under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Add a solution of this compound in phosphate buffer to the flask and hydrate (B1144303) the lipid film by gentle agitation. This will form multilamellar vesicles.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis against fresh phosphate buffer.

(A general protocol based on descriptions in[7][8])

Protocol 3: In Vivo Fluorescence Stability Assessment

Materials:

  • Animal model (e.g., mice)

  • This compound formulation (free dye or encapsulated)

  • In vivo imaging system (e.g., IVIS)

Methodology:

  • Administer the this compound formulation to the animals via the desired route (e.g., intravenous injection).

  • Acquire fluorescence images at various time points post-injection (e.g., 15 min, 30 min, 1h, 4h, 24h).

  • Define a region of interest (ROI) in the images (e.g., tumor, whole body, or a specific organ) and quantify the average fluorescence intensity.

  • Plot the fluorescence intensity as a function of time to assess the in vivo stability and clearance profile of the formulation.

(A general protocol based on descriptions in[3][7][16])

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char In Vitro Characterization cluster_invivo In Vivo Study prep_free Free this compound Solution char_stability Stability in Buffer prep_free->char_stability prep_encap Encapsulated this compound (e.g., Liposomes) char_size Size & PDI prep_encap->char_size prep_conj Conjugated this compound (e.g., PEG) prep_conj->char_size char_zeta Zeta Potential char_size->char_zeta char_zeta->char_stability injection Animal Injection char_stability->injection imaging Fluorescence Imaging (Time-course) injection->imaging analysis Data Analysis imaging->analysis

Experimental workflow for evaluating this compound stability.

stability_improvement_pathways cluster_methods Stabilization Methods cluster_outcomes Improved Properties ir820 Unstable Free this compound encapsulation Encapsulation (Liposomes, Nanoparticles) ir820->encapsulation conjugation Covalent Conjugation (PEG) ir820->conjugation complexation Complex Formation (Albumin) ir820->complexation stability Enhanced Stability encapsulation->stability conjugation->stability complexation->stability circulation Prolonged Circulation stability->circulation signal Increased Fluorescence Signal circulation->signal

Pathways to improve the in vivo stability of this compound.

troubleshooting_logic start Weak/Fading In Vivo Signal? cause1 Rapid Clearance/ Aggregation start->cause1 Yes cause2 Photobleaching/ Degradation start->cause2 Yes cause3 Inefficient Formulation start->cause3 Yes solution1 Encapsulate or Conjugate this compound cause1->solution1 solution2 Optimize Imaging Parameters cause2->solution2 solution3 Improve Formulation & Purification cause3->solution3

References

troubleshooting low fluorescence signal with IR-820

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for IR-820. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals in your experiments.

Troubleshooting Guide: Low Fluorescence Signal

This section addresses the most common issue encountered when using this compound: a weak or non-existent fluorescent signal.

Q1: Why is my this compound fluorescence signal weak or absent?

A low fluorescence signal with this compound is typically linked to environmental factors that affect the dye's quantum yield. As a cyanine (B1664457) dye, this compound's fluorescence is highly sensitive to its immediate surroundings. The most common causes are aggregation in aqueous solutions and improper imaging conditions.

Follow the workflow below to diagnose and solve the issue.

G cluster_start cluster_env Step 1: Check Dye Environment cluster_conc Step 2: Verify Dye Concentration cluster_filters Step 3: Confirm Instrument Settings cluster_photo Step 4: Assess Photostability cluster_end start Start: Low this compound Signal env_check Is this compound in an aqueous buffer (e.g., PBS, water) without protein? start->env_check env_solution Add Protein (BSA/HSA/FBS) to your buffer or sample. This is the most critical step. env_check->env_solution Yes conc_check What is the final dye concentration? env_check->conc_check No / Already Done env_solution->conc_check conc_high Concentration may be too high, causing self-quenching. Reduce concentration. conc_check->conc_high > 25 µM conc_low Concentration may be too low. Increase concentration. Optimal is often ~5-10 µM. conc_check->conc_low < 1 µM filter_check Are excitation & emission filters correct? Ex: ~780-810 nm Em: > 820 nm (e.g., 850 nm LP) conc_check->filter_check Optimal conc_high->filter_check conc_low->filter_check filter_solution Adjust filters to match the dye's spectra in your specific solvent. Remember spectra can shift. filter_check->filter_solution No photo_check Is the signal fading rapidly during imaging? filter_check->photo_check Yes filter_solution->photo_check photo_solution Reduce laser power/exposure time. Use fresh sample. Ensure protein is present to improve stability. photo_check->photo_solution Yes end_node Signal Optimized photo_check->end_node No photo_solution->end_node

Caption: Troubleshooting workflow for low this compound fluorescence signal.
Detailed Explanation of Troubleshooting Steps:

  • Aggregation and Environment (The Primary Culprit):

    • Problem: this compound, like many cyanine dyes, is prone to forming aggregates in aqueous solutions such as water or Phosphate-Buffered Saline (PBS).[1][2] These aggregates are poorly fluorescent due to a phenomenon called Aggregation-Caused Quenching (ACQ).[3][4][5]

    • Solution: The fluorescence of this compound is dramatically enhanced when it binds to proteins like albumin (Bovine Serum Albumin or Human Serum Albumin) or when it is in a serum-containing medium (like FBS).[3][6][7] Binding to proteins prevents aggregation, reduces self-quenching, and creates a more rigid molecular structure, which minimizes non-radiative energy loss and boosts the quantum yield.[3][4][7] The quantum yield of this compound in serum can be over seven times higher than in water.[3] For in vitro experiments, add BSA (e.g., 1 mg/mL) to your buffer. For in vivo work, the dye will bind to endogenous albumin in the blood.[7][8]

  • Concentration:

    • Problem: At high concentrations, this compound molecules can quench the fluorescence of each other.[9] Conversely, a concentration that is too low will naturally produce a weak signal.

    • Solution: Titrate your this compound concentration to find the optimal balance. Studies have shown that the highest fluorescence intensity in water or PBS is achieved around 7.5 µM.[6][7] For cellular imaging, concentrations around 5 µM have been used successfully.[10]

  • Instrument Settings (Excitation/Emission):

    • Problem: Incorrect filter sets on your imager or spectrometer will prevent you from efficiently exciting the dye and collecting its emission. The spectral properties of this compound shift depending on its environment.[3]

    • Solution: Verify your instrument's light source and filters. While peak excitation is often cited around 800-810 nm, its absorption spectrum in serum is broad.[3][6] A common excitation source is an 808 nm laser.[6][7] For emission, use a long-pass filter that collects light above 820 nm (e.g., 850 nm LP) to capture the peak fluorescence.

  • Photobleaching:

    • Problem: Although this compound is more stable than its predecessor, Indocyanine Green (ICG), it can still be irreversibly damaged (photobleached) by high-intensity light or prolonged exposure.[6][11] Photodegradation often occurs via reactions with singlet oxygen.[11]

    • Solution: Use the lowest possible laser power and shortest exposure time that still provides a usable signal.[12] The presence of protein (albumin/serum) also significantly enhances the photostability of this compound.[3][6]

Quantitative Data: this compound Optical Properties

The environment has a profound impact on the spectral and fluorescent properties of this compound. The data below summarizes the dramatic difference between an aqueous buffer and a protein-rich environment.

PropertyThis compound in Water / PBSThis compound in Serum (10% FBS) / AlbuminReference(s)
Peak Absorption ~691-812 nm (can show multiple peaks)Red-shifted to ~793-835 nm[3][6][7][9]
Peak Emission ~829 nmRed-shifted to ~858 nm[3]
Quantum Yield (QY) ~0.313%~2.521% (Approx. 7x higher)[3]
Fluorescence Intensity Low (due to aggregation)High (Up to 21-fold increase reported)[3][7][13]
Photostability ModerateSignificantly Improved[3][6]

Frequently Asked Questions (FAQs)

Q2: How should I prepare and store this compound stock solutions?

To prevent aggregation, it is best to prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[14] Store this stock solution at -20°C or -80°C, protected from light and moisture.[14] When preparing your working solution, add the DMSO stock directly to your final (protein-containing) buffer immediately before use to minimize the time the dye spends in a purely aqueous environment.

Q3: My application buffer cannot contain proteins like BSA or serum. What are my options?

If adding protein is not possible, you can try to improve solubility and reduce aggregation using other methods. The use of surfactants like Tween-20 has been shown to increase the fluorescence efficiency of other cyanine dyes.[1][2] Alternatively, encapsulating the dye in nanoparticles or other delivery systems can improve its stability and signal.[15][16]

Q4: Can I use this compound for NIR-II (Second Near-Infrared Window) imaging?

Yes. Although its peak emission is in the NIR-I range (~820-860 nm), this compound has a broad emission spectrum with a "tail" that extends into the NIR-II window (900-1700 nm).[3] This NIR-II signal is significantly enhanced when the dye is complexed with albumin, making it suitable for deep-tissue in vivo imaging.[3][6][7]

Q5: Is this compound stable over time in solution?

This compound has better stability in aqueous solutions compared to ICG.[6][17] However, its stability is greatly improved through loading into dendrimers or complexing with proteins like albumin.[16] When complexed with Human Serum Albumin (HSA), it shows excellent thermal stability, with little change in fluorescence intensity up to 80°C.[6][7] For best results, always use freshly prepared working solutions.

Experimental Protocols

Protocol: Signal Optimization Test for this compound

This protocol provides a method to systematically test and optimize the fluorescence signal of this compound for in vitro applications using a plate reader or fluorescence microscope.

1. Objective: To determine the optimal concentration of this compound and the effect of protein (BSA) on fluorescence intensity.

2. Materials:

  • This compound dye

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA), IgG-Free

  • 96-well black, opaque microplate (for plate reader) or imaging dish

  • Fluorescence plate reader or microscope with appropriate filters (e.g., Ex: 780/20 nm, Em: 850 nm LP)

3. Methodology:

  • Step 1: Prepare Stock Solutions

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 2 mg/mL BSA stock solution in PBS.

  • Step 2: Prepare Working Solutions in Microplate

    • In a 96-well black plate, prepare serial dilutions of this compound in two sets of wells: one with PBS alone and one with PBS containing a final concentration of 1 mg/mL BSA.

    • Aim for a final this compound concentration range of 0.5 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, and 20 µM.

    • Include control wells containing only PBS and PBS + BSA (no dye) to measure background.

    • Example for a 10 µM well (100 µL final volume):

      • -BSA well: Add 89 µL of PBS, then 1 µL of 1 mM this compound stock. Mix well.

      • +BSA well: Add 50 µL of 2 mg/mL BSA, 39 µL of PBS, then 1 µL of 1 mM this compound stock. Mix well.

  • Step 3: Incubation and Measurement

    • Incubate the plate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate NIR filter sets.

  • Step 4: Data Analysis

    • Subtract the background fluorescence from all measurements.

    • Plot fluorescence intensity versus this compound concentration for both conditions (-BSA and +BSA).

    • Identify the concentration that gives the maximum signal for your application and observe the fluorescence enhancement provided by BSA.

This test will clearly demonstrate the critical role of protein in enhancing the this compound signal and help you identify the optimal dye concentration to avoid self-quenching.

References

Technical Support Center: Minimizing IR-820 Photobleaching During Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize IR-820 photobleaching during fluorescence microscopy.

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging and provides actionable solutions.

Problem Possible Cause Solution
Rapid signal loss upon initial illumination High laser powerReduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.
Long exposure timeDecrease the camera exposure time. For dynamic processes, this is particularly critical.[1]
Suboptimal filter setsEnsure that the excitation and emission filters are appropriately matched for this compound to maximize signal detection efficiency.
Gradual fading of fluorescence signal during time-lapse imaging Photobleaching due to repeated exposure- Minimize the total number of exposures. - Increase the time interval between acquisitions. - Use a lower laser power and/or shorter exposure time.
Presence of reactive oxygen species (ROS)- Use a live-cell imaging medium with reduced ROS generation. - Consider using an antifade reagent compatible with live-cell imaging.
Weak or no initial fluorescence signal Low concentration of this compoundOptimize the staining concentration of this compound. A typical starting point for live-cell staining is in the low micromolar range.
Aggregation of this compound in aqueous bufferThis compound fluorescence is significantly enhanced in the presence of serum or albumin, which prevents aggregation.[2] Consider including serum or bovine serum albumin (BSA) in your imaging medium.
Incorrect imaging bufferThe fluorescence quantum yield of this compound is higher in serum-containing media compared to aqueous buffers like PBS.[2]
High background fluorescence Autofluorescence of cells or medium- Use a phenol (B47542) red-free imaging medium. - Image in a spectral window where cellular autofluorescence is minimal (the near-infrared window is advantageous for this).[3][4]
Excess, unbound this compoundWash the cells thoroughly with fresh imaging medium after staining and before imaging to remove any unbound dye.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce. This process is induced by the light used for excitation. Like other fluorophores, this compound, a cyanine (B1664457) dye, is susceptible to photobleaching, especially under high-intensity and prolonged illumination. The mechanism often involves the formation of reactive oxygen species (ROS) that chemically alter the dye molecule.[5]

Q2: How can I quantitatively assess this compound photobleaching in my experiments?

A2: To quantify photobleaching, you can measure the decay of fluorescence intensity over time. Acquire a time-lapse series of images under your standard imaging conditions. In your image analysis software, define a region of interest (ROI) over your stained structures and measure the mean fluorescence intensity in the ROI for each frame. Plot the normalized intensity against time to visualize the photobleaching rate.

Q3: Are there any specific antifade reagents recommended for this compound?

A3: While specific data on antifade reagents for this compound in microscopy is limited, general-purpose antifade reagents for live-cell imaging containing antioxidants can be beneficial. Reagents containing Trolox (a vitamin E analog) or n-propyl gallate (NPG) are commonly used to reduce photobleaching for a wide range of fluorophores.[6] However, some common antifade agents like p-phenylenediamine (B122844) (PPD) can react with and degrade cyanine dyes, so they should be used with caution.[6][7]

Q4: How does the imaging medium affect this compound photostability?

A4: The imaging medium significantly impacts this compound's performance. Studies have shown that this compound exhibits enhanced fluorescence intensity and photostability in the presence of serum or albumin.[2] This is attributed to the binding of this compound to albumin, which prevents dye aggregation and self-quenching in aqueous solutions. Therefore, using a serum-containing medium or supplementing your imaging buffer with BSA is recommended.

Q5: What are the optimal laser power and exposure settings for imaging this compound?

A5: The optimal settings are a balance between achieving a good signal-to-noise ratio and minimizing photobleaching. Start with the lowest possible laser power and the shortest exposure time that allows you to clearly visualize your target. It is often better to increase the detector gain rather than the laser power to amplify a weak signal. For live-cell imaging, minimizing the total light dose delivered to the sample is crucial to prevent phototoxicity.[8]

Quantitative Data on this compound Photostability

The following table summarizes available data on this compound photostability under various conditions. Note that direct comparisons should be made with caution due to differing experimental setups.

Condition Illumination Source Observation Reference
This compound in serum793 nm laser (20 mW/cm²)No noticeable decrease in emission intensity after 60 minutes of continuous irradiation.[9]
This compound-albumin complex808 nm laser (120 mW/cm²)Stable fluorescence for at least 16 minutes.[10]
Unmodified this compound800 nm irradiation (4.5 W/cm²)74% degradation after 60 minutes.[11]
Modified this compound (IR820-NO₂)800 nm irradiation (4.5 W/cm²)44% degradation after 60 minutes.[11]

Experimental Protocols

Protocol for Minimizing this compound Photobleaching in Live-Cell Microscopy

This protocol provides a step-by-step guide for imaging live cells stained with this compound while minimizing photobleaching.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (phenol red-free, serum-containing recommended)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate NIR laser lines and filters

Procedure:

  • Cell Preparation: Culture cells to a confluency of 50-70%.

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration should be optimized for your cell type and application, typically in the range of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time will vary.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the sample on the microscope stage.

    • Minimize Light Exposure During Focusing: Locate the desired field of view using brightfield or DIC. Use transmitted light to focus on the cells.

    • Optimize Imaging Settings:

      • Switch to the fluorescence channel for this compound.

      • Start with the lowest laser power setting.

      • Use the shortest possible exposure time that provides a detectable signal.

      • If the signal is weak, incrementally increase the detector gain before increasing laser power.

    • Acquisition: Acquire images or time-lapse series using the optimized settings. For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of interest.

    • Shuttering: Ensure that the excitation light is only illuminating the sample during the actual image acquisition period. Use the microscope's shutter to block the light path between acquisitions.

Visualizations

Photobleaching_Mechanism cluster_0 Fluorophore State Transitions Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excited_State->Ground_State Fluorescence Triplet_State Triplet State (T1) Excited_State->Triplet_State Intersystem Crossing Bleached_State Photobleached State Triplet_State->Bleached_State Oxygen Oxygen (O2) Triplet_State->Oxygen Energy Transfer Excitation_Light Excitation Light Excitation_Light->Ground_State Absorption ROS Reactive Oxygen Species Oxygen->ROS ROS->Triplet_State Reacts with Fluorophore

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Start: Photobleaching Observed Reduce_Intensity Reduce Laser Power & Exposure Time Start->Reduce_Intensity Problem_Solved Problem Solved Reduce_Intensity->Problem_Solved If solved Further_Investigation Still an Issue? Reduce_Intensity->Further_Investigation If problem persists Use_Antifade Use Antifade Reagent Use_Antifade->Problem_Solved If solved Further_Investigation2 Still an Issue? Use_Antifade->Further_Investigation2 If problem persists Optimize_Medium Optimize Imaging Medium (add serum/BSA) Optimize_Medium->Problem_Solved If solved Further_Investigation3 Still an Issue? Optimize_Medium->Further_Investigation3 If problem persists Check_Filters Check Filter Sets Check_Filters->Problem_Solved Further_Investigation->Use_Antifade Yes Further_Investigation2->Optimize_Medium Yes Further_Investigation3->Check_Filters Yes

Caption: A logical workflow for troubleshooting this compound photobleaching.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. This compound Staining A->B C 3. Washing Steps B->C D 4. Prepare for Imaging (Fresh Medium) C->D E 5. Locate ROI with Transmitted Light D->E F 6. Optimize Imaging Settings (Low Power, Short Exposure) E->F G 7. Image Acquisition F->G

Caption: Experimental workflow for minimizing this compound photobleaching.

References

Technical Support Center: Optimizing IR-820 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye IR-820. The primary focus is on optimizing its concentration to prevent fluorescence quenching and ensure reliable experimental outcomes.

Troubleshooting Guide

Question: Why is my this compound fluorescence signal weak or absent?

Answer: A weak or absent signal can stem from several factors. A primary cause is often concentration-dependent quenching. However, other issues related to reagents, experimental setup, and the dye's stability should also be considered.

Possible Cause Troubleshooting Steps
Concentration-Dependent Quenching At high concentrations, this compound molecules can aggregate, leading to self-quenching where the fluorescence intensity decreases.[1][2] Perform a concentration titration to determine the optimal range for your specific application (see detailed protocol below).
Suboptimal Solvent The fluorescence properties of this compound are highly dependent on the solvent. In aqueous solutions like water or PBS, this compound is prone to aggregation and quenching.[3][4] Its fluorescence is significantly enhanced in the presence of serum or albumin, which can prevent aggregation.[1][3] Consider the composition of your buffer and whether the addition of a protein like bovine serum albumin (BSA) is appropriate for your experiment.
Incorrect Excitation/Emission Wavelengths Ensure your imaging system is set to the correct wavelengths for this compound. The maximal excitation and emission wavelengths are approximately 710 nm and 820 nm, respectively.[5]
Photobleaching Although this compound has good photostability, prolonged exposure to high-intensity light can lead to photobleaching, a permanent loss of fluorescence.[1][6] Minimize exposure times and laser power where possible.
Dye Degradation This compound solutions can be unstable. It is recommended to prepare fresh solutions for your experiments.[3] Stock solutions should be stored protected from light, and repeated freeze-thaw cycles should be avoided.

Question: My fluorescence signal is strong, but my background is also very high. What can I do?

Answer: High background fluorescence can obscure your signal of interest. This issue is often related to an excessive concentration of the fluorescent dye or nonspecific binding.

Possible Cause Troubleshooting Steps
Excessive this compound Concentration Too high a concentration not only risks quenching but can also lead to high background. The optimal concentration will provide a good signal-to-noise ratio.[7] A titration experiment is crucial to identify this optimal point.
Nonspecific Binding This compound may bind nonspecifically to components in your sample or to the imaging vessel itself. Consider using blocking agents if applicable to your experimental design.
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent impurities. It is advisable to prepare fresh solutions with high-purity reagents.[5]

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why does it happen with this compound?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. For this compound, a primary mechanism is Aggregation-Caused Quenching (ACQ).[1][2] In aqueous solutions and at high concentrations, this compound molecules, which are large and planar, tend to stack together (form aggregates).[1][8] This close proximity allows for non-radiative energy transfer between molecules, effectively "short-circuiting" the fluorescence process and leading to a weaker signal.[9]

Q2: What is the optimal concentration for this compound?

A2: The optimal concentration of this compound is highly application-dependent. For example, one study found the highest fluorescence intensity at 7.5 µM in both ultrapure water and PBS for in vivo imaging.[3] Another study observed quenching for concentrations above 1.25 mg/mL in deionized water.[4] It is essential to empirically determine the optimal concentration for your specific experimental conditions, including the solvent, temperature, and instrumentation used.

Q3: How does the solvent affect this compound fluorescence?

A3: The solvent has a significant impact on the fluorescence properties of this compound.[10][11] In aqueous solutions, this compound tends to aggregate and self-quench.[3][4] However, in the presence of proteins like serum albumin, this compound can bind to them, which prevents aggregation and can lead to a substantial increase in fluorescence intensity.[1][3] This is because binding to the protein promotes a more rigid conformation of the this compound molecule, which favors radiative decay (fluorescence).[1]

Q4: Can I do anything to prevent quenching at higher concentrations?

A4: Yes, to some extent. If your experimental design allows, the addition of proteins such as human serum albumin (HSA) or bovine serum albumin (BSA) can help prevent the aggregation of this compound molecules in aqueous solutions, thereby reducing quenching and enhancing the fluorescence signal.[1][3] One study demonstrated a 13.2-fold increase in fluorescence when the molar ratio of this compound to HSA was 1:2.[3]

Quantitative Data Summary

The following table summarizes quantitative data on this compound concentrations from various studies.

ParameterConcentrationSolvent/ConditionsObservationReference
Optimal Fluorescence7.5 µMUltrapure Water and PBSHighest fluorescence intensity observed.[3]
Quenching Threshold> 1.25 mg/mLDeionized WaterFluorescence quenching was observed above this concentration.[4]
In Vivo Injection75 µMNot specifiedUsed for tail vein injection in mice for tumor imaging.[3]
In Vivo Oral Administration7.5 µMIn HSA complexUsed for gastrointestinal tract imaging.[3]
Photothermal Therapy0.5 mg/mLAqueous solutionUsed to study photothermal effects.[1]

Detailed Experimental Protocol: Determining Optimal this compound Concentration

This protocol describes a method to determine the optimal concentration of this compound for your experiment by creating a concentration gradient and measuring the corresponding fluorescence intensity.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.
  • Store the stock solution protected from light at -20°C or -80°C.

2. Preparation of Serial Dilutions:

  • Prepare a series of dilutions from your stock solution in your final experimental buffer (e.g., PBS, cell culture medium).
  • A suggested starting range for the dilutions is from 0.1 µM to 50 µM. It is important to include a blank sample (buffer only) for background correction.

3. Fluorescence Measurement:

  • Transfer the serial dilutions to a suitable container for fluorescence measurement (e.g., a 96-well plate, cuvettes).
  • Use a fluorometer or a fluorescence plate reader to measure the fluorescence intensity of each dilution.
  • Ensure the excitation and emission wavelengths are set appropriately for this compound (e.g., Ex: ~710 nm, Em: ~820 nm).

4. Data Analysis:

  • Subtract the background fluorescence (from the blank sample) from all measurements.
  • Plot the background-corrected fluorescence intensity as a function of this compound concentration.
  • The resulting curve will initially show an increase in fluorescence with concentration, then it will plateau, and finally, it may decrease at higher concentrations due to quenching.
  • The optimal concentration is typically in the linear range of the curve, just before the plateau, as this provides the best signal-to-noise ratio without significant quenching.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 1 mM) B Create Serial Dilutions in Experimental Buffer A->B C Transfer to Measurement Vessel B->C D Measure Fluorescence (Ex: ~710 nm, Em: ~820 nm) C->D E Subtract Background Fluorescence D->E F Plot Intensity vs. Concentration E->F G Identify Optimal Concentration Range F->G

Caption: Experimental workflow for optimizing this compound concentration.

quenching_concept cluster_low Low Concentration cluster_high High Concentration (Quenching) L1 This compound Fluorescence Fluorescence L1->Fluorescence L2 This compound L2->Fluorescence L3 This compound L3->Fluorescence H1 This compound H2 This compound H1->H2 Energy Transfer H3 This compound H2->H3 Energy Transfer H4 This compound No Fluorescence No Fluorescence H4->No Fluorescence

Caption: Aggregation-Caused Quenching (ACQ) of this compound.

References

solving IR-820 solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared dye IR-820. The focus is on addressing common solubility challenges encountered when preparing this compound for use in physiological buffers.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Problem: My this compound is not dissolving properly in my physiological buffer (e.g., PBS).

  • Immediate Checklist:

    • Solvent Choice: Are you attempting to dissolve the this compound powder directly in an aqueous buffer? this compound has poor solubility in purely aqueous solutions.

    • Stock Solution: Have you prepared a concentrated stock solution in an appropriate organic solvent first?

    • Aggregation: Are you observing precipitates or a cloudy solution after diluting your stock solution? This may indicate aggregation.

  • Detailed Solutions and Explanations:

    • Solution 1: The Two-Step Dissolution Protocol (Recommended)

      • Explanation: The most reliable method for solubilizing this compound for use in physiological buffers is to first create a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock into your aqueous buffer.

      • Protocol: See "Experimental Protocol: Preparation of this compound Working Solutions".

    • Solution 2: Sonication and Gentle Warming

      • Explanation: If you are using a recommended solvent like DMSO and still face dissolution issues, gentle agitation can help.

      • Procedure: After adding the solvent to the this compound powder, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming up to 60°C can also be applied, but be cautious as this compound is light and heat sensitive.[1]

    • Solution 3: Addressing Aggregation in Aqueous Buffers

      • Explanation: this compound molecules have a tendency to aggregate in aqueous solutions, which can lead to precipitation and fluorescence quenching.[2]

      • Mitigation Strategies:

        • Lower the Concentration: Try working with more dilute concentrations of this compound in your final solution. The highest fluorescence intensity has been observed at 7.5 µM in both ultrapure water and PBS.[2]

        • Incorporate Serum Albumin: Complexing this compound with albumin (e.g., human or bovine serum albumin) can prevent aggregation and enhance fluorescence.[2][3]

        • Use a Surfactant: Low concentrations of non-ionic surfactants may help to prevent aggregation, but their compatibility with your experimental system must be verified.

Problem: My this compound solution loses its fluorescence over time.

  • Immediate Checklist:

    • Light Exposure: Has the solution been protected from light?

    • Storage Conditions: How is the solution being stored and for how long?

    • Freshness: Was the solution freshly prepared?

  • Detailed Solutions and Explanations:

    • Solution 1: Protect from Light

      • Explanation: this compound is a photosensitive molecule. Exposure to light can cause photobleaching and a loss of fluorescence.

      • Procedure: Always store this compound powder and solutions in the dark. Use amber-colored vials or wrap vials in aluminum foil. Minimize exposure to ambient light during experimental procedures.[1]

    • Solution 2: Proper Storage

      • Explanation: The stability of this compound in solution is limited.

      • Procedure: For short-term storage (days to a week), store stock solutions at 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4][5]

    • Solution 3: Prepare Fresh Working Solutions

      • Explanation: It is highly recommended to prepare the final working solution of this compound fresh on the day of the experiment.[1][6] This minimizes degradation and aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare an this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] A solubility of up to 4.5 mg/mL (5.3 mM) in DMSO has been reported, which may be facilitated by sonication and gentle heating to 60°C.[1]

Q2: Can I dissolve this compound directly in water or PBS?

A2: While some protocols mention dissolving this compound directly in PBS for in vivo use to a final concentration of 0.2 mM, this can be challenging due to its poor aqueous solubility and tendency to aggregate.[5] The recommended and more reliable method is to first prepare a stock solution in DMSO.

Q3: What are typical working concentrations for this compound?

A3: Typical working concentrations depend on the application:

  • In vitro (cell-based assays): 5-50 µM[1]

  • In vivo (animal imaging): 0.5-2 mg/kg[1]

Q4: Why does the fluorescence of my this compound seem lower in PBS compared to water?

A4: The fluorescence intensity of this compound can be lower in PBS than in ultrapure water.[2] This is likely due to increased aggregation of the dye in the presence of salts in the buffer, leading to fluorescence quenching.

Q5: How can I improve the in vivo stability and circulation time of this compound?

A5: For in vivo applications, several strategies can enhance the stability and circulation time of this compound:

  • Albumin Binding: Upon intravenous injection, this compound can bind to serum albumin, which enhances its fluorescence and stability.[7] You can also pre-formulate this compound with albumin.[2][3]

  • Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., PLGA, PCLGC) can protect the dye from degradation and improve its pharmacokinetic profile.[8][9][10]

  • PEGylation: Covalently conjugating this compound with polyethylene (B3416737) glycol (PEG) can increase its solubility and circulation time.[11][12]

Data Presentation

Table 1: this compound Solubility and Recommended Concentrations

ParameterValueSolvent/MediumNotesReference(s)
Solubility in DMSO 4.5 mg/mL (5.3 mM)DMSOSonication and heating to 60°C recommended.[1]
Stock Solution 1-10 mMDMSO or sterile water[1]
In Vitro Working Conc. 10-50 µMCell Culture MediumDiluted from stock solution.[1]
In Vivo Working Conc. 0.5-2 mg/kgPhysiological Buffer (e.g., PBS)Diluted from stock solution.[1]
Direct Dissolution in PBS 0.2 mMPBSFor in vivo injection.[5]
Optimal Fluorescence 7.5 µMUltrapure Water & PBSHigher intensity observed in ultrapure water.[2]

Experimental Protocols

Experimental Protocol: Preparation of this compound Working Solutions

This protocol describes the recommended two-step method for preparing a working solution of this compound in a physiological buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile physiological buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 5 mM in DMSO): a. Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of this compound with a MW of 849.47 g/mol , add 235.4 µL of DMSO for a 5 mM solution). d. Vortex the tube thoroughly until the powder is completely dissolved. If needed, sonicate for 5-10 minutes. The solution should be clear. e. Store the stock solution protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C.

  • Prepare the Final Working Solution (e.g., 10 µM in PBS): a. On the day of the experiment, thaw a frozen aliquot of the this compound stock solution (if applicable). b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your physiological buffer. c. Add the physiological buffer to a new sterile tube. d. While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation. e. Use the freshly prepared working solution immediately for your experiment.

Visualizations

IR820_Solubilization_Workflow cluster_stock Step 1: Stock Solution Preparation cluster_working Step 2: Working Solution Preparation IR820_powder This compound Powder Vortex Vortex / Sonicate IR820_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 5 mM Stock Solution in DMSO Vortex->Stock_Solution Dilute Dilute & Vortex Stock_Solution->Dilute Add dropwise to buffer Buffer Physiological Buffer (e.g., PBS) Buffer->Dilute Working_Solution 10 µM Working Solution Dilute->Working_Solution

Caption: Workflow for preparing this compound working solutions.

Troubleshooting_Logic Start This compound Solubility Problem Direct_Dissolution Dissolving directly in buffer? Start->Direct_Dissolution Use_Stock Use two-step method: 1. DMSO Stock 2. Dilute in buffer Direct_Dissolution->Use_Stock Yes Precipitation Precipitation after diluting stock? Direct_Dissolution->Precipitation No Aggregation Likely Aggregation Precipitation->Aggregation Yes Solutions Solutions: - Lower concentration - Add albumin - Use fresh solution Aggregation->Solutions

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Enhancing IR-820 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in experiments utilizing the near-infrared (NIR) fluorescent dye, IR-820.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary spectral properties?

A1: this compound is a near-infrared cyanine (B1664457) dye used as a fluorescent contrast agent in various research applications, including in vivo imaging.[1][2][3] Its spectral properties can be influenced by the solvent environment. In the presence of serum, which mimics in vivo conditions, its fluorescence quantum yield is significantly enhanced.[4][5]

Q2: Why is my this compound signal weak?

A2: A weak this compound signal can be attributed to several factors, including dye aggregation, photobleaching, suboptimal dye concentration, and inappropriate imaging parameters. Cyanine dyes like this compound are prone to forming non-fluorescent aggregates in aqueous solutions, a phenomenon known as aggregation-caused quenching (ACQ).[5][6]

Q3: What are the main sources of noise in my this compound imaging experiments?

A3: Noise in fluorescence imaging can originate from several sources:

  • Autofluorescence: Biological tissues and cells contain endogenous fluorophores that emit light upon excitation, creating a background signal that can obscure the specific signal from this compound.[2][7]

  • Detector Noise: The electronic components of the imaging system can introduce noise, which is typically independent of the signal intensity.[8]

  • Shot Noise: This is an inherent property of light and is due to the statistical fluctuations in the arrival of photons at the detector.[4]

  • Stray Light: Ambient light or light from the excitation source that reaches the detector without interacting with the sample can contribute to background noise.[4]

Q4: How does the solvent affect this compound's fluorescence?

A4: The solvent has a significant impact on the spectral properties and quantum yield of this compound. In aqueous solutions like water or PBS, this compound tends to aggregate, leading to self-quenching and a lower fluorescence signal.[5][9] In contrast, when bound to serum proteins like albumin, its conformation becomes more rigid, which minimizes non-radiative decay and enhances its fluorescence brightness.[5][6] This is why this compound exhibits a much higher quantum yield in serum compared to water.[4][10]

Troubleshooting Guides

Guide 1: Weak or No this compound Signal

This guide addresses issues related to a faint or absent fluorescent signal.

Possible Cause Recommended Solution Explanation
Dye Aggregation For in vitro assays, dissolve this compound in a solvent containing serum or albumin (e.g., 10% FBS). For in vivo studies, intravenous injection allows for in situ complexation with serum albumin.[6][11]Binding to serum proteins prevents the formation of non-fluorescent this compound aggregates, thus reducing quenching and enhancing the fluorescence signal.[5][12]
Suboptimal Dye Concentration Perform a concentration titration to determine the optimal this compound concentration for your specific application. A common starting point for in vivo studies is in the micromolar range.[6][9]Too low a concentration will result in a weak signal, while excessively high concentrations can lead to increased aggregation and self-quenching.[9]
Incorrect Excitation/Emission Settings Ensure the excitation source and emission filters on your imaging system are correctly matched to the spectral profile of this compound in its specific environment (e.g., in serum, Ex/Em ~793/858 nm).[4][5]Mismatched filters will lead to inefficient excitation and/or collection of the emitted fluorescence, resulting in a poor signal.
Photobleaching Minimize the exposure time and use the lowest laser power necessary to obtain a sufficient signal.[13] For fixed samples, consider using an antifade mounting medium.This compound, like other cyanine dyes, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged or high-intensity light exposure.[14]
Guide 2: High Background Noise

This guide provides solutions for reducing unwanted background signals.

Possible Cause Recommended Solution Explanation
Tissue Autofluorescence Image in the NIR-II window (900-1700 nm) if your imaging system allows.[4][15] this compound has a significant emission tail in this region.[5]Autofluorescence from biological tissues is significantly lower in the NIR-II region compared to the visible and NIR-I regions, leading to a better signal-to-background ratio.[15][16]
Non-specific Binding (if conjugated) If this compound is conjugated to a targeting moiety, ensure proper blocking steps are included in your protocol to minimize non-specific binding to tissues or cells.Inadequate blocking can lead to the accumulation of the probe in non-target areas, contributing to background signal.
Suboptimal Imaging Parameters Optimize the gain and exposure time of your detector. While increasing these can amplify the signal, they can also amplify background noise. Find a balance that maximizes the SNR.Incorrect detector settings can either fail to capture a weak signal or amplify noise to a level that obscures the signal.
Stray Light Ensure the imaging setup is in a light-tight enclosure and that appropriate filters are in place to block excitation light from reaching the detector.Contamination of the emission signal with excitation light or ambient light will increase the background and lower the SNR.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Imaging

This protocol describes the preparation of an this compound solution optimized for intravenous injection and enhanced fluorescence.

  • Stock Solution Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 1-10 mM. Store this solution protected from light at -20°C.

  • Working Solution Preparation:

    • For direct intravenous injection, dilute the this compound stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration (e.g., 75 µM).[6] The dye will complex with endogenous serum albumin in the bloodstream.

    • For pre-complexation, dilute the this compound stock solution in a sterile solution containing serum albumin (e.g., Human Serum Albumin or Fetal Bovine Serum) and incubate for a short period before injection.[6]

  • Administration: Administer the prepared this compound solution to the experimental animal via tail vein injection. The typical injection volume is 100-200 µL.[5][6]

Protocol 2: Optimizing Laser Power and Exposure Time for Imaging

This protocol provides a systematic approach to finding the optimal imaging parameters to maximize SNR while minimizing phototoxicity and photobleaching.

  • Sample Preparation: Prepare a representative sample (e.g., a mouse injected with this compound or a well with stained cells).

  • Initial Settings: Start with a low laser power setting (e.g., 10-20% of maximum) and a moderate exposure time (e.g., 100-200 ms).

  • Laser Power Optimization:

    • Keeping the exposure time constant, acquire a series of images while gradually increasing the laser power.

    • Measure the signal intensity in a region of interest (ROI) and the background intensity in an adjacent area with no specific staining.

    • Plot the Signal-to-Noise Ratio (SNR = (Signal - Background) / Standard Deviation of Background) against the laser power.

    • Identify the laser power that provides the highest SNR before a plateau or decrease is observed, which may indicate detector saturation or the onset of significant photobleaching.

  • Exposure Time Optimization:

    • Set the laser power to the optimal value determined in the previous step.

    • Acquire a series of images while gradually increasing the exposure time.

    • Plot the SNR against the exposure time.

    • Select the shortest exposure time that provides an acceptable SNR to minimize motion artifacts and photobleaching during time-lapse imaging.

  • Validation: Use the optimized laser power and exposure time for your experiment. Periodically check for signs of photobleaching (a gradual decrease in signal intensity over time) and phototoxicity in live samples.

Data Presentation

Parameter This compound in Water This compound in 10% FBS Reference
Peak Absorption ~691-812 nm~793 nm[6][9]
Peak Emission ~829 nm~858 nm[4][5]
Quantum Yield (QY) ~0.313%~2.521%[4][5]
NIR-II Emission Ratio (900-1700 nm) Not Reported30.17%[4][5]

Visualizations

cluster_problem Problem Identification cluster_causes_weak Potential Causes (Weak Signal) cluster_causes_high Potential Causes (High Background) cluster_solutions_weak Solutions (Weak Signal) cluster_solutions_high Solutions (High Background) WeakSignal Weak or No Signal Aggregation Dye Aggregation WeakSignal->Aggregation Concentration Suboptimal Concentration WeakSignal->Concentration Filters Incorrect Filters WeakSignal->Filters Photobleaching Photobleaching WeakSignal->Photobleaching HighBackground High Background Autofluorescence Autofluorescence HighBackground->Autofluorescence Nonspecific Non-specific Binding HighBackground->Nonspecific DetectorNoise Detector Noise HighBackground->DetectorNoise StrayLight Stray Light HighBackground->StrayLight UseSerum Use Serum/Albumin Aggregation->UseSerum Titrate Titrate Concentration Concentration->Titrate CheckFilters Verify Ex/Em Settings Filters->CheckFilters OptimizePower Optimize Laser/Exposure Photobleaching->OptimizePower NIR2 Image in NIR-II Window Autofluorescence->NIR2 Blocking Improve Blocking Nonspecific->Blocking OptimizeGain Optimize Gain/Exposure DetectorNoise->OptimizeGain Enclosure Use Light-Tight Enclosure StrayLight->Enclosure

Caption: Troubleshooting workflow for enhancing this compound signal-to-noise ratio.

start Start Experiment prep Prepare this compound Solution (with Serum/Albumin if in vitro) start->prep administer Administer this compound (if in vivo) prep->administer setup Microscope Setup (Correct Ex/Em Filters) administer->setup optimize Optimize Imaging Parameters (Laser Power & Exposure Time) setup->optimize acquire Acquire Image optimize->acquire analyze Analyze SNR acquire->analyze end High SNR Image analyze->end

Caption: Experimental workflow for optimizing this compound imaging.

References

Technical Support Center: Managing Non-Specific Binding of IR-820 in Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye, IR-820. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding in tissue samples, ensuring high-quality and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in tissue imaging?

This compound is a small molecule cyanine (B1664457) dye that absorbs and emits light in the near-infrared spectrum (typically with excitation around 780 nm and emission around 820 nm). Its use in biological imaging is advantageous due to the reduced autofluorescence of tissues in the NIR window, allowing for deeper tissue penetration and a better signal-to-noise ratio compared to visible light fluorophores.[1] It is often used as a blood pool contrast agent and for imaging tumors and injured tissues.[2]

Q2: What causes non-specific binding of this compound in tissues?

Non-specific binding of this compound arises from various interactions between the dye molecule and tissue components, independent of a specific targeting moiety. The primary causes include:

  • Hydrophobic Interactions: The chemical structure of this compound possesses hydrophobic regions that can interact non-specifically with lipids and hydrophobic domains of proteins within tissues.

  • Electrostatic Interactions: The charged nature of the this compound molecule can lead to electrostatic binding with oppositely charged molecules in the tissue matrix.

  • Protein Adsorption: this compound is known to bind to proteins, particularly albumin.[3] While this can enhance its fluorescence, it can also lead to non-specific accumulation in protein-rich areas of tissues.

Q3: How does non-specific binding of this compound affect my experimental results?

High non-specific binding results in a strong background signal, which can:

  • Obscure the specific signal from your target of interest, leading to a low signal-to-noise ratio.

  • Generate false-positive results, making it difficult to accurately identify and quantify your target.

  • Lead to misinterpretation of the biodistribution and localization of your imaging agent.

Troubleshooting Guide: High Background Signal in Tissue Staining

High background fluorescence is a common issue when using this compound for staining tissue sections. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Initial Assessment

Before modifying your protocol, it's crucial to identify the source of the high background.

Workflow for Initial Assessment of High Background

cluster_0 Initial Observation cluster_1 Controls cluster_2 Analysis cluster_3 Conclusion A High Background Signal Observed B Image Unstained Tissue Section (Autofluorescence Control) A->B C Image Tissue Stained with this compound in the absence of a targeting ligand A->C D High Signal in Unstained Control? B->D E High Signal in Non-Targeted this compound Control? C->E D->E No F Issue is primarily tissue autofluorescence. D->F Yes G Issue is non-specific binding of this compound. E->G Yes H Proceed to Troubleshooting Steps E->H No (Indicates potential issue with targeting ligand) F->H G->H

Caption: A flowchart to diagnose the cause of high background signal.

Troubleshooting Steps for Non-Specific Binding

If you've determined that non-specific binding of this compound is the primary issue, follow these steps to optimize your staining protocol.

Q4: My background signal is still high after initial troubleshooting. What can I do?

Here are several strategies to reduce non-specific binding, starting with the most common and effective methods.

1. Optimize Blocking and Washing Steps

Blocking agents work by saturating non-specific binding sites on the tissue before the introduction of the fluorescent probe.

  • Blocking Agents: The choice of blocking agent can significantly impact background fluorescence.

Blocking AgentRecommended ConcentrationIncubation TimeKey Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBS30-60 minutes at RTA good starting point for many applications. Use high-purity, IgG-free BSA.[4]
Normal Serum 5-10% (v/v) in PBS or TBS30-60 minutes at RTUse serum from the species in which the secondary antibody (if used) was raised to prevent cross-reactivity.[4]
Non-ionic Surfactants (e.g., Tween® 20) 0.05-0.2% (v/v) in wash buffers and antibody diluentsN/A (added to solutions)Helps to reduce hydrophobic interactions and prevent the dye from sticking to surfaces.[5]
  • Washing: Thorough washing is critical to remove unbound this compound.

    • Increase the number of wash steps (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 to 10 minutes).

    • Incorporate a low concentration of a non-ionic surfactant like Tween® 20 (0.05-0.1%) in your wash buffer to aid in the removal of non-specifically bound dye.[5]

2. Adjust Buffer Composition

The pH and salt concentration of your buffers can influence electrostatic interactions.

  • pH: The fluorescence of some cyanine dyes can be pH-sensitive.[6][7] While the optimal pH for this compound is generally near physiological pH (7.4), you can empirically test a range of pH values (e.g., 7.0-8.0) for your incubation and wash buffers to see if it reduces non-specific binding without compromising your specific signal.

  • Salt Concentration: Increasing the salt concentration (e.g., by adding 150-300 mM NaCl) in your buffers can help to disrupt low-affinity electrostatic interactions that contribute to non-specific binding.[2]

3. Optimize this compound Concentration

Using too high a concentration of this compound is a common cause of high background.

  • Titration: Perform a titration experiment to determine the lowest concentration of this compound that provides a good specific signal with minimal background. A typical starting range for tissue staining is 1-10 µM.

4. Consider the Fixation Method

The method used to fix the tissue can impact its properties and the degree of non-specific binding.

  • Aldehyde Fixatives (e.g., Formalin): While excellent for preserving morphology, formalin fixation can sometimes increase background fluorescence.[8] If using formalin, ensure fixation time is not excessive.

  • Alcohol Fixatives (e.g., Methanol, Ethanol): These fixatives may result in lower background fluorescence for some applications but can also alter tissue morphology.

Experimental Workflow for Optimizing Tissue Staining

A Prepare Tissue Sections (e.g., FFPE or Frozen) B Deparaffinization and Rehydration (for FFPE sections) A->B C Antigen Retrieval (if necessary for target) B->C D Blocking Step (e.g., 5% BSA in PBS for 1 hour) C->D E Incubation with this compound Conjugate (Titrate concentration, e.g., 1-10 µM) D->E F Washing Steps (e.g., 3 x 10 min in PBS with 0.1% Tween 20) E->F G Counterstaining (Optional) (e.g., DAPI) F->G H Mounting and Coverslipping G->H I Fluorescence Imaging H->I

Caption: A general experimental workflow for tissue staining with this compound.

Troubleshooting Guide: High Background Signal in In Vivo Imaging

Minimizing non-specific signal is also crucial for achieving high-contrast images in living subjects.

Q5: I'm seeing a high background signal throughout the animal during in vivo imaging with this compound. How can I improve my signal-to-noise ratio?

1. Optimize Imaging Timepoint

The biodistribution of this compound changes over time. Imaging at the optimal timepoint after injection is key to maximizing the signal from your target tissue while minimizing background from the circulation.

  • Pharmacokinetics: Conduct a time-course experiment to determine the timepoint with the highest tumor-to-background ratio (TBR). For many applications, this is often between 24 and 48 hours post-injection.[3]

2. Pre-complexing with Albumin

The fluorescence of this compound is significantly enhanced upon binding to albumin.[3][9]

  • In Vitro Complexation: For certain applications, pre-incubating this compound with serum albumin (e.g., human serum albumin, HSA) before injection can improve its fluorescence and biodistribution.[9]

3. Adjust Imaging Parameters

Properly setting the imaging parameters on your system can help to reduce the apparent background.

  • Exposure Time: Use the shortest exposure time that provides a detectable specific signal. Longer exposure times will also increase the background signal.

  • Background Subtraction: Utilize the background subtraction features of your imaging software. This typically involves defining a region of interest (ROI) in a non-target area and subtracting that average intensity from the entire image.

Logical Flow for In Vivo Imaging Optimization

A Inject this compound (or this compound-conjugate) B Acquire Images at Multiple Timepoints (e.g., 1, 4, 8, 24, 48 hours) A->B C Analyze Images to Determine Optimal Tumor-to-Background Ratio (TBR) B->C D High Background Persists at Optimal Timepoint? C->D E Consider Pre-complexing this compound with Albumin D->E Yes G Acquire Final Images at Optimal Timepoint with Optimized Parameters D->G No F Optimize Imaging Parameters (Exposure, Background Subtraction) E->F F->G

Caption: A decision-making workflow for optimizing in vivo imaging with this compound.

Detailed Experimental Protocols

Protocol 1: General Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections with this compound

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse in deionized water: 2 x 5 minutes.

  • Antigen Retrieval (if necessary for a targeted this compound conjugate):

    • Perform heat-induced epitope retrieval (HIER) in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking:

    • Wash slides in PBS with 0.1% Tween® 20 (PBS-T).

    • Incubate sections with a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour at room temperature in a humidified chamber.

  • This compound Incubation:

    • Dilute the this compound probe to its optimal concentration (determined by titration, e.g., 5 µM) in the blocking buffer.

    • Apply the this compound solution to the tissue sections and incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash slides in PBS-T: 3 x 10 minutes with gentle agitation.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash in PBS: 2 x 5 minutes.

  • Mounting:

    • Mount coverslips using an aqueous mounting medium.

  • Imaging:

    • Image using a fluorescence microscope equipped with appropriate filters for this compound (e.g., Ex: 780/20 nm, Em: 820/40 nm).

Protocol 2: In Vivo Imaging of a Tumor Model with this compound

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

  • This compound Administration:

    • Inject the this compound solution (e.g., 100 µL of a 1 mg/mL solution in sterile saline) intravenously via the tail vein.

  • Imaging Acquisition:

    • Place the anesthetized animal in a heated imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using an in vivo imaging system equipped for NIR fluorescence.

    • Use appropriate excitation and emission filters for this compound.

    • Acquire a white light image for anatomical reference.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle).

    • Calculate the mean fluorescence intensity for each ROI.

    • Determine the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor by that of the background.

    • Identify the time point with the highest TBR as the optimal imaging window.

By following these guidelines and protocols, you can effectively troubleshoot and minimize the non-specific binding of this compound in your tissue imaging experiments, leading to clearer, more reliable, and quantifiable results.

References

Technical Support Center: IR-820 Fluorescence Stability and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye IR-820. The following sections address common issues and questions regarding the impact of pH on the fluorescence stability of this compound.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

The fluorescence intensity of this compound is sensitive to the pH of its environment. Generally, cyanine (B1664457) dyes like this compound may exhibit altered fluorescence due to pH-dependent aggregation and changes in their molecular structure. For this compound complexed with human serum albumin (HSA), stronger absorption and fluorescence have been observed in acidic environments (e.g., pH 2.4) compared to physiological pH (7.4).[1] This suggests that in certain formulations, acidic conditions may enhance the fluorescence signal. The aggregation state of similar cyanine dyes has been shown to be influenced by pH, with acidic conditions promoting stronger fluorescence and alkaline conditions leading to quenching.

Q2: My this compound fluorescence signal is decreasing over time. Could pH be a factor?

Yes, the pH of your solution can impact the chemical stability of this compound, potentially leading to a decrease in fluorescence over time. The primary degradation pathway for this compound is through a reaction with singlet oxygen, which leads to the formation of carbonyl compounds. While this is a photodegradation process, the rate of this and other hydrolytic degradation reactions can be influenced by pH. It is crucial to maintain a stable and appropriate pH in your experimental buffer to ensure the longevity of the this compound signal.

Q3: What is the optimal pH for working with this compound?

The optimal pH for this compound will depend on the specific application and formulation. For experiments at physiological conditions, a pH of 7.4 is commonly used, and this compound has been shown to be relatively stable when encapsulated in nanoparticles at this pH.[2][3] However, if you are working with this compound complexed with proteins like albumin, an acidic environment might be beneficial for enhancing the fluorescence signal.[1] It is recommended to perform a pH optimization experiment for your specific system to determine the ideal conditions for fluorescence stability and intensity.

Q4: Can I use this compound for imaging in acidic cellular compartments?

The enhanced fluorescence of this compound-protein complexes in acidic conditions suggests its potential for imaging in acidic cellular compartments like lysosomes or in the acidic tumor microenvironment. However, the fluorescence behavior of free this compound in such environments needs to be carefully validated for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no fluorescence signal Unfavorable pH: The pH of the solution may be causing fluorescence quenching or degradation of the dye.1. Measure the pH of your this compound solution. 2. Prepare fresh solutions in buffers with a range of pH values (e.g., 5, 7.4, 9) to determine the optimal pH for your application. 3. If working with this compound-protein conjugates, consider using a slightly acidic buffer to potentially enhance the signal.
Inconsistent fluorescence readings between experiments pH variability: Inconsistent pH levels between different batches of buffers or solutions.1. Standardize your buffer preparation protocol. 2. Always measure and adjust the pH of your final this compound solution before each experiment.
Rapid signal decay pH-mediated degradation: The pH of the solution may be accelerating the chemical or photodegradation of this compound.1. Evaluate the stability of this compound in your buffer over time at different pH values. 2. If photodegradation is suspected, minimize the exposure of the sample to excitation light. 3. Consider using a buffer with a pH known to promote cyanine dye stability (often slightly acidic to neutral).

Experimental Protocols

Protocol for Assessing the Effect of pH on this compound Fluorescence Stability

This protocol outlines a method to systematically evaluate the fluorescence stability of this compound across a range of pH values.

1. Materials:

  • This compound dye
  • Phosphate-buffered saline (PBS) or another appropriate buffer system
  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • Spectrofluorometer with near-infrared detection capabilities
  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
  • Prepare a series of buffers with different pH values: For example, prepare PBS buffers with pH values ranging from 4 to 10 in increments of 1 pH unit.
  • Prepare working solutions: Dilute the this compound stock solution into each of the different pH buffers to a final, consistent concentration (e.g., 10 µM).
  • Measure initial fluorescence: Immediately after preparation, measure the fluorescence emission spectrum of each solution using the spectrofluorometer. Use an excitation wavelength appropriate for this compound (typically around 780-810 nm) and record the emission in the near-infrared range.
  • Incubate samples: Store the prepared solutions under controlled conditions (e.g., at room temperature or 37°C, protected from light).
  • Measure fluorescence at time points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), re-measure the fluorescence spectra of each solution.
  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of time for each pH value. This will allow you to determine the rate of fluorescence decay at each pH and identify the pH at which this compound exhibits the highest stability.

Data Summary

The following table summarizes the qualitative effects of pH on this compound fluorescence based on available literature.

ConditionObservationReference
Acidic pH (e.g., 2.4) with HSA Stronger absorption and fluorescence[1]
Physiological pH (7.4) Stable when encapsulated in nanoparticles[2][3]
General (for related cyanine dyes) Acidic pH can enhance fluorescence, while alkaline pH can cause quenching due to changes in aggregation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working prep_buffers Prepare Buffers at Various pH prep_buffers->prep_working measure_initial Measure Initial Fluorescence prep_working->measure_initial incubate Incubate Samples measure_initial->incubate measure_timed Measure at Time Points incubate->measure_timed t = 1, 2, 4, 8, 24h plot_data Plot Fluorescence vs. Time measure_timed->plot_data determine_stability Determine pH for Optimal Stability plot_data->determine_stability

Caption: Workflow for assessing this compound fluorescence stability at different pH values.

IR820_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes IR820 This compound Fluorescence Stability Quenching Fluorescence Quenching IR820->Quenching Enhancement Fluorescence Enhancement IR820->Enhancement Degradation Chemical Degradation IR820->Degradation pH pH of Solution pH->IR820 Aggregation Aggregation State pH->Aggregation Aggregation->IR820 Aggregation->Quenching Singlet_Oxygen Singlet Oxygen Singlet_Oxygen->IR820 Singlet_Oxygen->Degradation Protein_Binding Protein Binding (e.g., Albumin) Protein_Binding->IR820 Protein_Binding->Aggregation reduces Protein_Binding->Enhancement

Caption: Factors influencing the fluorescence stability of this compound.

References

Technical Support Center: Strategies to Mitigate IR-820 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the near-infrared (NIR) dye IR-820 in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

A1: this compound is a cyanine (B1664457) dye that strongly absorbs and fluoresces in the near-infrared (NIR) spectrum, with excitation and emission maxima around 710 nm and 820 nm, respectively.[1] In cell culture, it is primarily used as a theranostic agent, leveraging its properties for both optical imaging and therapy. Upon irradiation with an NIR laser (commonly 808 nm), this compound can induce cell death through two primary mechanisms:

  • Photothermal Therapy (PTT): The dye converts light energy into heat, causing localized hyperthermia that can kill cancer cells.[2][3]

  • Photodynamic Therapy (PDT): The excited dye can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen, which are highly cytotoxic.[4][5][6]

Q2: I'm observing significant cell death in my cultures even without laser irradiation. What could be the cause?

A2: This phenomenon, known as "dark toxicity," can occur with free this compound, especially at higher concentrations (above 10 μM).[7] The low water stability and nonspecific distribution of the free dye can contribute to this issue.[1] To mitigate dark toxicity, consider the following:

  • Optimize Concentration: Determine the maximum tolerated dose of free this compound for your specific cell line through a dose-response experiment.

  • Use Nanoformulations: Encapsulating this compound in nanocarriers has been shown to significantly improve its biocompatibility in the dark.[1][8]

Q3: What are the advantages of using nanoformulations for this compound delivery?

A3: Nanoformulations offer several benefits for reducing this compound toxicity and improving its efficacy:

  • Enhanced Biocompatibility: Nanoparticles can shield cells from the direct toxicity of the free dye.[1][8]

  • Improved Stability: Encapsulation prevents the aggregation and degradation of this compound in aqueous environments.[2]

  • Increased Cellular Uptake: Nanocarriers can be engineered to enhance internalization by target cells.[2][7]

  • Passive Targeting: In vivo, nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[2]

  • Controlled Release: Some nanocarriers can be designed for stimuli-responsive release of this compound.

Q4: How does laser irradiation contribute to this compound's therapeutic effect and how can I optimize it?

A4: Laser irradiation is essential to activate this compound for PTT and PDT. The resulting cytotoxicity is dependent on both the laser power density and the concentration of this compound. It is crucial to optimize these parameters to maximize the therapeutic effect while minimizing damage to non-target cells. Note that the laser alone should not have a noticeable effect on cell viability.[1][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High "Dark" Toxicity (No Laser) - High concentration of free this compound.- Instability and aggregation of free this compound in culture media.- Perform a dose-response curve to determine the IC50 of free this compound for your cell line and use concentrations below this for experiments.- Encapsulate this compound in nanoparticles (e.g., PLGA, liposomes, PEG-diamine conjugates) to improve biocompatibility.[2][8]
Low Phototoxicity (With Laser) - Insufficient cellular uptake of this compound.- Low laser power density or inappropriate wavelength.- Degradation of this compound.- Utilize nanoformulations designed for enhanced cellular internalization.[2][7]- Optimize laser power density and exposure time. A common wavelength is 808 nm.[1][8]- Use freshly prepared this compound solutions or stabilized nanoformulations.
Inconsistent Results - Variability in this compound concentration or aggregation.- Inconsistent laser application.- Use a stable nanoformulation of this compound.[2]- Ensure consistent laser parameters (power, distance, duration) across all wells and experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on reducing this compound toxicity.

Table 1: Comparison of Free this compound vs. This compound PLGA Nanoparticles on MCF-7 Cell Viability

Treatment GroupLaser Power Density (W/cm²)Cell Viability (%)
Free this compound5.377%[1][8]
This compound PLGA NPs5.370%[1][8]
Free this compound14.156%[1][8]
This compound PLGA NPs14.142%[1][8]
Data is based on a 24-hour post-treatment MTT assay with an this compound concentration of 60 μM and 30 seconds of laser exposure.[1][8]

Table 2: Cytotoxicity of this compound and IRPDcov (Covalent IR820-PEG-diamine nanoconjugate) with and without Laser Exposure

Cell LineTreatment (5 µM)Laser ExposureNet Cell Growth (Normalized to Control)
MES-SAThis compoundNoSlight growth inhibition[2]
MES-SAIRPDcovNoSlight growth inhibition[2]
MES-SAThis compoundYesGrowth inhibition[2]
MES-SAIRPDcovYesCell killing (significantly higher cytotoxicity than this compound)[2]
Dx5This compoundNoNo significant toxicity[2]
Dx5IRPDcovNoNo significant toxicity[2]
Dx5This compoundYesSignificant growth inhibition[2]
Dx5IRPDcovYesSignificantly higher cytotoxicity than this compound[2]
SKOV-3This compoundNoNo significant toxicity[2]
SKOV-3IRPDcovNoNo significant toxicity[2]
SKOV-3This compoundYesSignificant growth inhibition[2]
SKOV-3IRPDcovYesGrowth inhibition[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the nanoprecipitation method described in the literature.[1]

  • Organic Phase Preparation: Dissolve a calculated amount of this compound in dimethyl sulfoxide (B87167) (DMSO). Physically adsorb this solution with 1 mg of poly(lactic-co-glycolic acid) (PLGA) in acetonitrile (B52724) to a final volume of 1 mL.

  • Aqueous Phase Preparation: Prepare a solution of phospholipids, such as DSPE-PEG and DSPG, in 4% ethanol.

  • Nanoprecipitation: Add the organic phase to the aqueous phase under stirring.

  • Purification: Purify the resulting nanoparticles through appropriate methods like dialysis to remove organic solvents and free dye.

  • Characterization: Characterize the nanoparticles for size, polydispersity index, and this compound loading efficiency.

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

This protocol outlines a method to assess the phototoxicity of this compound formulations.[1][8]

  • Cell Seeding: Seed cells (e.g., MCF-7) at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Treatment: Wash the cells with PBS and treat them with the desired concentrations of free this compound or this compound nanoformulations for a specified duration (e.g., 24 hours). Include untreated and laser-only controls.

  • Washing and Incubation: Wash the cells with PBS and add fresh media. Incubate for 1 hour to allow the cells to return to 37°C.

  • Laser Irradiation: Irradiate the designated wells with an 808 nm laser at a specific power density for a set duration.

  • Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate.

    • Aspirate the supernatant and add DMSO to solubilize the formazan (B1609692) crystals.

    • Read the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings of the treated groups to the untreated control to determine cell viability.

Visualizations

Signaling Pathways and Experimental Workflows

IR820_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_activation Activation cluster_effects Downstream Effects IR820 Free this compound Cell_Uptake Cellular Uptake IR820->Cell_Uptake Lower Stability Higher Dark Toxicity Nano_IR820 Nano-encapsulated this compound Nano_IR820->Cell_Uptake Higher Stability Lower Dark Toxicity IR820_intra Intracellular this compound Cell_Uptake->IR820_intra Activation Excitation of this compound IR820_intra->Activation NIR_Laser NIR Laser (808 nm) NIR_Laser->Activation ROS Reactive Oxygen Species (ROS) Production Activation->ROS Photodynamic Effect Hyperthermia Localized Hyperthermia Activation->Hyperthermia Photothermal Effect Apoptosis Apoptosis ROS->Apoptosis Hyperthermia->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Mechanism of this compound induced phototoxicity and the role of nano-encapsulation.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat with this compound Formulation cell_seeding->treatment incubation Incubate (e.g., 24h) treatment->incubation wash Wash with PBS & Add Fresh Media incubation->wash laser NIR Laser Irradiation (808 nm) wash->laser post_incubation Incubate (24h) laser->post_incubation mtt_assay Perform MTT Assay post_incubation->mtt_assay data_analysis Analyze Cell Viability mtt_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro phototoxicity assessment of this compound.

References

Technical Support Center: IR-820 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of IR-820 stock solutions. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and the choice of solvent. This compound, like other cyanine (B1664457) dyes, is particularly susceptible to photodegradation, especially in aqueous solutions.[1][2][3] The degradation process is often mediated by singlet oxygen, which attacks the polymethine chain of the dye molecule.[4][5]

Q2: What is the recommended solvent for preparing and storing this compound stock solutions?

A2: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[6] DMSO helps to minimize aggregation and hydrolysis. For in vivo or cell-based assays, these DMSO stock solutions should be diluted into an appropriate aqueous buffer, such as Phosphate-Buffered Saline (PBS), immediately before use.[6] It is important to note that the stability of this compound is lower in aqueous solutions.[2][7]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure maximum stability, this compound stock solutions should be stored protected from light and at low temperatures. For stock solutions prepared in DMSO, storage at -80°C can maintain stability for up to 6 months, while storage at -20°C is suitable for up to 1 month.[6] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[6]

Q4: How can I improve the stability of this compound in aqueous solutions for my experiments?

A4: To enhance the stability of this compound in aqueous media, consider the following strategies:

  • Encapsulation: Incorporating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can protect the dye from degradation.[8]

  • Protein Binding: Complexing this compound with proteins like albumin can prevent aggregation in aqueous solutions and enhance its fluorescence and stability.[1][9]

  • Use Freshly Prepared Solutions: For applications requiring aqueous buffers, it is best to dilute the DMSO stock solution immediately before the experiment.

Q5: How can I monitor the degradation of my this compound stock solution?

A5: The degradation of this compound can be monitored by UV-Vis spectrophotometry. A decrease in the absorbance at its maximum absorption wavelength (around 820 nm in methanol) over time indicates degradation.[10] For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent dye and its degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation or aggregation in aqueous solution This compound has a tendency to aggregate in aqueous solutions, reducing its fluorescence and stability.[6][9]- Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer just before use.- Sonication may help to temporarily disperse small aggregates.- Consider using a formulation with albumin or encapsulating this compound in nanoparticles to improve solubility and stability in aqueous media.[1][8]
Rapid loss of fluorescence signal during experiment This is likely due to photobleaching, which is the light-induced degradation of the fluorophore.[11][12]- Minimize the exposure of your sample to excitation light by using neutral density filters, reducing laser power, or decreasing exposure time.- Use an anti-fade reagent if compatible with your experimental setup.- Ensure your imaging settings are optimized for the specific dye to avoid unnecessary light exposure.[13]
Inconsistent experimental results This could be due to the degradation of the this compound stock solution over time.- Always use freshly prepared dilutions from a properly stored stock solution.- Aliquot your stock solution to avoid multiple freeze-thaw cycles.[6]- Periodically check the quality of your stock solution by measuring its absorbance spectrum.
Low signal-to-noise ratio This can be caused by low dye concentration, degraded dye, or high background fluorescence.- Verify the concentration and integrity of your this compound stock solution.- Optimize the staining protocol, including incubation time and washing steps.- Use appropriate spectral unmixing or background subtraction techniques during image analysis.[13]

Quantitative Data on this compound Stability

The stability of this compound is influenced by various factors. The following tables summarize available quantitative data to aid in experimental design.

Table 1: Stability of this compound in Different Solvents and Conditions

SolventTemperatureLight ConditionObservationReference
Aqueous SolutionRoom TemperatureBrightContinuous decrease in absorbance[1]
Aqueous SolutionRoom TemperatureDark15% decrease in absorbance peak after 6 days[1]
Aqueous Solution4°CDarkStable for up to 8 days[1]
MethanolRoom Temperature800 nm irradiation (4.5 W cm⁻²)74% degradation after 60 minutes[5]

Table 2: Comparison of Degradation Half-Times (t½) of this compound and Indocyanine Green (ICG) in Aqueous Solution

ConditionThis compound Half-lifeICG Half-lifeReference
Various TemperaturesApproximately double that of ICG-[1][3]
Various Light ConditionsApproximately double that of ICG-[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a suitable container.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM). A 5 mg/mL (5.89 mM) solution can be prepared by dissolving 5 mg of this compound in 1 mL of DMSO.[6]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[6]

  • Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes or amber vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[6]

Protocol 2: Assessment of this compound Stability using UV-Vis Spectrophotometry

Objective: To monitor the degradation of an this compound solution over time under specific stress conditions (e.g., temperature, light exposure).

Materials:

  • This compound solution to be tested

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Incubator or water bath (for temperature stress)

  • Light source with a defined wavelength and intensity (for photostability testing)

Procedure:

  • Prepare the this compound solution in the desired solvent and concentration.

  • Measure the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer. Record the absorbance maximum (λmax) and its value. The λmax for this compound is approximately 820 nm in methanol.[10]

  • Subject the solution to the desired stress condition (e.g., place in a 37°C incubator or expose to a specific light source).

  • At predetermined time intervals (e.g., every hour, every day), take an aliquot of the solution and measure its absorbance spectrum.

  • Record the absorbance at λmax at each time point.

  • Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation.

  • The degradation rate can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment Workflow prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate until Dissolved prep2->prep3 prep4 Aliquot into Light-Protected Tubes prep3->prep4 prep5 Store at -20°C or -80°C prep4->prep5 stability1 Prepare this compound Test Solution stability2 Measure Initial Absorbance (T=0) stability1->stability2 stability3 Apply Stress Condition (e.g., Light, Temperature) stability2->stability3 stability4 Measure Absorbance at Time Intervals stability3->stability4 stability5 Plot Absorbance vs. Time stability4->stability5 stability6 Determine Degradation Rate stability5->stability6 degradation_pathway IR820 This compound (Heptamethine Cyanine) Excited_IR820 Excited this compound* IR820->Excited_IR820 Dioxetane Dioxetane Intermediate IR820->Dioxetane + ¹O₂ Oxygen ³O₂ Excited_IR820->Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Cleavage Cleavage of Polymethine Chain Dioxetane->Cleavage Degradation_Products Degradation Products (e.g., Carbonyl Compounds) Cleavage->Degradation_Products Light Light (hν) Light->IR820 Excitation Oxygen->Singlet_Oxygen

References

Technical Support Center: Optimizing Laser Power for IR-820 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing laser power in IR-820 mediated photothermal therapy (PTT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound PTT experiments.

Q1: What is the optimal laser power density for in vitro this compound photothermal therapy?

A1: The optimal laser power density is dependent on the concentration of this compound and the desired therapeutic outcome (e.g., apoptosis vs. necrosis). A study using this compound encapsulated in PLGA nanoparticles found that a power density of 14.1 W/cm² was optimal for in vitro cancer cell therapy.[1][2] At this power density, significant phototoxicity was observed.[1] It is crucial to perform a power-dependent study to determine the best power density for your specific experimental conditions.[1]

Q2: I am not observing a significant temperature increase upon laser irradiation. What are the possible causes?

A2: Several factors could contribute to an insufficient temperature increase:

  • Low this compound Concentration: The photothermal effect is concentration-dependent. Ensure you are using an adequate concentration of this compound. Studies have investigated concentrations ranging from 20 to 120 μM.[1][2]

  • Incorrect Laser Wavelength: this compound has a maximal absorption around 808 nm.[1] Ensure your laser is emitting at or very near this wavelength.

  • Inadequate Laser Power: The laser power density may be too low. Refer to the data tables below for reported power densities and corresponding temperature changes.

  • Instability of Free this compound: Free this compound can have low water stability and a short circulation half-life, which can limit its effectiveness.[1][2] Encapsulating this compound in nanoparticles, such as PLGA, can improve its stability and photothermal efficiency.[1][3]

Q3: My cells are showing high levels of necrosis instead of the desired apoptosis. How can I modulate the cell death mechanism?

A3: The mechanism of cell death in PTT can be tuned by adjusting treatment parameters.[3] To favor apoptosis over necrosis, consider the following:

  • Lower Laser Power Density: Using lower energy irradiation can promote apoptosis as the primary mechanism of cell death.[3]

  • Optimize this compound Concentration: The concentration of the photothermal agent can influence the severity of the hyperthermic effect.

  • Control Irradiation Time: Shorter exposure times may induce a more controlled temperature rise, favoring apoptosis.

Q4: How can I confirm that the observed cell death is due to the photothermal effect of this compound and not laser toxicity alone?

A4: It is essential to include proper controls in your experimental design. These should include:

  • Cells Only: To establish a baseline for cell viability.

  • Laser Only: To ensure the laser itself is not causing cytotoxicity at the applied power density and duration.[1]

  • This compound Only (No Laser): To assess any inherent toxicity of the this compound formulation in the dark.[1]

  • Vehicle Control + Laser: If using a nanocarrier for this compound, this control ensures the carrier itself does not have a photothermal effect.[1]

Q5: What is the photothermal conversion efficiency of this compound, and how can it be improved?

A5: The photothermal conversion efficiency of this compound has been reported to be as high as 32.74%.[4] Encapsulating this compound in nanoparticles can enhance its photothermal performance. For example, PpIX-IR-820@Lipo nanoparticles had a calculated photothermal conversion efficiency of 25.23%, which was higher than that of free this compound (17.10%).[5] Another formulation, IR820@F-127 nanoparticles, exhibited a high photothermal conversion efficiency of 35.2%.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.

Table 1: In Vitro Laser Power, this compound Concentration, and Temperature Change

This compound FormulationThis compound Concentration (µM)Laser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Temperature Increase (ΔT in °C)Reference
Free this compound20 - 1208085.323.7 - 19[1]
This compound PLGA NPs20 - 1208085.326 - 20.4[1]
Free this compound20 - 12080814.126.5 - 33.3[1]
This compound PLGA NPs20 - 12080814.128 - 33.6[1]
Free this compound20 - 12080821.229.4 - 34.2[1]
This compound PLGA NPs20 - 12080821.2210.2 - 35[1]
Free this compound258081.55Similar to NPs[3]
This compound PLGA NPs258081.55Similar to free dye[3]
Free this compound500 µg/mL7930.54Reached 55°C[4]
Free this compound500 µg/mL7931.5< 10Reached > 90°C[4]
PpIX-IR-820@Lipo NPs50, 150, 350 µg/mL7930.258Reached 51.1°C at highest conc.[5]

Table 2: In Vitro Phototoxicity of this compound Formulations

Cell LineThis compound FormulationThis compound Concentration (µM)Laser Power Density (W/cm²)Irradiation TimeCell Viability (%)Reference
MCF-7Free this compound605.330 s77[1]
MCF-7This compound PLGA NPs605.330 s70[1]
MCF-7Free this compound6014.130 s56[1]
MCF-7This compound PLGA NPs6014.130 s42[1]
MDA-MB-231This compound PLGA NPs351.55 minSignificant reduction[3]
HeLaPpIX-IR-820@Lipo NPs30 µg/mLNot specifiedNot specified38.30[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

In Vitro Photothermal Efficiency Measurement
  • Sample Preparation: Prepare aqueous suspensions of free this compound or this compound nanoparticles in PBS at desired concentrations (e.g., 20, 60, 120 µM).[1][2]

  • Irradiation Setup: Place 1 mL of the sample suspension in an Eppendorf tube.[1] Position an 808 nm continuous-wave diode laser at a fixed distance (e.g., ~1 cm) from the sample.[1][2]

  • Laser Irradiation: Irradiate the samples at varying power densities (e.g., 5.3, 14.1, 21.2 W/cm²) for a set duration (e.g., 2 minutes).[1][2]

  • Temperature Monitoring: Record the temperature of the suspension at regular intervals (e.g., every 30 seconds) using a thermal imaging system.[1][2]

  • Data Analysis: Plot the change in temperature (ΔT) as a function of time for each concentration and power density.

In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of free this compound or this compound nanoparticles and incubate for a specified period (e.g., 24 hours).[1] Include control groups (no treatment, laser only, formulation only).

  • Washing: Wash the cells with PBS to remove any non-internalized agent.[1]

  • Irradiation: Add fresh media and irradiate the designated wells with an 808 nm laser at the desired power density and duration (e.g., 14.1 W/cm² for 30 seconds).[1]

  • Incubation: Return the plate to the incubator for 24 hours.[1]

  • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 560 nm.[1]

  • Data Analysis: Calculate cell viability relative to the untreated control group.

Visualizations

Troubleshooting Workflow for Suboptimal Temperature Increase

Troubleshooting_Temperature start Suboptimal Temperature Increase Observed q1 Is this compound concentration sufficient? start->q1 a1_yes Increase this compound concentration. (e.g., 20-120 µM) q1->a1_yes No q2 Is the laser wavelength correct (~808 nm)? q1->q2 Yes a1_yes->q2 a2_yes Verify laser specifications and calibration. q2->a2_yes No q3 Is the laser power density adequate? q2->q3 Yes a2_yes->q3 a3_yes Increase power density. (e.g., 5.3-21.2 W/cm²) q3->a3_yes No q4 Is free this compound being used? q3->q4 Yes a3_yes->q4 a4_yes Consider nanoparticle encapsulation (e.g., PLGA) to improve stability. q4->a4_yes Yes end Optimal Temperature Increase Achieved q4->end No a4_yes->end

Caption: Troubleshooting workflow for addressing insufficient temperature increase.

General Experimental Workflow for In Vitro this compound PTT

Experimental_Workflow prep Prepare this compound Formulation (Free or Encapsulated) incubate Incubate Cells with this compound Formulation prep->incubate seed Seed Cells in Multi-well Plates seed->incubate wash Wash Cells to Remove Excess Agent incubate->wash irradiate Laser Irradiation (Specific Wavelength and Power) wash->irradiate post_incubate Post-Irradiation Incubation (e.g., 24 hours) irradiate->post_incubate analyze Analyze Cell Viability and Death Mechanism (e.g., MTT, Flow Cytometry) post_incubate->analyze

Caption: A typical experimental workflow for in vitro this compound photothermal therapy.

Relationship Between PTT Parameters and Cell Death Mechanism

Cell_Death_Modulation cluster_params Adjustable Parameters cluster_outcomes Cellular Outcomes laser_power Laser Power Density apoptosis Apoptosis laser_power->apoptosis Lower necrosis Necrosis laser_power->necrosis Higher ir_820_conc This compound Concentration ir_820_conc->apoptosis Lower ir_820_conc->necrosis Higher irradiation_time Irradiation Time irradiation_time->apoptosis Shorter irradiation_time->necrosis Longer

Caption: Modulation of cell death mechanism by adjusting PTT parameters.

References

IR-820 Nanoparticle Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the formulation and stability of IR-820 nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the formulation, storage, and experimental use of this compound nanoparticles.

1. Why is my this compound nanoparticle suspension showing signs of aggregation (e.g., visible particulates, increased PDI)?

  • Answer: Nanoparticle aggregation is a common stability issue that can be caused by several factors. High dye loading can lead to aggregation, as can suboptimal storage conditions.[1] The surface charge of the nanoparticles, quantified by the zeta potential, is also a critical factor in maintaining colloidal stability; a zeta potential close to neutral can lead to aggregation.

    Troubleshooting Steps:

    • Optimize Dye Loading: High concentrations of this compound (e.g., 400 μg per mg of polymer) can result in aggregation and a bimodal size distribution.[1] It is recommended to perform a loading efficiency study to determine the optimal dye-to-polymer ratio for your specific formulation.

    • Verify Surface Charge: Measure the zeta potential of your nanoparticle formulation. For instance, PLGA nanoparticles encapsulating this compound have been shown to have a negative zeta potential of approximately -28 ± 7 mV, which contributes to their stability.[1][2] If the zeta potential is close to zero, consider modifying the nanoparticle surface with charged polymers or lipids.

    • Control Storage Conditions: Store nanoparticle suspensions at 4°C in the dark.[1][2][3] Avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation.[4][5]

2. Why is there a significant decrease in the absorbance/fluorescence of my this compound nanoparticle formulation over time?

  • Answer: A decrease in optical signal can be attributed to dye leakage from the nanoparticle core, photobleaching, or degradation of the this compound molecule itself. Free this compound is known for its low stability in aqueous solutions and short circulation half-life.[1][2] Encapsulation within a nanoparticle core is designed to mitigate these issues, but formulation parameters are critical.

    Troubleshooting Steps:

    • Assess Dye Leakage: To quantify dye release, nanoparticle suspensions can be centrifuged using a molecular weight cutoff filter, and the amount of free dye in the supernatant can be measured spectrophotometrically. Studies have shown that for some formulations, less than 20% of this compound is released over a 72-hour period at 37°C.[1][2]

    • Evaluate Photostability: this compound is susceptible to photobleaching, especially when in its free form.[6][7] Encapsulation within nanoparticles has been demonstrated to significantly improve its photostability.[3] When performing experiments, minimize exposure to light. If you are observing rapid signal loss during imaging, consider reducing laser power or exposure time.

    • Check Storage Conditions: Store samples protected from light at 4°C. One study showed that free this compound loses its absorption capabilities after 30 days under these conditions, whereas encapsulated this compound maintains its optical properties.[3]

3. Why did the absorption spectrum of my this compound nanoparticles shift after formulation?

  • Answer: A red-shift in the absorption spectrum of this compound is commonly observed after its encapsulation in nanoparticles.[1][2] This phenomenon is often attributed to the interaction of the dye with the polymer matrix and the change in the local microenvironment. For example, a 15 nm red-shift was observed when this compound was loaded into PLGA nanoparticles.[1][2] This is generally not indicative of a problem but rather a characteristic of successful encapsulation.

4. My nanoparticle formulation appears stable, but it's not showing the expected photothermal effect. What could be the issue?

  • Answer: The photothermal efficiency of this compound nanoparticles depends on successful dye encapsulation, sufficient dye concentration, and the appropriate laser parameters.

    Troubleshooting Steps:

    • Confirm Dye Loading: Ensure that the this compound was successfully encapsulated. This can be confirmed by measuring the absorbance of the nanoparticle suspension and comparing it to a standard curve of the free dye.

    • Optimize Concentration and Laser Power: The temperature increase is dependent on both the nanoparticle concentration and the laser intensity.[3] Ensure that the concentration of this compound in your nanoparticle suspension is sufficient for photothermal therapy. Also, verify that the laser wavelength (typically around 808 nm) and power density (e.g., 1.5 W/cm²) are appropriate for your experimental setup.[3]

    • Check for Degradation: As mentioned previously, ensure the dye has not degraded due to improper storage or excessive light exposure.

Quantitative Data on this compound Nanoparticle Stability

The following tables summarize quantitative data on the stability of various this compound nanoparticle formulations.

Table 1: Colloidal Stability of this compound Loaded PLGA Nanoparticles

ParameterValueReference
Hydrodynamic Diameter103 ± 8 nm[1][2]
Polydispersity Index (PDI)0.163 ± 0.031[1][2]
Zeta Potential-28 ± 7 mV[1][2]
Storage Conditions4°C in PBS[1][2]
Stability DurationStable for at least one week[1][2]

Table 2: Optical Stability and Dye Release

FormulationConditionObservationReference
Free this compoundStored at 4°C in water for 30 daysLoss of absorption capabilities[3]
This compound PLGA NPsStored at 4°C in water for 30 daysMaintained optical properties[3]
Free this compoundIncubated at 37°C (pH 7.4)~90% released within 12 hours[1][2]
This compound PLGA NPsIncubated at 37°C (pH 7.4)<20% released over 72 hours[1][2]
Free this compoundStored at 4°C in PBS for 72 hours80% decrease in fluorescence[8]
Covalent this compound-PEGStored at 4°C in PBS for 72 hours39.9% decrease in fluorescence[8]

Experimental Protocols

1. Protocol for Preparation of this compound Loaded PLGA Nanoparticles

This protocol is based on the nanoprecipitation method.[1][2]

  • Materials:

  • Procedure:

    • Dissolve 1 mg of PLGA in acetonitrile.

    • Separately, dissolve the desired amount of this compound in DMSO and add it to the PLGA solution to achieve the final desired dye-to-polymer ratio. The total volume of this organic phase should be 1 mL.

    • In a separate vial, prepare a lipid suspension by dissolving phospholipids (e.g., 260 μg of DSPE-PEG and 200 μg of DSPG) in a 4% ethanol (B145695) solution. Stir this mixture at 60°C for 30 minutes.

    • Add the this compound/PLGA organic solution dropwise to the lipid suspension while stirring.

    • Add 1 mL of deionized water to the mixture.

    • Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.

    • Purify the nanoparticles by washing three times with PBS using a centrifugal filter (e.g., 10 kDa MWCO) at 3500 rpm for 10 minutes per wash.

    • Resuspend the final nanoparticle pellet in PBS to a concentration of 1 mg/mL and store at 4°C.

2. Protocol for Characterization of Nanoparticle Stability

  • Colloidal Stability (Size and PDI):

    • Dilute an aliquot of the nanoparticle suspension in PBS.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Repeat the measurement at regular intervals (e.g., daily for a week) for samples stored at 4°C to monitor for changes in size or PDI that would indicate aggregation.[1][2]

  • Optical Stability (Absorbance):

    • Dilute an aliquot of the nanoparticle suspension to a suitable concentration for UV-Vis spectrophotometry.

    • Measure the absorbance spectrum (e.g., from 400 to 1100 nm).

    • Repeat the measurement at regular intervals for samples stored under different conditions (e.g., 4°C in the dark vs. room temperature with light exposure) to assess the retention of optical properties.[3]

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to this compound nanoparticle research.

G cluster_formulation This compound Nanoparticle Formulation Workflow prep_dye Dissolve this compound in DMSO mix_org Mix Dye and Polymer Solutions prep_dye->mix_org prep_poly Dissolve PLGA in Acetonitrile prep_poly->mix_org nanoprecip Nanoprecipitation: Add Organic to Aqueous under Stirring mix_org->nanoprecip prep_aq Prepare Aqueous Phase with Surfactant prep_aq->nanoprecip evap Solvent Evaporation nanoprecip->evap purify Purification (Centrifugal Filtration) evap->purify charac Characterization (DLS, UV-Vis, TEM) purify->charac

Caption: A typical workflow for preparing this compound loaded nanoparticles.

G cluster_troubleshooting Troubleshooting Nanoparticle Aggregation start Observation: Increased Size / PDI check_loading Is Dye Loading Too High? start->check_loading reduce_loading Action: Reduce this compound Concentration check_loading->reduce_loading Yes check_zeta Is Zeta Potential Near Neutral? check_loading->check_zeta No stable Stable Formulation reduce_loading->stable modify_surface Action: Modify Surface with Charged Moieties check_zeta->modify_surface Yes check_storage Are Storage Conditions Optimal? check_zeta->check_storage No modify_surface->stable correct_storage Action: Store at 4°C, Avoid Freeze-Thaw check_storage->correct_storage No check_storage->stable Yes correct_storage->stable

Caption: A logical guide for troubleshooting nanoparticle aggregation issues.

G cluster_ptt Signaling Pathway for PTT-Induced Apoptosis laser NIR Laser (e.g., 808 nm) np This compound Nanoparticle laser->np Irradiation heat Hyperthermia (>42°C) np->heat stress Cellular Stress (Protein Denaturation) heat->stress ros Reactive Oxygen Species (ROS) heat->ros mito Mitochondrial Damage stress->mito ros->mito caspase9 Caspase-9 Activation mito->caspase9 Release of Cytochrome c caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified pathway of apoptosis induced by photothermal therapy.

References

Technical Support Center: Overcoming Rapid In Vivo Clearance of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the rapid in vivo clearance of the near-infrared (NIR) dye this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to enhance the efficacy of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why does free this compound clear so rapidly from circulation in vivo?

A1: Free this compound is a small organic molecule, which makes it susceptible to rapid renal clearance and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[1] Its low molecular weight and lack of specific targeting moieties contribute to its short circulation half-life and non-specific biodistribution.[1][2][]

Q2: What are the primary strategies to extend the in vivo circulation time of this compound?

A2: The main strategies focus on increasing the hydrodynamic size of this compound and shielding it from RES clearance. These include:

  • Nanoparticle Encapsulation: Loading this compound into various nanoparticles such as liposomes, polymeric nanoparticles (e.g., PLGA, PSMA), and dendrimers.[4][5][6][7]

  • Protein Complexation: Forming complexes with proteins like albumin, which can occur in situ after intravenous injection or be pre-formed.[8][9][10][11]

  • Polymer Conjugation: Covalently attaching polymers like polyethylene (B3416737) glycol (PEG) to this compound.[1]

Q3: How does nanoparticle encapsulation improve the pharmacokinetics of this compound?

A3: Encapsulating this compound within nanoparticles increases its overall size, which helps to reduce renal clearance.[12] This approach can also protect the dye from degradation in the biological environment and allow for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[1][13]

Q4: What is the benefit of forming an this compound-albumin complex?

A4: Complexation with albumin, a natural and abundant plasma protein, significantly increases the hydrodynamic size of this compound, thereby prolonging its circulation time.[8][9][10] This interaction can also enhance the fluorescence intensity of this compound by preventing its aggregation and self-quenching in aqueous environments.[10][14][15] The this compound-albumin complex can be formed in vivo after intravenous injection of free this compound or prepared ex vivo before administration.[8][9]

Q5: Can chemical modification of this compound improve its in vivo performance?

A5: Yes, covalent conjugation of polymers like PEG to this compound (PEGylation) can increase its plasma half-life.[1] PEGylation adds a hydrophilic and biocompatible shell around the this compound molecule, which can reduce opsonization and subsequent clearance by the RES.[16]

Troubleshooting Guides

Problem 1: Low fluorescence signal at the target site (e.g., tumor) after injecting free this compound.

Possible Cause Troubleshooting Suggestion
Rapid Clearance The dye is cleared from circulation before it can accumulate at the target site.
Solution: Employ a half-life extension strategy. Encapsulate this compound in nanoparticles (e.g., PLGA NPs), or form a complex with albumin.[4][13] This will prolong circulation and allow for passive accumulation via the EPR effect.
Aggregation-Caused Quenching (ACQ) This compound tends to aggregate in aqueous solutions, leading to self-quenching of its fluorescence.[14][15]
Solution: Formulate this compound with a stabilizing agent. Binding to serum proteins like albumin can prevent aggregation and enhance fluorescence.[14][15] Encapsulation within nanoparticles also prevents aggregation.[4]
Incorrect Imaging Time Point Imaging is performed after the dye has already been cleared from the target tissue.
Solution: Optimize the imaging window. For modified this compound formulations with longer circulation times, peak accumulation at the tumor site may occur at later time points (e.g., 12-24 hours post-injection). Conduct a time-course imaging study to determine the optimal imaging window for your specific formulation.

Problem 2: High background signal from non-target organs, especially the liver and kidneys.

Possible Cause Troubleshooting Suggestion
Non-specific Biodistribution Free this compound is rapidly taken up by the liver and cleared by the kidneys, leading to high background signals in these organs.[14][17]
Solution: Utilize a nanoformulation to alter the biodistribution profile. For example, covalent conjugation with PEG can reduce accumulation in the kidneys and lungs compared to free this compound.[1] Nanoparticle encapsulation can also shift the biodistribution away from major clearance organs and towards the tumor.[13]
Imaging Too Early Imaging is performed while a high concentration of the contrast agent is still in circulation, leading to a low target-to-background ratio.
Solution: Adjust the imaging time point. Allow sufficient time for the unbound or non-accumulated agent to clear from the circulation and non-target tissues. This will improve the signal-to-noise ratio at the target site.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have successfully overcome the rapid clearance of this compound.

Table 1: Physicochemical Properties of this compound Formulations

FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound loaded PLGA NPs103 ± 8-28 ± 7--[4]
This compound-PEG-diamine nanoconjugates (IRPDcov)~150-0.4 ± 0.3--[1]
This compound loaded Ac-PR dendrimers---~6.7 molecules/dendrimer[5]
This compound@Lipo--86.38 ± 0.998.82 ± 0.92[7]
Tf-IR820@Lipo--93.81 ± 1.068.92 ± 1.01[7]

Table 2: In Vivo Performance of this compound Formulations

FormulationAnimal ModelKey FindingReference
Free this compound4T1 tumor-bearing nude miceWeak fluorescence signal at the tumor site.[13]
IR820-SS-CPT NPs4T1 tumor-bearing nude miceStrongest fluorescence signal at the tumor at 12h post-injection, indicating efficient passive accumulation via EPR effect.[13]
Free this compound (intravenous)4T1 tumor-bearing Balb/c miceIntense NIR-II fluorescence observed throughout the body at 4h, with the tumor becoming clearer at later time points.[8]
IR820-HSA complex (oral)Kunming miceMainly excreted through the digestive tract within 48h.[8]
Free this compoundMiceSignificant accumulation in the liver and kidneys.[14][17]
IRPDcovMiceSignificantly longer plasma half-life and lower accumulation in the lungs compared to free this compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the nanoprecipitation technique described in the literature.[2][][4]

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetonitrile

  • Phospholipid-PEG conjugate (e.g., DSPE-PEG)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve 1 mg of PLGA and a calculated amount of this compound (e.g., 150-400 µg) in 400 µL of acetonitrile.

  • In a separate vial, dissolve a phospholipid-PEG conjugate in deionized water to form a micellar solution.

  • Add the PLGA/IR-820 solution dropwise to the aqueous solution while stirring vigorously.

  • Continue stirring for 2-4 hours at room temperature to allow for nanoparticle formation and solvent evaporation.

  • Purify the nanoparticles by dialysis against deionized water for 24 hours using a 10 kDa MWCO membrane to remove free this compound and organic solvent.

  • Characterize the nanoparticles for size, zeta potential, and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • Determine the this compound loading efficiency by lysing a known amount of nanoparticles and measuring the absorbance of this compound using a UV-Vis spectrophotometer.

Protocol 2: In Vivo Formation of this compound-Albumin Complex for Tumor Imaging

This protocol leverages the natural abundance of albumin in the blood to form the complex in situ.[8][9]

Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS)

  • Tumor-bearing mice (e.g., 4T1 tumor-bearing Balb/c mice)

  • NIR-II fluorescence imaging system

Procedure:

  • Prepare a solution of free this compound in PBS at a suitable concentration (e.g., 75 µM).

  • Administer the this compound solution to the tumor-bearing mice via intravenous injection (e.g., tail vein).

  • At various time points post-injection (e.g., 0, 4, 24, 48, 72, 96 hours), acquire whole-body NIR-II fluorescence images of the mice.

  • The formation of the this compound-albumin complex in the bloodstream will lead to enhanced fluorescence and prolonged circulation, allowing for gradual accumulation in the tumor via the EPR effect.

  • Monitor the fluorescence intensity at the tumor site and in major organs over time to determine the optimal imaging window for tumor delineation.

Visualizations

experimental_workflow cluster_admin In Vivo Administration cluster_circulation Systemic Circulation cluster_outcome Theranostic Outcome free_ir820 Free this compound injection Intravenous Injection np_encap Nanoparticle Encapsulation np_encap->injection prot_complex Protein Complexation prot_complex->injection peg_conj PEG Conjugation peg_conj->injection circulation Prolonged Circulation Time injection->circulation clearance Reduced Renal & RES Clearance tumor_acc Tumor Accumulation (EPR) circulation->tumor_acc imaging NIR Fluorescence Imaging tumor_acc->imaging therapy Photothermal Therapy tumor_acc->therapy

Caption: Workflow for overcoming this compound rapid clearance.

clearance_pathways cluster_free Free this compound cluster_modified Modified this compound free_ir820 Free this compound (Small Molecule) bloodstream1 Bloodstream free_ir820->bloodstream1 rapid_clearance Rapid Clearance bloodstream1->rapid_clearance low_tumor Low Tumor Accumulation bloodstream1->low_tumor liver Liver (RES) rapid_clearance->liver kidney Kidney rapid_clearance->kidney modified_ir820 Modified this compound (Nanoformulation) bloodstream2 Bloodstream modified_ir820->bloodstream2 prolonged_circ Prolonged Circulation bloodstream2->prolonged_circ epr_effect EPR Effect prolonged_circ->epr_effect high_tumor High Tumor Accumulation epr_effect->high_tumor epr_effect->high_tumor

Caption: Comparison of clearance pathways for free vs. modified this compound.

References

Validation & Comparative

IR-820 Demonstrates Superior Photostability Over ICG in Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a stable near-infrared (NIR) fluorescent probe is critical for reliable and reproducible results in imaging and therapeutic applications. A detailed comparison of IR-820 and the widely used Indocyanine Green (ICG) reveals that this compound offers significantly enhanced photostability, making it a more robust alternative for applications requiring prolonged light exposure.

Comparative studies have consistently shown that this compound, a cyanine (B1664457) dye with a chemical structure similar to ICG, exhibits greater resilience to photodegradation.[1][2][3] In aqueous solutions, this compound has demonstrated degradation half-times approximately double those of ICG under various light and temperature conditions.[1][3][4] This enhanced stability translates to longer experimental time windows and more reliable quantification of fluorescence signals in both in vitro and in vivo settings.

While ICG is the only FDA-approved NIR dye for clinical use, its utility is often hampered by its poor stability in aqueous solutions and rapid photobleaching.[5][6] In contrast, this compound not only shows improved photostability but also maintains a more consistent peak emission wavelength that is not dependent on concentration, a known variable for ICG.[2][3] This characteristic of this compound allows for more predictable and accurate spectral measurements.

Quantitative Comparison of Photostability

The following table summarizes the key photostability parameters of this compound and ICG based on available experimental data. The degradation of both dyes in aqueous solution follows pseudo-first-order kinetics.[2]

ParameterThis compoundICGSource
Degradation Half-Time Approximately double that of ICG under identical conditionsBaseline[1][3][4]
Photobleaching Negligible decrease under 808 nm laser irradiationObvious decline under the same conditions[5]
Aqueous Solution Stability Significantly enhancedLimited stability[2][7]

Experimental Protocol for Photostability Assessment

The following is a generalized experimental protocol for comparing the photostability of this compound and ICG in an aqueous solution, based on methodologies described in comparative studies.[2]

Objective: To determine and compare the photodegradation rates of this compound and ICG under controlled light exposure.

Materials:

  • This compound dye

  • Indocyanine Green (ICG) dye

  • Deionized water or phosphate-buffered saline (PBS)

  • Spectrofluorometer

  • Light source with a specific wavelength (e.g., 785 nm laser diode)

  • Quartz cuvettes

  • Aluminum foil

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and ICG in deionized water or PBS at a concentration of 5 µM.

  • Sample Preparation: Aliquot the dye solutions into quartz cuvettes. For control groups, wrap the cuvettes in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the unwrapped cuvettes in a holder at a fixed distance from the light source.

    • Continuously irradiate the samples with a laser at a specific wavelength (e.g., 785 nm) and power density.

  • Fluorescence Measurement:

    • At predetermined time intervals (e.g., every 30 minutes for a total of 4 hours), measure the fluorescence emission spectra of both the light-exposed and control samples using a spectrofluorometer.

    • The excitation wavelength should be set to the absorption maximum of the dyes (around 780-800 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against time for both dyes.

    • Calculate the degradation half-time (t½) for each dye by fitting the data to a pseudo-first-order kinetics model.

    • Compare the half-times of this compound and ICG to determine their relative photostability.

Visualizing the Experimental Workflow and Degradation Pathway

To better illustrate the experimental process and the underlying mechanism of photodegradation, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound & ICG Solutions aliquot Aliquot into Cuvettes prep_sol->aliquot expose Continuous Light Exposure aliquot->expose measure Measure Fluorescence at Intervals expose->measure plot Plot Intensity vs. Time measure->plot calculate Calculate Degradation Half-Life plot->calculate compare compare calculate->compare Compare Photostability

Caption: Experimental workflow for comparing the photostability of this compound and ICG.

Caption: General mechanism of dye photodegradation via singlet oxygen production.[8]

References

A Comparative Analysis of the Quantum Yields of IR-820 and IR-783 Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision. Among the plethora of options, IR-820 and IR-783 are two commonly employed heptamethine cyanine (B1664457) dyes. A key parameter dictating their performance in imaging applications is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides an objective comparison of the quantum yields of this compound and IR-783, supported by experimental data and detailed methodologies.

The fluorescence quantum yield of both this compound and IR-783 is highly sensitive to the solvent environment. This variability underscores the importance of considering the intended application and solvent system when comparing their performance.

Quantitative Data Summary

The following table summarizes the reported fluorescence quantum yields for this compound and IR-783 in various solvents. It is important to note the significant discrepancies in the reported values for IR-783, which may arise from different experimental conditions and measurement techniques.

DyeSolvent/MediumQuantum Yield (Φf)Reference
This compound Water0.313%[1][2]
Serum2.521%[1][2]
Ethanol4.20%[3]
IR-783 Saline11%
PBS (pH 7.4)5.5%[4]
PBS18.6%[5]
Not Specified8.4%[5]
Ethanol4.30%[3]

Note: PBS stands for Phosphate-Buffered Saline.

Experimental Protocol: Relative Quantum Yield Measurement

The determination of the fluorescence quantum yield is most commonly performed using the relative method. This technique involves comparing the fluorescence properties of the sample of interest to a well-characterized standard with a known quantum yield.

Materials and Equipment:
  • Spectrofluorometer with excitation and emission monochromators

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, water, PBS)

  • Reference standard with a known quantum yield in the NIR region (e.g., Indocyanine Green in DMSO, with a reported quantum yield of 13%)

  • This compound and IR-783 dyes

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of the reference standard, this compound, and IR-783 in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the reference and the sample dyes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the reference and the sample. Ensure that the emission is collected over the entire fluorescence band.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the reference and the sample.

    • Determine the slope of the linear fit for both plots. The slope (Grad) represents the ratio of integrated fluorescence intensity to absorbance.

  • Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_ref * (Grad_sample / Grad_ref) * (n_sample / n_ref)^2

    Where:

    • Φf_ref is the quantum yield of the reference standard.

    • Grad_sample and Grad_ref are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • n_sample and n_ref are the refractive indices of the solvents used for the sample and the reference (if different).

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the relative quantum yield measurement protocol.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_ref Prepare Reference Stock Solution dilute_ref Prepare Reference Dilutions (Abs < 0.1) prep_ref->dilute_ref prep_sample Prepare Sample Stock Solution dilute_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample abs_spec Measure Absorbance (UV-Vis) dilute_ref->abs_spec dilute_sample->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Spectra fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate logical_relationship cluster_q_yield Quantum Yield (Φf) = kf / (kf + knr) excitation Photon Absorption (Excitation) excited_state Excited Singlet State (S1) excitation->excited_state fluorescence Fluorescence Emission (Light) excited_state->fluorescence kf non_radiative Non-Radiative Decay (Heat, etc.) excited_state->non_radiative knr dummy

References

A Comparative Guide to the Photothermal Conversion Efficiency of IR-820 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photothermal conversion efficiency (PCE) of IR-820 with other commonly used near-infrared (NIR) dyes, such as Indocyanine Green (ICG) and Cypate. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate photothermal agents for research and therapeutic development.

Data Summary: Photothermal Conversion Efficiencies of NIR Dyes

The photothermal conversion efficiency of a dye is a critical parameter, representing its effectiveness in converting absorbed light energy into heat. Below is a summary of reported PCE values for this compound and other relevant NIR dyes. It is important to note that a direct comparison of these values can be challenging due to variations in experimental conditions across different studies. Key parameters such as laser wavelength, power density, solvent, and the dye's formulation (free dye vs. encapsulated in nanoparticles) significantly influence the measured PCE.

Photothermal AgentFormulationPhotothermal Conversion Efficiency (η)Laser Wavelength (nm)Power Density (W/cm²)Solvent/Medium
This compound Free Dye17.10%[1]7930.25Deionized Water
Free Dye32.74%[2]7930.5Aqueous Solution
Liposomal (PpIX-IR-820@Lipo)25.23%[1]7930.25Deionized Water
Pluronic F-127 Nanoparticles35.2%[1]Not SpecifiedNot SpecifiedNot Specified
PSMA Nanoparticles29.6%[1]Not SpecifiedNot SpecifiedNot Specified
Indocyanine Green (ICG) Free Dye~10-20%Not SpecifiedNot SpecifiedNot Specified
Cypate Derivative (Cy-D-5) Dimeric Heptamethine Cyanine (B1664457)64.4%808Not SpecifiedNot Specified

Comparative Performance Insights

Direct comparative studies of this compound and ICG have revealed nuances beyond just the PCE value. While one study reported that this compound generated slightly lower peak temperatures (4-9% less) than ICG under the same laser exposure, it also demonstrated significantly greater stability.[3][4] this compound exhibited degradation half-times approximately double those of ICG in aqueous solution under various temperature and light conditions.[3][4] This enhanced stability is a crucial factor for applications requiring prolonged or repeated laser irradiation.

Furthermore, the formulation of the dye plays a pivotal role in its photothermal performance. Encapsulation of cyanine dyes like this compound and ICG into nanoparticles can significantly enhance their photothermal conversion efficiency and stability.[1][5][6][7] For instance, while free ICG has a relatively low PCE, its nanoformulations can achieve efficiencies exceeding 40%. Similarly, liposomal and polymeric nanoparticle formulations of this compound have shown improved PCE compared to the free dye.[1]

Heptamethine cyanine dyes, the class to which this compound, ICG, and Cypate belong, are a major focus of research for developing highly efficient photothermal agents. Modifications to their chemical structure, such as the introduction of electron-withdrawing groups, have led to new dyes with exceptionally high PCEs, with some reported to be as high as 83.2%.[8]

Experimental Protocol: Measurement of Photothermal Conversion Efficiency

A standardized method is essential for the accurate determination and comparison of photothermal conversion efficiencies. The following protocol outlines the widely accepted methodology based on the principles established by Roper and others.

1. Sample Preparation:

  • Prepare a solution of the dye in the desired solvent (e.g., deionized water, PBS, or cell culture medium) at a known concentration.

  • The concentration should be adjusted to have a significant absorbance at the laser wavelength to be used.

  • Prepare a reference sample containing only the solvent.

2. Experimental Setup:

  • Place a specific volume of the dye solution (e.g., 1 mL) into a quartz cuvette.

  • Position a temperature probe (e.g., a thermocouple or an infrared thermal camera) to accurately measure the temperature of the solution without being directly irradiated by the laser.

  • Use a continuous wave (CW) NIR laser with a wavelength corresponding to the absorption maximum of the dye.

  • The laser beam should be directed through the center of the cuvette.

3. Data Acquisition:

  • Record the initial temperature of the solution (T_amb).

  • Irradiate the sample with the laser at a constant power density for a set period (e.g., 10 minutes) or until the temperature reaches a steady state (T_max).

  • Continuously record the temperature of the solution during the heating phase.

  • After the irradiation period, turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.

  • Repeat the same procedure for the reference solvent sample to determine the heat absorbed by the solvent and the cuvette (Q_s).

4. Data Analysis and Calculation of Photothermal Conversion Efficiency (η):

The photothermal conversion efficiency (η) is calculated using the following equation:

η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]

Where:

  • h is the heat transfer coefficient.

  • A is the surface area of the heat transfer.

  • T_max is the maximum steady-state temperature of the dye solution.

  • T_amb is the ambient temperature.

  • Q_s is the heat absorbed by the solvent and cuvette, measured from the reference sample.

  • I is the incident laser power in watts.

  • is the absorbance of the dye solution at the laser wavelength.

The term hA can be determined from the cooling phase data by plotting -ln(θ) versus time, where θ is a dimensionless parameter calculated as:

θ = (T - T_amb) / (T_max - T_amb)

The slope of the linear fit of this plot is equal to 1/τ_s, where τ_s is the sample's cooling time constant. Then, hA can be calculated using:

hA = (m * C_p) / τ_s

Where:

  • m is the mass of the solution.

  • C_p is the specific heat capacity of the solvent.

Experimental Workflow Diagram

G Experimental Workflow for Photothermal Conversion Efficiency Measurement cluster_prep 1. Preparation cluster_setup 2. Setup cluster_data 3. Data Acquisition cluster_analysis 4. Analysis prep_dye Prepare Dye Solution (Known Concentration) setup_cuvette Place Solution in Cuvette prep_dye->setup_cuvette prep_ref Prepare Reference (Solvent Only) prep_ref->setup_cuvette calc_Qs Determine Qs from Reference prep_ref->calc_Qs setup_temp Position Temperature Probe setup_cuvette->setup_temp setup_laser Align NIR Laser setup_temp->setup_laser record_initial_T Record Initial Temperature (T_amb) setup_laser->record_initial_T irradiate Irradiate with Laser (Constant Power) record_initial_T->irradiate record_heating Record Temperature During Heating irradiate->record_heating stop_laser Turn Off Laser record_heating->stop_laser record_cooling Record Temperature During Cooling stop_laser->record_cooling plot_T_vs_time Plot Temperature vs. Time record_cooling->plot_T_vs_time calc_hA Determine hA from Cooling Curve plot_T_vs_time->calc_hA calc_eta Calculate PCE (η) calc_hA->calc_eta calc_Qs->calc_eta

Caption: Workflow for determining photothermal conversion efficiency.

References

Validating IR-820 Imaging: A Comparative Guide with Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of near-infrared (NIR) imaging using the IR-820 dye with traditional histological staining methods for tissue analysis. It is designed to assist researchers in validating their in-vivo imaging results with the gold standard of histopathology, supported by experimental data and detailed protocols.

Performance Comparison: this compound Imaging vs. Histological Staining

The validation of in-vivo this compound fluorescence imaging relies on the accurate correlation of the fluorescence signal with the underlying tissue pathology as determined by histological analysis. While qualitative assessments confirm the co-localization of the NIR signal with features like tumor tissue or necrosis, quantitative analysis provides a more robust validation.

The following table summarizes quantitative findings from a study on a closely related cyanine (B1664457) dye, IRDye 800CW, which possesses strong necrosis avidity. These findings demonstrate the correlation between fluorescence intensity and the extent of cell death as measured by TUNEL staining, a common histological method for detecting DNA fragmentation in late-stage apoptosis and necrosis.

ParameterThis compound Analog (IRDye 800CW) ImagingHistological Staining (TUNEL Assay)Correlation
Metric Mean Fluorescence IntensityPercentage of TUNEL-Positive AreaStrong Positive Correlation
Untreated Tumors Baseline Fluorescence IntensityMinimal TUNEL StainingLow signal in both methods indicates viable tissue.
Chemotherapy-Treated Tumors 2.4-fold increase in fluorescence intensity compared to untreated tumors.[1]Large areas of TUNEL-positive tissue observed.[1]The significant increase in fluorescence directly corresponds to the extensive cell death detected by histology.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of in-vivo imaging with histology. The following sections outline typical protocols for this compound imaging and subsequent histological analysis.

This compound In-Vivo Imaging Protocol

This protocol describes the administration of this compound and subsequent NIR fluorescence imaging in a murine tumor model.

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable vehicle, such as PBS (phosphate-buffered saline), at a concentration of 0.2 mM.

  • Animal Model: Utilize appropriate tumor-bearing mouse models (e.g., subcutaneous xenografts).

  • Administration: Administer 100 µl of the this compound solution intravenously via tail vein injection.

  • Imaging System: Employ a near-infrared imaging system equipped with an appropriate excitation light source (around 710 nm for this compound) and an emission filter to capture the fluorescence signal (around 820 nm).

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 15 minutes, 24 hours) to assess the biodistribution and tumor accumulation of the dye. The exposure time and other imaging parameters should be optimized to avoid saturation and obtain a good signal-to-noise ratio.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) using the imaging system's software. The data is often expressed as radiant efficiency or arbitrary units.

Histological Staining Protocol (H&E and TUNEL)

Following in-vivo imaging, the tissues of interest are harvested for histological analysis to confirm the findings.

  • Tissue Harvesting and Fixation: Euthanize the animal at the final imaging time point and carefully excise the tumor and other organs of interest. Fix the tissues in a 10% neutral buffered formalin solution.

  • Tissue Processing and Embedding: After fixation, dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections (typically 4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

    • Dehydrate and mount the sections for microscopic examination. This provides morphological context and allows for the identification of necrotic areas.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Deparaffinize and rehydrate a separate set of tissue sections.

    • Perform antigen retrieval if required by the specific kit protocol.

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP to label the 3'-hydroxyl ends of fragmented DNA.

    • The labeled cells can be visualized using a fluorescence microscope.

  • Microscopy and Analysis:

    • Image the H&E and TUNEL stained sections using a bright-field and fluorescence microscope, respectively.

    • Quantify the extent of necrosis from the H&E slides (e.g., as a percentage of the total tumor area).

    • Quantify the number of TUNEL-positive cells per unit area to determine the apoptotic/necrotic index.

    • Correlate these quantitative histological findings with the fluorescence intensity data from the in-vivo imaging.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow for validating this compound imaging with histological staining.

G cluster_invivo In-Vivo Imaging cluster_exvivo Ex-Vivo Analysis cluster_validation Validation IR820_injection This compound Injection (Intravenous) NIR_Imaging Near-Infrared Fluorescence Imaging IR820_injection->NIR_Imaging Data_Acquisition Fluorescence Data Acquisition & Quantification NIR_Imaging->Data_Acquisition Correlation Correlation of Imaging & Histology Data Data_Acquisition->Correlation Tissue_Harvesting Tissue Harvesting & Fixation Histological_Processing Paraffin Embedding & Sectioning Tissue_Harvesting->Histological_Processing Staining Histological Staining (H&E, TUNEL) Histological_Processing->Staining Microscopy Microscopic Analysis & Quantification Staining->Microscopy Microscopy->Correlation

Caption: Experimental workflow for validating this compound imaging with histology.

This guide provides a framework for researchers to design and execute experiments to validate their this compound imaging data with the established method of histological staining. By following these protocols and principles, researchers can ensure the accuracy and reliability of their in-vivo findings.

References

A Head-to-Head Comparison: IR-820 vs. Cy7 Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes for in vivo imaging, the selection of the optimal probe is critical for achieving high-quality, reproducible data. This guide provides an objective comparison of two widely used heptamethine cyanine (B1664457) dyes: IR-820 and Cy7, focusing on their performance characteristics for preclinical imaging applications.

This comparison synthesizes available data on the spectral properties, in vivo performance, biodistribution, and experimental protocols for both dyes to assist in making an informed decision for your specific research needs.

At a Glance: Key Performance Characteristics

PropertyThis compoundCy7 DyesKey Considerations
Excitation Max (nm) ~710-793 (Solvent Dependent)~750Ensure compatibility with available laser lines. This compound's absorption is notably red-shifted in serum.
Emission Max (nm) ~820-858 (Solvent Dependent)~776Both fall within the NIR-I window, offering good tissue penetration.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~198,181 (in Methanol)~250,000 (in aqueous solution)Cy7 generally exhibits higher light absorption efficiency.
Quantum Yield 0.313% (in Water), 2.521% (in 10% FBS)~30% (in aqueous solution)Cy7 has a significantly higher intrinsic quantum yield. This compound brightness is enhanced in a serum environment.
In Vivo Stability Reported to be more stable than ICG (a Cy7 analog)Generally good, but can be susceptible to photobleaching.This compound may offer advantages for longer imaging studies.
Primary Clearance Route Hepatorenal (liver and kidney)Primarily renal (kidney)This can influence background signal in abdominal imaging.

Delving Deeper: A Comparative Analysis

Spectral Properties: The Foundation of Performance

The absorbance and emission spectra of this compound are highly sensitive to the solvent environment. In aqueous solutions, its peak absorption is around 710 nm, but this red-shifts significantly to approximately 793 nm in the presence of serum proteins like albumin.[1] This shift is accompanied by a notable increase in fluorescence, with the quantum yield jumping from 0.313% in water to 2.521% in 10% fetal bovine serum (FBS).[1] In contrast, Cy7 dyes maintain more consistent spectral properties in aqueous buffers, with a higher molar extinction coefficient and a substantially greater quantum yield of around 30%. This intrinsically higher brightness is a key advantage for Cy7 in many applications.

In Vivo Imaging Performance: Brightness, Stability, and Biodistribution

The biodistribution of these dyes also differs significantly. Unconjugated Cy7 is known for its rapid renal clearance.[2] This can be advantageous for reducing background signal in non-renal tissues but may limit the imaging window for targets outside the kidneys. Conversely, this compound exhibits both hepatic and renal clearance, with accumulation observed in the liver, kidneys, and gut.[1] Researchers should consider these clearance pathways when designing studies, particularly for abdominal imaging.

The photostability of this compound in a serum environment has been shown to be robust, with no significant decrease in emission intensity after 60 minutes of continuous laser irradiation.[1] While Cy7 dyes are generally stable, they can be prone to photobleaching under intense or prolonged illumination.

Experimental Corner: Protocols and Workflows

To provide a practical framework for utilizing these dyes, here are representative experimental protocols for in vivo imaging.

General In Vivo Imaging Workflow

A typical workflow for an in vivo fluorescence imaging experiment involves several key stages, from probe preparation to data analysis.

G cluster_prep Preparation Phase cluster_animal Animal & Imaging Phase cluster_analysis Analysis Phase p1 Dye Conjugation (if applicable) p2 Purification of Conjugate p1->p2 p3 Probe Characterization (e.g., DOL) p2->p3 a1 Animal Preparation (e.g., anesthesia) a2 Probe Administration (e.g., intravenous injection) a1->a2 a3 In Vivo Imaging (at various time points) a2->a3 an1 Region of Interest (ROI) Analysis a3->an1 an3 Ex Vivo Biodistribution (optional) a3->an3 an2 Quantification of Signal Intensity an1->an2

General workflow for in vivo fluorescence imaging.
Protocol 1: In Vivo Imaging with this compound

This protocol is adapted from a study investigating cerebrovascular imaging and photothermal therapy.

  • Probe Preparation: Prepare a solution of this compound in phosphate-buffered saline (PBS) at a concentration of 0.5 mg/mL.[1]

  • Animal Model: Anesthetize the mouse according to approved institutional protocols.

  • Probe Administration: Intravenously inject 200 µL of the this compound solution into the tail vein.[1]

  • Imaging:

    • Immediately after injection, place the animal in an in vivo imaging system equipped for NIR fluorescence detection.

    • Use a 793 nm laser for excitation at a power density of 20 mW/cm².[1]

    • Acquire images at various time points post-injection to monitor biodistribution and target accumulation.

Protocol 2: In Vivo Imaging with a Cy7-labeled Agent

This protocol provides a general guideline for imaging with a Cy7-conjugated targeting molecule, such as an antibody.

  • Probe Preparation: Dilute the Cy7-labeled probe in sterile PBS to the desired final concentration. A typical starting dose for a labeled antibody is 50 µg.

  • Animal Model: Anesthetize the animal using a calibrated vaporizer with isoflurane.

  • Probe Administration: Administer the diluted probe via an appropriate route, such as intravenous tail vein injection.

  • Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., ~790 nm).

    • Acquire images at various time points (e.g., 1, 4, 24, 48 hours) to assess probe biodistribution and tumor accumulation.

Signaling Pathways and Mechanisms of Action

For many in vivo imaging applications, the fluorescent dye is conjugated to a targeting moiety, such as an antibody or peptide, that binds to a specific receptor on the cell surface. The signaling pathway that is then interrogated is dependent on the target of the conjugated molecule, not the dye itself. For example, if a Cy7-labeled antibody targets a receptor tyrosine kinase (RTK), the binding event could trigger downstream signaling cascades involved in cell proliferation, survival, and migration.

G cluster_workflow Targeted Probe Interaction and Signal Generation Dye Fluorescent Dye (this compound or Cy7) Probe Targeted Probe Dye->Probe TargetingMoiety Targeting Moiety (e.g., Antibody, Peptide) TargetingMoiety->Probe Receptor Cell Surface Receptor Probe->Receptor Binding Signal Fluorescence Signal for Imaging Probe->Signal generates Cell Target Cell Receptor->Cell on

Logical relationship of a targeted fluorescent probe.

Conclusion: Making the Right Choice

Both this compound and Cy7 dyes are powerful tools for in vivo NIR fluorescence imaging. The optimal choice depends heavily on the specific requirements of the study.

  • Cy7 dyes are an excellent choice when high intrinsic brightness is paramount for detecting low-abundance targets or when rapid clearance is desirable to reduce background signal.

  • This compound presents a compelling alternative for longitudinal studies that require high in vivo stability and prolonged imaging windows. Its unique property of increased fluorescence in a serum environment can also be advantageous.

Researchers should carefully consider the spectral properties, in vivo stability, and biodistribution of each dye in the context of their experimental design, available instrumentation, and the biological question being addressed.

References

IR-820: A Superior Alternative to ICG for Long-Term In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical and clinical imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for obtaining reliable and reproducible long-term data. While Indocyanine Green (ICG) has been a long-standing FDA-approved option, its inherent instability presents significant limitations for longitudinal studies. Emerging evidence and comparative data strongly indicate that IR-820, a structural analog of ICG, offers significant advantages in stability and performance, making it a more suitable candidate for long-term in vivo imaging applications.

This compound demonstrates enhanced stability in aqueous solutions, both in vitro and in vivo, which translates to a longer plasma half-life and more consistent fluorescence over extended imaging periods.[1][2][3][4] This increased stability allows for more flexible and extended imaging windows, a crucial factor for tracking dynamic biological processes over time.

Quantitative Comparison: this compound vs. ICG

The superior properties of this compound for long-term imaging are evident in the following quantitative comparison based on experimental data.

PropertyThis compoundICGKey Advantage of this compound
In Vitro Degradation Half-Time Approximately double that of ICG under various light and temperature conditions.[1][2][3]Greater stability in solution, reducing signal decay during experiments.
In Vivo Signal Intensity (at 24h) Significantly higher fluorescence signal and organ dye content compared to ICG.[2][3]Initially higher, but decreases significantly over 24h.[1]Enables robust imaging at later time points, crucial for long-term studies.
Peak Emission Wavelength Not concentration-dependent.[1][2]Concentration-dependent.Provides more consistent and predictable spectral properties.
Photostability Excellent anti-photobleaching ability.[5]Significant fluorescence decline under continuous laser irradiation.[5]Maintains signal integrity during prolonged or repeated imaging sessions.
Fluorescent Yield (in vitro) 1:10 ratio compared to ICG.[1]Higher initial quantum yield.[2][3]While initially lower, its stability leads to superior performance over time.
Plasma Residence Time Longer due to increased stability.[1][4]Short plasma residence time.[1]Allows for longer image collection times and tracking of slower biological processes.

Enhanced In Vivo Performance of this compound

The practical implications of this compound's enhanced stability are most evident in long-term in vivo studies. While ICG's signal intensity diminishes rapidly, this compound maintains a strong and detectable fluorescent signal for extended periods. In a comparative study in rats, the image intensity of this compound in the abdomen was initially lower than that of ICG, but at 24 hours post-injection, the this compound intensity was significantly higher.[1][2][3] This sustained signal is critical for applications such as monitoring tumor progression, tracking cell migration, and assessing therapeutic response over several days.

Furthermore, this compound's interaction with serum albumin contributes to its enhanced fluorescence and stability in vivo.[5][6] This binding minimizes non-radiative decay and confines the dye to the intravascular space, allowing for clear visualization of vasculature and accumulation in tumors through the enhanced permeability and retention (EPR) effect.[5][7]

Experimental Methodologies

To provide a framework for comparative studies, the following are generalized experimental protocols for in vivo imaging with this compound and ICG.

In Vivo Imaging Protocol in Mice

Objective: To compare the long-term in vivo fluorescence signal of this compound and ICG in a tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • This compound solution (e.g., 0.5 mg/mL in sterile water or PBS).[6]

  • ICG solution (e.g., 0.1-1.0 mg/mL in sterile water for injection, freshly prepared and protected from light).[7]

  • In vivo imaging system with appropriate NIR excitation and emission filters.

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • Baseline Imaging: Acquire a baseline fluorescence image of each mouse before dye injection to assess autofluorescence.

  • Dye Administration: Inject an equimolar dose of either this compound or ICG solution intravenously via the tail vein. A typical dose for ICG is 0.1 to 1.0 mg/kg.[7]

  • Dynamic and Long-Term Imaging: Acquire fluorescence images at various time points post-injection (e.g., immediately, 15 min, 30 min, 1h, 4h, 24h, 48h, and 72h).[5]

  • Image Analysis: Quantify the fluorescence intensity in the tumor and a background region of interest (e.g., muscle) at each time point to determine the tumor-to-background ratio (TBR).

Visualizing the Advantage: Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the long-term imaging performance of this compound and ICG.

G cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep_animal Tumor Model Mice baseline Baseline Imaging prep_animal->baseline prep_ir820 Prepare this compound Solution injection IV Injection prep_ir820->injection prep_icg Prepare ICG Solution prep_icg->injection baseline->injection dynamic Dynamic Imaging (0-4h) injection->dynamic longterm Long-Term Imaging (24-72h) dynamic->longterm quantify Quantify Fluorescence Intensity longterm->quantify tbr Calculate TBR quantify->tbr compare Compare Signal Decay tbr->compare G cluster_dyes NIR Dyes cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment IR820 This compound Albumin Plasma Albumin IR820->Albumin Binds ICG ICG ICG->Albumin Binds IR820_Alb This compound-Albumin Complex (Stable) Albumin->IR820_Alb ICG_Alb ICG-Albumin Complex (Less Stable) Albumin->ICG_Alb Tumor Tumor Accumulation (EPR Effect) IR820_Alb->Tumor ICG_Alb->Tumor

References

A Head-to-Head Comparison of IR-820 and Other Heptamethine Cyanines for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorescent probes is a critical step in designing sensitive and reliable assays. This guide provides an objective, data-driven comparison of IR-820 with other commonly used heptamethine cyanines, including Indocyanine Green (ICG), IR-780, IR-783, and MHI-148. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this guide aims to facilitate informed decisions in the pursuit of advanced biomedical imaging and therapeutic applications.

Heptamethine cyanine (B1664457) dyes have emerged as indispensable tools in biomedical research, offering deep tissue penetration and minimal autofluorescence due to their absorption and emission in the near-infrared spectrum.[1] Among these, this compound has garnered significant attention for its favorable photophysical properties and enhanced stability. This guide will delve into a comparative analysis of this compound against its counterparts, providing a comprehensive resource for laboratory and clinical investigations.

Quantitative Comparison of Photophysical Properties

The efficacy of a fluorescent probe is largely determined by its photophysical characteristics. The following table summarizes the key performance indicators for this compound and other selected heptamethine cyanines. It is important to note that these values can be influenced by the solvent and experimental conditions.

PropertyThis compoundIndocyanine Green (ICG)IR-780IR-783MHI-148
Excitation Max (λex, nm) ~710[2]~780[3]Varies776-784[4]Varies
Emission Max (λem, nm) ~820~820[3]Varies798-810[4]Varies
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Varies~223,000[3]Varies~157,000 - 261,000[1][5]High
Fluorescence Quantum Yield (ΦF) Lower than ICG[6]~0.013 (in blood)[3]Varies~0.084 - 0.11[1][5]High
Photostability More stable than ICG[6][7]Prone to photobleaching[1]VariesMore stable than ICG[8]Varies
Tumor Targeting Yes[9]No intrinsic targeting[1]Yes[1]Yes[1][8]Yes[1][8]

In-Depth Experimental Protocols

To ensure reproducibility and accuracy in comparative studies, detailed experimental protocols are essential. The following sections outline methodologies for key experiments cited in the comparison of heptamethine cyanines.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Materials:

  • Heptamethine cyanine dye of interest

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent (e.g., DMSO, ethanol, or PBS)

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the cyanine dye and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 to 10 µM.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a range of wavelengths that includes the expected absorption maximum of the dye.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Heptamethine cyanine dye of interest (sample)

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., ICG in DMSO)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent used for the standard and sample

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter for imaging applications, especially for long-term or repeated measurements.

Materials:

  • Heptamethine cyanine dye solutions of known concentration

  • Spectrofluorometer or fluorescence microscope with a stable light source

  • Quartz cuvettes or microscope slides

Procedure:

  • Sample Preparation: Prepare solutions of the cyanine dyes to be compared at the same concentration in a suitable solvent.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of each sample.

  • Continuous Illumination: Expose the samples to continuous, high-intensity light at their excitation wavelength for a defined period.

  • Time-course Fluorescence Measurement: Record the fluorescence intensity at regular intervals during the illumination period.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of illumination time.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated for a quantitative comparison.

Visualizing Key Processes and Workflows

To further aid in the understanding of the application of these dyes, the following diagrams, generated using the DOT language, illustrate a key cellular uptake mechanism and a typical experimental workflow for in vivo imaging.

CellularUptakeMechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Heptamethine_Cyanine Heptamethine Cyanine Dye OATP Organic Anion Transporting Polypeptide (OATP) Heptamethine_Cyanine->OATP Primary uptake pathway Endocytosis Endocytosis Heptamethine_Cyanine->Endocytosis Secondary pathway Cytoplasm Cytoplasm OATP->Cytoplasm Endocytosis->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Accumulation Lysosome Lysosome Cytoplasm->Lysosome Accumulation

Caption: Cellular uptake mechanism of heptamethine cyanines in cancer cells.

InVivoImagingWorkflow Animal_Model Tumor-Bearing Animal Model Dye_Admin IV Injection of Heptamethine Cyanine Dye Animal_Model->Dye_Admin Imaging In Vivo Fluorescence Imaging at Multiple Time Points Dye_Admin->Imaging Data_Analysis Image Acquisition and Analysis (Tumor-to-Background Ratio) Imaging->Data_Analysis Ex_Vivo Ex Vivo Organ Imaging and Histology Data_Analysis->Ex_Vivo Validation

Caption: Experimental workflow for in vivo tumor imaging.

Conclusion

The choice of a heptamethine cyanine dye is a critical decision that can significantly impact the outcome of biomedical research. This compound presents a compelling option, particularly due to its enhanced stability compared to the widely used ICG.[6] However, the optimal dye is application-dependent. For applications requiring the highest quantum yield, other derivatives like IR-783 might be more suitable.[1][5] This guide provides the foundational data and methodologies to empower researchers to make informed decisions based on the specific demands of their studies. By standardizing experimental protocols and providing clear comparative data, we aim to foster more robust and reproducible research in the exciting field of near-infrared fluorescence imaging and therapy.

References

A Comparative Analysis of IR-820 Cytotoxicity Against Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Near-Infrared (NIR) Dyes for Preclinical and Clinical Applications.

The expanding field of near-infrared (NIR) fluorescence imaging and therapy has led to the development and application of various organic dyes. A critical parameter for their translational potential is cytotoxicity. This guide provides a comparative evaluation of the cytotoxic profiles of IR-820 against other commonly used NIR dyes: Indocyanine Green (ICG), IR-783, and Methylene Blue. The data presented herein is collated from various studies to aid researchers in selecting the appropriate dye for their specific applications, such as photothermal therapy (PTT) and photodynamic therapy (PDT).

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its counterparts. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and light exposure parameters.

DyeTreatment ConditionCell LineConcentration/IC50Key Findings & Citations
This compound Dark ToxicityHepG2IC50: 2.593 µMShowed dose-dependent inhibition of cell activity.[1]
Dark ToxicityMCF-7~58% viability at 65 µMFree this compound showed higher toxicity than when encapsulated in PLGA nanoparticles.[2][3]
Photothermal ToxicityMCF-756% viability at 60 µM (14.1 W/cm²)Significant cell death observed upon NIR laser irradiation.[2][3]
Indocyanine Green (ICG) Dark ToxicityA549No significant cytotoxicityICG is generally considered non-toxic in the dark at typical imaging concentrations.[4]
Dark ToxicityDFW human melanomaNo significant cytotoxicity up to 100 µMICG showed no significant dark toxic effects.[5]
Photodynamic ToxicityA549IC50: 88.28 µMA clear photocytotoxic effect was observed upon laser irradiation.[4]
Photodynamic ToxicityCRL-2314 breast cancerIC50: 23.8 µMShowed high selectivity and efficacy against breast cancer cells with minimal toxicity to normal cells.[6]
Photodynamic ToxicityCalu-3IC50: 13.5 µMExhibited a dose-dependent therapeutic effect upon irradiation.[7]
IR-783 Dark ToxicityHT-29No significant cytotoxicity up to 50 µMConsidered to have low intrinsic toxicity, making it suitable for in vivo imaging.[8]
Dark ToxicityBreast Cancer CellsDose- and time-dependent decrease in proliferationWhile having low overall toxicity, it can inhibit proliferation at higher concentrations.[9]
Photothermal ToxicityHT-29Extensive cell death with laserDemonstrates therapeutic efficacy primarily through photothermal ablation.
Methylene Blue (MB) Dark ToxicitySquamous Cell CarcinomaIC50: 79.84 µM (for MB-solution)Exhibits some inherent dark toxicity, which is concentration-dependent.[10][11]
Dark ToxicityBreast Cancer CellsNo significant dark toxicity at therapeutic dosesMalignant cells were highly sensitive to MB-PDT, while showing resistance to MB alone.[12]
Photodynamic ToxicitySquamous Cell CarcinomaIC50: 22.37 µM (for MB-solution)Cytotoxicity is significantly enhanced upon light exposure.[10][11]
Photodynamic ToxicityRetinoblastoma (Y79)Dose-dependent phototoxicityThe Y79 cell line was more susceptible to MB-PDT compared to the WERI-Rb cell line.[13]

Experimental Methodologies

The evaluation of cytotoxicity is a cornerstone of preclinical assessment for any therapeutic or diagnostic agent. Standardized protocols are crucial for reproducible and comparable results. Below are detailed methodologies for two key experiments commonly cited in the evaluation of NIR dye cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity testing) and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the NIR dye. For phototoxicity studies, a parallel set of plates is prepared. Include untreated cells as a negative control and a vehicle control if the dye is dissolved in a solvent like DMSO.

  • Incubation: Incubate the cells with the dye for a specified period (e.g., 4, 24, or 48 hours) in a humidified incubator at 37°C and 5% CO2.

  • Light Exposure (for Phototoxicity): For phototoxicity assessment, irradiate the designated plates with a NIR laser at a specific wavelength (e.g., 808 nm for this compound and ICG, ~660 nm for Methylene Blue) and power density. The "dark toxicity" plates should be shielded from light.

  • MTT Addition: Following incubation (and irradiation, if applicable), add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value, the concentration of the dye that causes 50% inhibition of cell viability, can be determined from the dose-response curve.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the NIR dye (with or without light exposure) as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in evaluating NIR dye cytotoxicity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key signaling pathways implicated in phototoxicity.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_phototoxicity Phototoxicity Assessment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in 96-well plates cell_culture->seeding add_dye Addition of NIR Dye (Varying Concentrations) seeding->add_dye incubation Incubation (24-48h) add_dye->incubation laser NIR Laser Irradiation incubation->laser no_laser Dark Control (No Irradiation) incubation->no_laser mtt MTT Assay laser->mtt annexin Annexin V/PI Staining laser->annexin no_laser->mtt no_laser->annexin viability Cell Viability (%) mtt->viability apoptosis Apoptosis/Necrosis Quantification annexin->apoptosis ic50 IC50 Calculation viability->ic50

Caption: Experimental workflow for evaluating NIR dye cytotoxicity.

G cluster_trigger External Trigger cluster_photosensitizer Photosensitizer cluster_ros Cellular Response cluster_pathway Apoptotic Signaling nir_light NIR Light nir_dye NIR Dye (e.g., this compound, ICG, MB) nir_light->nir_dye Excitation ros Reactive Oxygen Species (ROS) Generation nir_dye->ros Energy Transfer to O2 mitochondria Mitochondrial Damage ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: ROS-mediated apoptotic signaling pathway in photodynamic therapy.

Conclusion

The selection of a NIR dye for research and development hinges on a balance of efficacy and safety.

  • This compound emerges as a promising candidate, particularly for photothermal applications, with a cytotoxicity profile that can be managed, for instance, through encapsulation techniques which have been shown to improve its biocompatibility.[2][3]

  • Indocyanine Green (ICG) , being FDA-approved, has a well-established safety profile with low dark toxicity. Its phototoxicity can be effectively harnessed for therapeutic purposes.[4][6][7]

  • IR-783 is notable for its very low intrinsic cytotoxicity, making it an excellent agent for in vivo imaging where minimal off-target effects are paramount. Its therapeutic potential is realized through photothermal effects upon laser irradiation.[8]

  • Methylene Blue demonstrates significant phototoxicity, making it a potent photosensitizer for PDT. However, its inherent dark toxicity at higher concentrations requires careful dose optimization.[10][11]

Ultimately, the choice of NIR dye will be dictated by the specific requirements of the application, whether it be for purely diagnostic imaging, photothermal therapy, photodynamic therapy, or a combination thereof. This guide provides a foundational comparison to inform this critical decision-making process.

References

Comparative Analysis of IR-820 Circulation Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the in vivo circulation half-life of near-infrared (NIR) dyes is a critical parameter influencing their suitability for various imaging applications. This guide provides a comparative analysis of the circulation half-life of IR-820 against other commonly used NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Cy7. The data presented is supported by experimental findings from preclinical studies.

Performance Comparison of NIR Dyes

The circulation half-life of NIR dyes is a key determinant of their temporal window for effective in vivo imaging. A longer half-life allows for sustained signal intensity, enabling longitudinal studies and visualization of slower biological processes. Conversely, rapid clearance can be advantageous for applications requiring a high signal-to-noise ratio at early time points and minimal long-term retention. The following table summarizes the reported circulation half-lives of this compound and its alternatives.

DyeCirculation Half-LifeAnimal ModelKey Findings
This compound Prolonged compared to ICG; < 30 minutesRats, MiceDemonstrates improved in vivo stability and a longer plasma half-time than ICG.[1][2] Both this compound and ICG remain in the bloodstream for less than half an hour.
Indocyanine Green (ICG) 1.5 - 3 minutesRatsExhibits very short plasma half-life, limiting the imaging time window.[3]
2 - 4 minutesHumansRapidly cleared from circulation.[3]
IRDye 800CW Significant clearance at 24 hoursMiceDisperses rapidly and shows significant clearance from the animal at 24 hours post-injection.[4]
Cy7 (as Cy5-labeled nanoparticles) Biphasic: Fast phase ~2.3-6.3 min; Slow phase ~44-95 minMiceThe half-life is influenced by the shape and coating of the nanoparticle carrier.[5] Data for unconjugated Cy7 is not readily available in direct comparative studies.

Experimental Methodologies

The determination of circulation half-life is crucial for the preclinical evaluation of imaging agents. Below is a generalized experimental protocol for assessing the in vivo circulation of NIR dyes in a rodent model.

In Vivo Circulation Half-Life Determination Protocol

This protocol outlines the key steps for measuring the circulation half-life of NIR dyes following intravenous administration in mice.

1. Animal Models and Preparation:

  • Species: Healthy, adult mice (e.g., Balb/c or CD1) are commonly used.[5][6]

  • Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.

  • Catheterization: For serial blood sampling, a catheter may be placed in the tail vein.[6]

2. Dye Preparation and Administration:

  • Formulation: The NIR dye is dissolved in a sterile, biocompatible vehicle, such as phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO, to the desired concentration.

  • Administration: A specific dose of the dye solution is administered intravenously (IV) via the tail vein.[6]

3. Blood Sampling:

  • Time Points: Blood samples (typically 2-20 µL) are collected at multiple time points post-injection.[7] Example time points could be 1, 5, 15, 30, 60, 120, and 240 minutes.

  • Method: Blood can be collected via the saphenous vein, retro-orbital sinus, or a pre-implanted catheter.

4. Sample Analysis:

  • Fluorescence Measurement: The fluorescence intensity of the collected blood or plasma samples is measured using a suitable instrument, such as a fluorescence plate reader or a custom-built NIR imaging system.

  • Data Analysis: The fluorescence intensity at each time point is used to determine the concentration of the dye in the blood. These concentration values are then plotted against time, and the data is fitted to a pharmacokinetic model (e.g., a one-phase or two-phase decay model) to calculate the circulation half-life.

5. In Vivo Imaging (Optional):

  • Procedure: Whole-body fluorescence imaging of the animals can be performed at various time points post-injection using an in vivo imaging system.

  • Analysis: Regions of interest (ROIs) are drawn over major blood vessels to monitor the change in fluorescence signal over time, which can provide a qualitative or semi-quantitative measure of circulation.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocol for determining circulation half-life and a signaling pathway relevant to the clearance of these dyes.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Prep Animal Preparation (e.g., Mouse) Injection Intravenous Injection Animal_Prep->Injection Dye_Prep Dye Formulation Dye_Prep->Injection Blood_Sampling Serial Blood Sampling Injection->Blood_Sampling Imaging In Vivo Imaging (Optional) Injection->Imaging Fluorescence_Measurement Fluorescence Measurement Blood_Sampling->Fluorescence_Measurement Data_Analysis Pharmacokinetic Modeling Imaging->Data_Analysis Fluorescence_Measurement->Data_Analysis Half_Life Half-Life Determination Data_Analysis->Half_Life

Experimental workflow for determining circulation half-life.

Clearance_Pathway cluster_circulation Systemic Circulation cluster_clearance Clearance Organs cluster_excretion Excretion NIR_Dye NIR Dye in Bloodstream Protein_Binding Binding to Serum Proteins (e.g., Albumin) NIR_Dye->Protein_Binding Liver Liver (Hepatobiliary Clearance) Protein_Binding->Liver Kidney Kidney (Renal Clearance) Protein_Binding->Kidney Bile Bile Liver->Bile Urine Urine Kidney->Urine Excretion Excretion from Body Bile->Excretion Urine->Excretion

General clearance pathway of NIR dyes from systemic circulation.

References

A Comparative Guide to Cross-Validating IR-820 Fluorescence with MRI Data

Author: BenchChem Technical Support Team. Date: December 2025

The integration of multiple imaging modalities is crucial for a comprehensive understanding of complex biological processes in disease diagnosis and therapy.[1] Near-infrared fluorescence imaging, utilizing dyes like IR-820, offers high sensitivity and resolution at the cellular level, while MRI provides exceptional deep-tissue visualization and anatomical context.[1] The combination of these techniques through cross-validation can, therefore, provide synergistic data, enhancing diagnostic accuracy and therapeutic monitoring.[1][2] Bimodal probes, which are detectable by both fluorescence and MRI, are a key enabling technology for such correlative studies, ensuring that the signal originates from the same biological source.[3]

General Performance Characteristics: NIR Fluorescence vs. MRI

The following table summarizes the general performance characteristics of near-infrared fluorescence imaging, using this compound as an example, and MRI. These are generalized parameters and can vary significantly based on the specific instrumentation, experimental setup, and biological context.

FeatureNear-Infrared (NIR) Fluorescence Imaging (with this compound)Magnetic Resonance Imaging (MRI)
Spatial Resolution High (microscopic to sub-millimeter)[4][5]Excellent (sub-millimeter)[6]
Penetration Depth Limited (millimeters to a few centimeters)[1][5]High (whole-body imaging possible)[1]
Sensitivity Very high (picomolar to nanomolar range)[1]Moderate (micromolar to millimolar range)[3]
Temporal Resolution High (real-time imaging possible)[7][8][9]Low (seconds to minutes per image)[10]
Contrast Agent Exogenous fluorophore (e.g., this compound) required[11]Endogenous (e.g., water) and exogenous contrast agents
Anatomical Information Limited, often requires co-registration with an anatomical modalityExcellent soft-tissue contrast and detailed anatomy[6]
Cost & Complexity Relatively low cost and less complex instrumentation[7][8][9]High cost and complex infrastructure[6]
Ionizing Radiation NoNo

Experimental Protocol for Cross-Validation

This section outlines a generalized experimental protocol for the cross-validation of this compound fluorescence imaging with MRI in a preclinical tumor model.

1. Animal Model and Tumor Induction:

  • Select an appropriate animal model (e.g., nude mouse).

  • Induce tumor growth (e.g., subcutaneous injection of cancer cells).

  • Monitor tumor growth until it reaches a suitable size for imaging (e.g., 100-200 mm³).

2. Imaging Agent Preparation and Administration:

  • Prepare a sterile solution of this compound at a suitable concentration (e.g., 0.5 mg/mL).[10]

  • For MRI correlation, a dual-modal agent combining a fluorescent dye and an MRI contrast agent (e.g., iron oxide nanoparticles) would be ideal.[12] If a dual-modal agent is not used, co-administration of this compound and an MRI contrast agent (e.g., Gd-based) is necessary.

  • Administer the imaging agent(s) to the tumor-bearing animal, typically via intravenous injection.[11]

3. In Vivo Imaging - MRI:

  • Anesthetize the animal and place it in an animal holder compatible with the MRI scanner.

  • Acquire anatomical T1-weighted and T2-weighted MR images of the tumor region before and after contrast agent administration at various time points (e.g., 1, 4, 24 hours post-injection).

  • Use a high-field small-animal MRI scanner for optimal resolution.

4. In Vivo Imaging - this compound Fluorescence:

  • Following MRI, perform fluorescence imaging using an in vivo imaging system (IVIS) or a similar device.

  • Anesthetize the animal and place it in the imaging chamber.

  • Acquire fluorescence images at excitation and emission wavelengths appropriate for this compound (e.g., excitation ~790 nm, emission >820 nm).[10]

  • Acquire images at the same time points as the MRI scans for accurate correlation.

5. Data Analysis and Co-registration:

  • Analyze MRI images to determine tumor volume and contrast enhancement (e.g., signal-to-noise ratio in the tumor vs. surrounding tissue).

  • Analyze fluorescence images to quantify the fluorescence intensity in the tumor region (e.g., radiant efficiency).

  • Co-register the fluorescence and MR images using anatomical landmarks or fiducial markers to overlay the functional fluorescence data onto the anatomical MRI data.

  • Perform a quantitative comparison of the signal distribution and intensity from both modalities within the tumor region.

6. Ex Vivo Validation:

  • After the final imaging session, euthanize the animal and excise the tumor and major organs.

  • Perform ex vivo fluorescence imaging of the excised tissues to confirm the in vivo signal distribution.

  • Conduct histological analysis (e.g., H&E staining, immunohistochemistry) of the tumor tissue to correlate the imaging findings with the underlying cellular and molecular characteristics.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

G cluster_pre Pre-Imaging cluster_imaging In Vivo Imaging cluster_post Post-Imaging Analysis animal_model Animal Model with Tumor agent_admin Agent Administration (e.g., IV Injection) animal_model->agent_admin agent_prep Imaging Agent (this compound +/- MRI Contrast) agent_prep->agent_admin mri_scan MRI Acquisition (Anatomical + Contrast) agent_admin->mri_scan Time Points fluo_scan Fluorescence Imaging (this compound Signal) mri_scan->fluo_scan Same Time Points data_analysis Quantitative Analysis (Signal Intensity, SNR) fluo_scan->data_analysis co_registration Image Co-registration data_analysis->co_registration ex_vivo Ex Vivo Validation (Histology) co_registration->ex_vivo

Experimental workflow for cross-validating this compound fluorescence and MRI.

G cluster_modalities Imaging Modalities cluster_application Biological Target probe Dual-Modal Probe Core (e.g., Nanoparticle) MRI Contrast Agent (e.g., Gd, Fe3O4) NIR Fluorophore (e.g., this compound) Targeting Ligand (e.g., Antibody) mri MRI probe:f1->mri Provides Contrast fluorescence Fluorescence Imaging probe:f2->fluorescence Emits Light target Tumor Cell probe:f3->target Binds To

Concept of a dual-modal probe for simultaneous fluorescence and MR imaging.

References

Benchmarking IR-820 for NIR-II Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of second near-infrared (NIR-II) window imaging (1000-1700 nm) has revolutionized preclinical and clinical research, offering deeper tissue penetration and higher spatial resolution than traditional NIR-I imaging (700-900 nm). In the quest for optimal contrast agents, the organic dye IR-820 has garnered significant attention. This guide provides an objective comparison of this compound's performance for NIR-II imaging against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of NIR-II Dyes

The selection of a NIR-II dye is critical for achieving high-quality in vivo imaging. The following table summarizes the key photophysical properties of this compound and its common alternatives: Indocyanine Green (ICG), IR-783, IR-1048, and IR-1061. It is important to note that the performance of these dyes can be significantly influenced by their environment, such as the solvent and their conjugation to other molecules.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (QY) in NIR-IIMolar Extinction Coefficient (M⁻¹cm⁻¹) in NIR-ISolvent/Medium
This compound ~793-812Broad emission into NIR-II (>1000)0.313% (in water), 2.52% (in 10% BSA)Not explicitly found for NIR-IIWater, Bovine Serum Albumin (BSA)
ICG ~780-805Broad emission into NIR-II (>1000)~2.9% (in water), ~12-14% (in FBS/whole blood)~1.56 x 10⁵ (in water), ~2.23 x 10⁵ (in Ethanol)Water, Fetal Bovine Serum (FBS), Ethanol
IR-783 ~768-784Peak in NIR-I with tail to NIR-II0.5-0.65% (in NIR-II)~2.61 x 10⁵Not specified
IR-1048 ~900-1060~10480.53% (as IR-FTAP in aq. solution)Not explicitly foundAqueous solution
IR-1061 ~1064~1061-11001.15% (as nanoparticles), 1.70% (in an unspecified solvent)Not explicitly foundMethanol, Nanoparticles

Key Performance Attributes: A Deeper Dive

Quantum Yield and Brightness: While this compound exhibits a modest quantum yield in aqueous solutions, its fluorescence is significantly enhanced when bound to serum proteins like albumin, a phenomenon also observed with ICG. This interaction is crucial for in vivo applications where the dye will encounter biological fluids. Alternatives like IR-1048 and IR-1061 are designed with emission peaks directly in the NIR-II window and can offer higher intrinsic brightness in this region.

Photostability and In Vivo Stability: this compound demonstrates good photostability when dissolved in serum. ICG, the only clinically approved dye in this list, is known to have poor stability in aqueous solutions and is susceptible to photobleaching. However, its stability can be improved through encapsulation in nanoparticles. IR-783 has been noted for its good water solubility and biocompatibility. The stability of IR-1048 and IR-1061 can be a concern, and they are often encapsulated in protective matrices for in vivo use.

Experimental Protocols

Achieving optimal results in NIR-II imaging requires meticulous experimental design. Below are detailed methodologies for key experiments.

In Vitro Characterization of NIR-II Dyes

Objective: To determine the photophysical properties of the dye in a controlled environment.

Materials:

  • NIR-II dye (e.g., this compound)

  • Spectrofluorometer with NIR detection capabilities

  • UV-Vis-NIR spectrophotometer

  • Quartz cuvettes

  • Solvents (e.g., deionized water, phosphate-buffered saline (PBS), fetal bovine serum (FBS))

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution in the desired solvent (water, PBS, or FBS) to a final concentration suitable for measurements (typically in the µM range).

  • Absorbance Spectrum Measurement: Using the spectrophotometer, measure the absorbance spectrum of the working solution to determine the peak absorption wavelength (λex).

  • Fluorescence Emission Spectrum Measurement: Using the spectrofluorometer, excite the working solution at its peak absorption wavelength and record the emission spectrum across the NIR-II range (e.g., 900-1700 nm).

  • Quantum Yield Measurement: The quantum yield can be determined using a reference dye with a known quantum yield in the NIR-II region (e.g., IR-26) or through an integrating sphere method. The relative quantum yield is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)²

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

In Vivo NIR-II Imaging of Vasculature

Objective: To visualize and assess the performance of the dye for in vivo angiography.

Materials:

  • NIR-II dye solution (e.g., this compound dissolved in saline or a serum-containing solution)

  • Animal model (e.g., mouse)

  • NIR-II imaging system equipped with an InGaAs camera and appropriate filters

  • Laser source for excitation (e.g., 808 nm)

  • Anesthesia system

Protocol:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Pre-injection Imaging: Acquire baseline images of the region of interest (e.g., hindlimb or brain) before dye injection.

  • Dye Administration: Intravenously inject the NIR-II dye solution through the tail vein. The typical dosage will vary depending on the dye and its formulation.

  • Dynamic Imaging: Immediately after injection, begin acquiring a time-lapse series of images to visualize the initial vascular perfusion.

  • Post-injection Imaging: Continue to acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 24 hr) to assess the circulation time and clearance of the dye.

  • Image Analysis: Analyze the acquired images to determine the signal-to-background ratio (SBR) and the clarity of the vascular structures.

Visualizing Experimental Workflows

To better illustrate the processes involved in NIR-II imaging, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Imaging Dye Preparation Dye Preparation Spectroscopic Analysis Spectroscopic Analysis Dye Preparation->Spectroscopic Analysis Absorbance & Emission Quantum Yield\nCalculation Quantum Yield Calculation Spectroscopic Analysis->Quantum Yield\nCalculation In Vivo Imaging In Vivo Imaging Quantum Yield\nCalculation->In Vivo Imaging Informs in vivo protocol Animal Preparation Animal Preparation Dye Injection Dye Injection Animal Preparation->Dye Injection Anesthesia NIR-II Image\nAcquisition NIR-II Image Acquisition Dye Injection->NIR-II Image\nAcquisition i.v. Image Analysis\n(SBR) Image Analysis (SBR) NIR-II Image\nAcquisition->Image Analysis\n(SBR)

General workflow for NIR-II dye evaluation.

logical_relationship This compound This compound NIR-I Dye NIR-I Dye This compound->NIR-I Dye Serum Binding Serum Binding This compound->Serum Binding NIR-II Emission Tail NIR-II Emission Tail NIR-I Dye->NIR-II Emission Tail In Vivo Imaging In Vivo Imaging NIR-II Emission Tail->In Vivo Imaging Enhanced Fluorescence Enhanced Fluorescence Serum Binding->Enhanced Fluorescence Enhanced Fluorescence->In Vivo Imaging

Key properties of this compound for NIR-II imaging.

Conclusion

This compound serves as a valuable and accessible entry point for researchers venturing into NIR-II imaging. Its key advantages lie in its commercial availability and the significant enhancement of its fluorescence in a biological environment. While it may not possess the highest intrinsic quantum yield in the NIR-II window compared to specifically designed NIR-II dyes like IR-1048 and IR-1061, its performance is robust for many applications, particularly for angiography. For applications demanding the highest sensitivity and resolution, especially at longer NIR-II wavelengths, alternatives such as IR-1061 or custom-synthesized dyes may be more suitable. The choice of dye will ultimately depend on the specific requirements of the imaging application, including the desired imaging depth, target tissue, and the need for long-term imaging. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their NIR-II imaging studies.

A Head-to-Head Comparison of Near-Infrared Dyes: IR-820 vs. IRDye 800CW for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of molecular imaging and diagnostics, the selection of an appropriate near-infrared (NIR) fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two prominent NIR dyes: IR-820 and IRDye 800CW. We will delve into their chemical and spectral properties, protein labeling performance, and suitability for various applications, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific needs.

Executive Summary

IRDye 800CW is a well-established and widely used NIR fluorophore known for its high water solubility, brightness, and excellent photostability.[1][2] It is commercially available with reactive moieties for straightforward conjugation to proteins and is a popular choice for a range of applications, from quantitative Western blotting to in vivo imaging, with a track record in clinical trials.[3][4]

This compound , a cyanine (B1664457) dye, has gained attention for its applications in in vivo imaging and photothermal therapy.[5][6] A key characteristic of this compound is the significant enhancement of its fluorescence quantum yield upon binding to serum proteins like albumin.[7][8] While it shows promise for in vivo applications, its properties can be more dependent on the surrounding environment.[7]

This guide will explore the nuances of these two dyes to provide a clear understanding of their respective strengths and weaknesses in the context of protein labeling.

Quantitative Comparison of Physicochemical and Spectral Properties

A clear understanding of the fundamental properties of each dye is essential for designing and interpreting fluorescence-based experiments. The following table summarizes the key characteristics of this compound and IRDye 800CW.

PropertyThis compoundIRDye 800CW
Molecular Formula C46H50ClN2NaO6S2C50H54N3Na3O17S4
Molecular Weight ( g/mol ) 849.471166.20
Excitation Maximum (λex) ~710 nm (in water), ~793 nm (in serum)[7]~774 nm (in PBS)
Emission Maximum (λem) ~829 nm (in water), ~858 nm (in serum)[7]~789 nm (in PBS)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not consistently reported~240,000 (in PBS)
Quantum Yield (Φ) 0.313% (in water), 2.521% (in 10% FBS)[7]~8.0% (conjugated to nanocolloidal albumin)[9]
Reactive Forms Available Primarily available as the parent dye; reactive forms less common commercially.NHS Ester, Maleimide (B117702)
Water Solubility Low[10]High[2]

Performance in Protein Labeling and Imaging

The practical utility of a fluorescent dye is determined by its performance in specific applications. This section compares this compound and IRDye 800CW in key areas of protein labeling and imaging.

Photostability
  • IRDye 800CW: Generally regarded as having high photostability, making it suitable for applications requiring repeated imaging or long exposure times.[2]

  • This compound: Exhibits good photostability, particularly when dissolved in serum.[7] One study showed its degradation half-time to be approximately double that of Indocyanine Green (ICG) under various conditions.

In Vivo Imaging
  • IRDye 800CW: Its high water solubility leads to rapid systemic distribution and clearance primarily through the renal route, which can result in lower non-specific background signals over time.[1] It has been successfully used in numerous preclinical and clinical imaging studies.[3][4]

  • This compound: The enhancement of its fluorescence in a serum environment makes it a promising agent for in vivo imaging.[7] It has been shown to provide a more intense fluorescence signal and higher organ dye content compared to ICG 24 hours post-injection in rats. Its clearance is predominantly via the gastrointestinal tract.

Signal-to-Noise Ratio (SNR)
  • IRDye 800CW: The high brightness and low autofluorescence in the 800 nm channel contribute to a high signal-to-noise ratio in various applications.[2]

  • This compound: In the NIR-II window, it has demonstrated a high signal-to-background ratio (SBR) of up to 21.196 for cerebrovascular imaging, attributed to low tissue scattering and autofluorescence in this region.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for labeling proteins with IRDye 800CW and a generalized protocol for this compound, which can be adapted based on the availability of reactive forms.

Protocol 1: Labeling of Proteins with IRDye 800CW NHS Ester

This protocol is for labeling primary amines (e.g., lysine (B10760008) residues) on proteins.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • IRDye 800CW NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL. If the protein is in a different buffer, exchange it for the labeling buffer.

  • Prepare the Dye Stock Solution: Allow the vial of IRDye 800CW NHS Ester to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1 for antibodies. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 774 nm (for the dye).

Protocol 2: Generalized Protocol for Protein Labeling with this compound (Requires Reactive Form)

This is a general guideline assuming an amine-reactive (NHS ester) or thiol-reactive (maleimide) form of this compound is available or has been synthesized.

For Amine Labeling (NHS Ester):

  • Prepare Protein and Dye: Follow steps 1 and 2 from Protocol 1, substituting IRDye 800CW NHS Ester with this compound NHS ester.

  • Labeling: The optimal dye-to-protein ratio and reaction time may need to be determined empirically. Start with a molar excess of dye and incubate for 1-2 hours at room temperature, protected from light.

  • Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1, using the appropriate absorbance maximum for this compound.

For Thiol Labeling (Maleimide):

  • Reduce Disulfide Bonds (if necessary): If labeling cysteine residues that are part of a disulfide bond, reduce the protein with a reducing agent like TCEP. Remove the reducing agent before adding the dye.

  • Prepare Protein and Dye: Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS with EDTA). Prepare a stock solution of this compound maleimide in DMSO or DMF.

  • Labeling Reaction: Add the maleimide dye solution to the protein solution. A molar excess of 10-20 fold of dye to protein is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Visualizing Experimental Workflows

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the key experimental workflows.

AntibodyDyeConjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Dye Protein->Mix Dye Dye Stock Solution (DMSO) Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (Determine DOL) Purify->Analyze LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein

Caption: Workflow for Antibody-Dye Conjugation.

InVivoImaging cluster_injection Administration cluster_imaging Imaging cluster_analysis Analysis LabeledProtein Labeled Protein (e.g., Antibody) AnimalModel Animal Model (e.g., Tumor-bearing mouse) LabeledProtein->AnimalModel Systemic Injection ImageAcquisition NIR Fluorescence Imaging (e.g., IVIS) AnimalModel->ImageAcquisition Image at various time points Biodistribution Biodistribution Analysis ImageAcquisition->Biodistribution SNR Signal-to-Noise Ratio ImageAcquisition->SNR TumorTargeting Tumor Targeting Efficiency ImageAcquisition->TumorTargeting

Caption: Workflow for In Vivo Tumor Imaging.

Conclusion and Recommendations

Both this compound and IRDye 800CW are powerful tools for near-infrared fluorescence imaging. The choice between them will largely depend on the specific requirements of the application.

Choose IRDye 800CW when:

  • High water solubility and straightforward, well-documented labeling protocols are a priority.

  • Exceptional photostability is required for quantitative applications like Western blotting or for longitudinal imaging studies.

  • A commercially available, quality-controlled reagent with a variety of reactive forms is needed.

  • Renal clearance is the desired route of elimination in vivo.

Consider this compound when:

  • The primary application is in vivo imaging, where its fluorescence enhancement in serum can be advantageous.

  • Its unique photothermal properties are to be leveraged for therapeutic applications.

  • Hepatobiliary clearance is acceptable or desired for the specific in vivo model.

For researchers embarking on new projects, it is recommended to carefully consider the experimental context, including the nature of the protein to be labeled, the intended application, and the imaging instrumentation available. For critical applications, a pilot study comparing the performance of both dyes with the specific protein of interest may be warranted to ensure the selection of the optimal fluorescent probe.

References

Assessing the Therapeutic Efficacy of IR-820 Based Photothermal Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-820 based Photothermal Therapy (PTT) with alternative therapeutic strategies. Experimental data is presented to support the assessment of its therapeutic efficacy, alongside detailed methodologies for key experiments and visualizations of the underlying biological processes.

Introduction to this compound Based Photothermal Therapy

This compound is a near-infrared (NIR) cyanine (B1664457) dye that has emerged as a promising photothermal agent for cancer therapy.[1][2] When delivered to a tumor site and irradiated with a NIR laser, typically around 808 nm, this compound absorbs the light energy and converts it into heat, leading to localized hyperthermia and subsequent cancer cell death.[2][3] To overcome challenges such as poor stability and non-specific distribution, this compound is often encapsulated within nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which enhance its delivery and retention within the tumor.[1][2] A significant advantage of this compound based PTT is its ability to induce apoptosis, a programmed and controlled form of cell death, which is generally preferred over necrosis as it does not trigger an inflammatory response that could promote tumor recurrence.[1][2]

Comparative Efficacy of this compound Based PTT

The therapeutic efficacy of this compound based PTT has been evaluated in various preclinical models. The following tables summarize the quantitative data from studies comparing this compound PTT with other approaches.

Table 1: In Vitro Cytotoxicity of this compound Based PTT
Cell LineTreatmentConcentration (this compound)Laser Power DensityIrradiation TimeCell Viability (%)Reference
MDA-MB-231This compound PLGA NPs + Laser35 µMNot SpecifiedNot SpecifiedSignificant reduction[1]
MCF-7Free this compound + Laser60 µM5.3 W/cm²30 s77%[2]
MCF-7This compound PLGA NPs + Laser60 µM5.3 W/cm²30 s70%[2]
MCF-7Free this compound + Laser60 µM14.1 W/cm²30 s56%[2]
MCF-7This compound PLGA NPs + Laser60 µM14.1 W/cm²30 s42%[2]
HeLaThis compound@Lipo NPs + Laser30 µg/mL1 W/cm²Not Specified61.71%[4][5]
HeLaPpIX-IR-820@Lipo NPs + Laser30 µg/mL1 W/cm²Not Specified38.30%[4][5]
Table 2: In Vivo Tumor Growth Inhibition
Tumor ModelTreatment GroupDosing RegimenLaser ParametersOutcomeReference
MDA-MB-231 XenograftSaline + IrradiationFour injections and irradiations over 30 daysNot SpecifiedContinued tumor growth[2]
MDA-MB-231 XenograftFree this compound + IrradiationFour injections and irradiations over 30 daysNot SpecifiedContinued tumor growth[2]
MDA-MB-231 XenograftThis compound PLGA NPs + IrradiationFour injections and irradiations over 30 daysNot SpecifiedSignificant tumor growth reduction[2]

Note: Direct quantitative comparisons of this compound PTT with chemotherapy and radiotherapy are limited in the reviewed literature. One study combined this compound with Doxorubicin in a nanodrug, demonstrating synergistic anti-tumor activity, but did not provide a head-to-head comparison of PTT alone versus chemotherapy alone.[3]

Experimental Protocols

In Vitro PTT Efficacy Assessment

1. Cell Culture and Treatment:

  • Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231) or cervical cancer cells (HeLa) are commonly used.[1][2][4]

  • Seeding: Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.

  • Incubation: Cells are incubated with free this compound or this compound-loaded nanoparticles at various concentrations for a specified period (e.g., 4 hours).[1][2]

2. Laser Irradiation:

  • Wavelength: An 808 nm NIR laser is typically used.[1][2]

  • Power Density: Power densities can range from 1.5 to 14.1 W/cm².[1][2]

  • Duration: Irradiation times vary from 30 seconds to 5 minutes.[1][2]

3. Cytotoxicity Assessment (MTT Assay):

  • Post-Irradiation Incubation: Cells are incubated for 24 hours after laser treatment.[1]

  • MTT Reagent: MTT solution is added to each well, and plates are incubated to allow for formazan (B1609692) crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

In Vivo PTT Efficacy Assessment

1. Animal Model:

  • Species: Athymic nude mice are commonly used.

  • Tumor Induction: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected to establish xenograft tumors.[2]

2. Treatment Administration:

  • Injection: Saline, free this compound, or this compound-loaded nanoparticles are administered via intravenous or intratumoral injection.[2]

  • Dosage and Schedule: A typical regimen may involve multiple injections over a period of several weeks.[2]

3. Laser Irradiation:

  • Timing: Irradiation is performed when the nanoparticles have maximally accumulated in the tumor, often 24 hours post-injection.[2]

  • Procedure: The tumor area is exposed to an 808 nm NIR laser at a specified power density and duration.[2]

4. Efficacy Evaluation:

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., three times a week) using calipers, and tumor volume is calculated.[2]

  • Survival Analysis: The survival rate of the mice in different treatment groups is monitored over time.

Mechanism of Action: Apoptotic Signaling Pathway

This compound based PTT primarily induces cancer cell death through the intrinsic apoptotic pathway.[1][4] The heat generated by the laser-activated this compound nanoparticles leads to cellular stress, which triggers a cascade of molecular events culminating in programmed cell death.

experimental_workflow Experimental Workflow for Assessing this compound PTT Efficacy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Seeding & Culture (e.g., MCF-7, MDA-MB-231) treatment_vitro Incubation with This compound Nanoparticles cell_culture->treatment_vitro irradiation_vitro NIR Laser Irradiation (808 nm) treatment_vitro->irradiation_vitro viability_assay Cell Viability Assay (e.g., MTT) irradiation_vitro->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) irradiation_vitro->apoptosis_assay western_blot Western Blot Analysis (Apoptotic Proteins) irradiation_vitro->western_blot animal_model Tumor Xenograft Model (Nude Mice) treatment_vivo Systemic Administration of This compound Nanoparticles animal_model->treatment_vivo imaging In Vivo Imaging (Biodistribution) treatment_vivo->imaging irradiation_vivo NIR Laser Irradiation of Tumor imaging->irradiation_vivo tumor_measurement Tumor Volume Measurement irradiation_vivo->tumor_measurement survival_analysis Survival Analysis irradiation_vivo->survival_analysis

Caption: Experimental workflow for in vitro and in vivo assessment of this compound PTT.

The key steps in the this compound PTT-induced apoptotic pathway are:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The hyperthermia-induced cellular stress leads to the permeabilization of the outer mitochondrial membrane.

  • Regulation by Bcl-2 Family Proteins: This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

While the intrinsic pathway is the primary mechanism, there can be crosstalk with the extrinsic pathway.[6] For instance, caspase-8, a key initiator of the extrinsic pathway, can cleave Bid to its truncated form (tBid), which then amplifies the mitochondrial apoptotic signal.[6] However, some studies suggest that PTT-induced apoptosis can be caspase-8 independent.[1]

apoptotic_pathway Apoptotic Signaling Pathway in this compound PTT IR820_PTT This compound PTT (Hyperthermia) Cellular_Stress Cellular Stress IR820_PTT->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Bax Bax (Pro-apoptotic) Cellular_Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Downregulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid tBid->Mitochondrion Amplifies Signal

Caption: this compound PTT induces apoptosis primarily via the intrinsic pathway.

Conclusion

This compound based photothermal therapy, particularly when delivered via nanoparticle platforms, demonstrates significant therapeutic efficacy in preclinical cancer models. Its primary mechanism of inducing apoptosis offers a potential advantage over therapies that cause necrotic cell death. While direct quantitative comparisons with standard-of-care treatments like chemotherapy and radiotherapy are not yet extensively available, the existing data suggests that this compound PTT is a promising alternative or synergistic therapeutic strategy that warrants further investigation and development. The detailed experimental protocols and understanding of the molecular pathways provided in this guide can serve as a valuable resource for researchers in this field.

References

A Comparative Guide to IR-820 for In Vivo Tumor Imaging: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical cancer studies, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for accurate tumor visualization and assessment. This guide provides a detailed comparison of IR-820, a promising NIR dye, with the widely used Indocyanine Green (ICG). We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the optimal imaging agent for your research needs.

Performance Comparison: this compound vs. Indocyanine Green (ICG)

This compound and ICG are both cyanine (B1664457) dyes used for NIR fluorescence imaging. While structurally similar, they exhibit key differences in their photophysical properties and in vivo performance. A primary advantage of this compound is its enhanced stability in aqueous solutions compared to ICG, which can lead to more consistent and reproducible results in longitudinal studies.[1][2][3]

PropertyThis compoundIndocyanine Green (ICG)Reference
Peak Emission Wavelength Not concentration-dependentConcentration-dependent[1]
In Vitro Fluorescent Yield Ratio 110[1]
Aqueous Solution Stability (Half-life) Approximately double that of ICGShorter half-life[1][2][3]
In Vivo Fluorescence Intensity (at 24h) HigherLower[1][3]
Plasma Residence Time LongerShorter[1]

While ICG has a higher initial fluorescent yield, the superior stability of this compound translates to a longer plasma half-life and more intense fluorescence signals at later time points in vivo.[1][3] This characteristic is particularly advantageous for studies requiring prolonged imaging windows.

Quantitative Correlation of Fluorescence Intensity with Tumor Size

One study on a modified this compound probe (IR-RGD) reported a TBR of 28.11 at 24 hours post-injection, which was significantly higher than that of the unmodified this compound. This highlights the potential for quantitative assessment of tumor targeting. For comparison, studies with ICG have also demonstrated a correlation between fluorescence signal intensity and tumor progression.[4] The table below illustrates a hypothetical representation of data correlating fluorescence intensity with tumor volume, a crucial analysis for validating an imaging agent's utility in monitoring tumor growth.

Tumor Volume (mm³)Average Fluorescence Intensity (Arbitrary Units)Standard Deviation
501.2 x 10⁸0.2 x 10⁸
1002.5 x 10⁸0.5 x 10⁸
2004.8 x 10⁸0.9 x 10⁸
4008.5 x 10⁸1.5 x 10⁸
80015.2 x 10⁸2.8 x 10⁸

This table is a hypothetical representation to illustrate the desired data presentation.

Experimental Protocols

Detailed methodologies are essential for reproducible in vivo imaging studies. Below are summarized protocols for tumor imaging in murine models using this compound and ICG.

In Vivo Tumor Imaging with this compound
  • Animal Model: 4T1 tumor-bearing Balb/c mice.[5]

  • Probe Preparation: this compound is typically dissolved in a vehicle suitable for intravenous injection, such as a mixture of Cremophor EL, ethanol, and saline.

  • Administration: Intravenous (tail vein) injection of this compound solution. A typical dose is 150 μL of a 75 μM solution.[5]

  • Imaging System: An in vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an 808 nm laser for excitation and a 980 nm long-pass filter for emission).[6]

  • Imaging Timepoints: Images are typically acquired at various time points post-injection, such as 0, 4, 24, 48, 72, and 96 hours, to monitor probe distribution and tumor accumulation.[5]

  • Data Analysis: Fluorescence intensity in the tumor region and surrounding normal tissue is quantified using software such as ImageJ. The tumor-to-background ratio (TBR) is calculated to assess imaging contrast.[5]

In Vivo Tumor Imaging with Indocyanine Green (ICG)
  • Animal Model: Colitis-associated colon cancer mouse model.[4]

  • Probe Preparation: ICG is dissolved in sterile water or saline.

  • Administration: Intravenous injection. Doses can vary, with some studies using 5 mg/kg.[7]

  • Imaging System: NIR fluorescence imaging system capable of detecting ICG's emission peak (around 820 nm).

  • Imaging Timepoints: Imaging is often performed at earlier time points compared to this compound due to its shorter half-life.

  • Data Analysis: Similar to this compound, fluorescence intensity is quantified, and TBR is calculated.

Mechanism of Tumor Accumulation: The EPR Effect

The accumulation of both this compound and ICG in solid tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect. This passive targeting mechanism is a result of the unique pathophysiology of the tumor microenvironment.

EPR_Effect Enhanced Permeability and Retention (EPR) Effect cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment Dye This compound / ICG LeakyVasculature Leaky Vasculature (Fenestrations) Dye->LeakyVasculature Extravasation Tumor Tumor Cells InterstitialSpace Interstitial Space InterstitialSpace->Tumor Accumulation ImpairedDrainage Impaired Lymphatic Drainage

Caption: The EPR effect facilitates the passive accumulation of NIR dyes in tumors.

Experimental Workflow for In Vivo Tumor Imaging

The following diagram outlines a typical workflow for conducting in vivo tumor imaging experiments to assess the correlation between fluorescence intensity and tumor size.

experimental_workflow In Vivo Tumor Imaging Workflow TumorModel 1. Tumor Model Establishment (e.g., subcutaneous xenograft) ProbeAdmin 2. NIR Dye Administration (e.g., intravenous injection) TumorModel->ProbeAdmin Imaging 3. In Vivo Fluorescence Imaging (at multiple time points) ProbeAdmin->Imaging DataAcquisition 4. Image & Data Acquisition Imaging->DataAcquisition Analysis 6. Data Analysis - Fluorescence Intensity Quantification - Tumor-to-Background Ratio (TBR) - Correlation Analysis DataAcquisition->Analysis TumorMeasurement 5. Tumor Volume Measurement (e.g., caliper measurement) TumorMeasurement->Analysis Results 7. Results & Interpretation Analysis->Results

Caption: A generalized workflow for quantitative in vivo tumor imaging experiments.

References

Safety Operating Guide

Proper Disposal of IR-820: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of IR-820, a near-infrared fluorescent dye commonly used in various research applications.

This compound, while having low cytotoxicity in many experimental contexts, must be handled and disposed of as chemical waste in accordance with laboratory safety protocols and local regulations. Improper disposal can lead to environmental contamination and potential hazards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. This compound is a combustible solid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

When working with this compound powder or solutions, appropriate personal protective equipment (PPE) must be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask, such as a type N95, is recommended, especially when handling the powder form.

In case of accidental contact, follow these first aid measures:

  • After eye contact: Immediately flush with plenty of water.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

Seek medical attention if any symptoms persist.

Quantitative Safety Data for this compound

PropertyValueSource
CAS Number 172616-80-7
Molecular Formula C46H50ClN2NaO6S2
Molecular Weight 849.47 g/mol
Appearance Solid powder[1]
Storage Class 11 (Combustible Solids)
Storage Temperature Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.

  • Indicate the date when the waste was first added to the container.

Step 3: Storage of Waste

  • Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the containers are kept closed except when adding waste.

  • Segregate the this compound waste from other incompatible waste streams.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Experimental Protocols Cited

While specific experimental protocols for the use of this compound are varied, a common application involves its use as a fluorescent imaging agent. For instance, in vivo studies may involve dissolving powdered this compound in a suitable solvent like phosphate-buffered saline (PBS) to a desired concentration for injection. All materials used in the preparation and administration of such solutions, including vials, syringes, and absorbent pads, should be considered contaminated and disposed of as hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

IR820_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid or Liquid) collect_solid Collect Solid Waste in Designated Container start->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container start->collect_liquid Liquid label_waste Label Container: 'Hazardous Waste' 'this compound' Concentration & Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end_disposal Proper Disposal by Licensed Facility pickup->end_disposal

References

Personal protective equipment for handling IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and operational plans for the handling and disposal of the near-infrared dye, IR-820. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of experimental outcomes. This document is intended to be a primary resource for all personnel working with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The recommended PPE is based on supplier safety information and general laboratory best practices for handling chemical dyes.

Recommended Personal Protective Equipment (PPE) for this compound [1][2]

PPE CategorySpecificationPurpose
Respiratory Protection N95 (US) or equivalent dust maskTo prevent inhalation of the powdered dye.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Hand Protection Nitrile glovesTo prevent skin contact. It is advisable to double-glove when handling the concentrated powder.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical to ensure personnel safety and prevent contamination. As a photosensitive compound, it should be protected from light to maintain its stability.

Step 1: Preparation and Weighing

  • Work Area : Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation risk.

  • Photosensitivity : Work in a dimly lit area or use amber-colored labware to protect the dye from light degradation.

  • Weighing : Use an analytical balance inside the fume hood. Handle the powder gently to avoid creating airborne dust. Use anti-static weighing paper or a weighing boat.

  • Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Step 2: Solution Preparation

  • Solvent : Refer to the specific experimental protocol for the appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.

  • Dissolving : Add the solvent to the weighed this compound powder in a suitable container (e.g., a conical tube or vial). Cap the container securely and vortex or sonicate until the dye is fully dissolved.

  • Storage : Store the stock solution in a tightly sealed, light-protected container (e.g., an amber vial or a clear vial wrapped in aluminum foil) at the recommended temperature, typically -20°C for long-term storage.

Disposal Plan: Waste Management and Decontamination

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection

Waste TypeCollection Procedure
Solid Waste Contaminated items such as weighing paper, pipette tips, gloves, and paper towels should be collected in a designated, clearly labeled hazardous waste bag or container.
Liquid Waste Unused or waste solutions of this compound should be collected in a sealed, properly labeled, and compatible hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination Procedure

  • Work Surfaces : After each use, decontaminate all work surfaces (fume hood, benchtops) with a suitable laboratory disinfectant, followed by 70% ethanol.

  • Labware : Reusable labware should be soaked in a suitable cleaning solution to remove all traces of the dye before regular washing.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol

Spill SizeProcedure
Small Spill (Solid) 1. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 2. Carefully wipe up the material, working from the outside in. 3. Place all contaminated materials in a sealed bag for hazardous waste disposal. 4. Clean the spill area with a laboratory disinfectant and then 70% ethanol.
Small Spill (Liquid) 1. Wearing appropriate PPE, contain the spill with absorbent pads. 2. Absorb the liquid with the pads. 3. Place all contaminated materials in a sealed bag for hazardous waste disposal. 4. Clean the spill area with a laboratory disinfectant and then 70% ethanol.
Large Spill 1. Evacuate the immediate area. 2. Alert others and your laboratory supervisor. 3. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Personnel Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Protocol: In Vitro Photothermal Therapy Workflow

The following is a generalized workflow for an in vitro photothermal therapy (PTT) experiment using this compound. Specific parameters such as cell type, this compound concentration, and laser power will need to be optimized for each experiment.

G cluster_prep Preparation cluster_treatment Treatment cluster_irradiation Irradiation cluster_analysis Analysis prep_ir820 Prepare this compound Stock Solution treat_cells Treat Cells with this compound Solution prep_ir820->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells incubate Incubate for Uptake treat_cells->incubate irradiate Irradiate with NIR Laser incubate->irradiate viability_assay Perform Cell Viability Assay irradiate->viability_assay analyze_data Analyze and Quantify Results viability_assay->analyze_data

Workflow for in vitro photothermal therapy using this compound.

Logical Relationship: Safe Handling and Disposal Cycle

The safe use of this compound involves a continuous cycle of planning, execution, and disposal, all underscored by a commitment to safety.

G plan Planning & Risk Assessment handle Safe Handling & Use plan->handle Implement Procedures dispose Waste Disposal handle->dispose Generate Waste decon Decontamination dispose->decon Clean Up decon->plan Review & Improve

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.